molecular formula C16H17NO3 B1269774 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid CAS No. 330645-19-7

3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

Cat. No.: B1269774
CAS No.: 330645-19-7
M. Wt: 271.31 g/mol
InChI Key: VODMAXQPPKRFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-15(10-16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODMAXQPPKRFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954684
Record name 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330645-19-7
Record name 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Utility of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). Among these, β-amino acids have garnered significant attention due to their ability to impart unique conformational constraints and metabolic stability to peptide-based drugs and other small molecules. This technical guide focuses on 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, a versatile chiral building block with significant applications in the synthesis of therapeutic agents, most notably as a key precursor to Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.

Physicochemical Properties and Characterization

This compound is a non-proteinogenic β-amino acid. The presence of a chiral center at the C3 position, an aromatic ring, and a benzyloxy protecting group makes it a valuable and versatile intermediate in multi-step organic syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₇NO₃
Molecular Weight271.31 g/mol
AppearanceWhite to off-white solid
ChiralityExists as (R) and (S) enantiomers

Characterization of this compound is typically achieved through a combination of spectroscopic and analytical techniques. While specific experimental data for this exact molecule is not abundantly available in public literature, the expected spectroscopic features can be inferred from its structure and comparison to analogous compounds.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals in the aromatic region (approx. 6.8-7.5 ppm) for the protons on both the phenyl and benzyl rings. A singlet for the benzylic methylene (-CH₂) protons (approx. 5.0 ppm). Signals for the methine proton at the chiral center and the methylene protons of the propanoic acid side chain. A broad singlet for the carboxylic acid proton.
¹³C NMR A signal for the carbonyl carbon of the carboxylic acid (approx. 170-180 ppm). Multiple signals in the aromatic region (approx. 110-160 ppm). A signal for the benzylic methylene carbon (approx. 70 ppm). Signals for the chiral methine carbon and the methylene carbon of the propanoic acid side chain.
IR Spectroscopy A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹). A strong C=O stretching band for the carbonyl group (approx. 1700-1725 cm⁻¹). C-O stretching bands for the ether linkage. N-H stretching and bending vibrations for the amino group. C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. Characteristic fragmentation patterns, likely involving the loss of the benzyl group and cleavage of the propanoic acid side chain.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical step in its utilization as a chiral building block. The general strategy involves the synthesis of the racemic mixture followed by chiral resolution.

Racemic Synthesis

A common and effective method for the synthesis of racemic β-amino acids is the Rodionov reaction. This one-pot reaction involves the condensation of an aldehyde with malonic acid and ammonia (or an ammonia source like ammonium acetate) in a suitable solvent, typically a lower alcohol like ethanol.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-(Benzyloxy)benzaldehyde 4-(Benzyloxy)benzaldehyde Rodionov_Reaction Rodionov Reaction (Ethanol, Reflux) 4-(Benzyloxy)benzaldehyde->Rodionov_Reaction Malonic_Acid Malonic Acid Malonic_Acid->Rodionov_Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Rodionov_Reaction Racemic_Product Racemic this compound Rodionov_Reaction->Racemic_Product

Caption: Racemic Synthesis via the Rodionov Reaction.

Experimental Protocol: Synthesis of Racemic this compound (General Procedure)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(benzyloxy)benzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (1.5 equivalents) in absolute ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Purification: Filter the crude product and wash with cold ethanol to remove unreacted starting materials and byproducts. The resulting solid is the racemic this compound, which can be further purified by recrystallization if necessary.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a crucial step. This can be achieved through several methods, with diastereomeric salt formation using a chiral resolving agent being a widely used and scalable approach. L-(+)-tartaric acid is a common and effective resolving agent for racemic amines.

G cluster_start Starting Material cluster_resolution Resolution Process cluster_separation Separation cluster_final_products Final Products Racemic_Acid Racemic this compound Add_Resolving_Agent Add L-(+)-Tartaric Acid in a suitable solvent (e.g., Methanol/Water) Racemic_Acid->Add_Resolving_Agent Diastereomeric_Salts Formation of Diastereomeric Salts Add_Resolving_Agent->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (e.g., (R)-Acid-(+)-Tartrate) Fractional_Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (e.g., (S)-Acid-(+)-Tartrate) in filtrate Fractional_Crystallization->More_Soluble_Salt Liberate_R_Acid Liberate (R)-Enantiomer (Basification, e.g., with NaOH) Less_Soluble_Salt->Liberate_R_Acid Liberate_S_Acid Liberate (S)-Enantiomer (from filtrate) More_Soluble_Salt->Liberate_S_Acid R_Enantiomer (R)-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid Liberate_R_Acid->R_Enantiomer S_Enantiomer (S)-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid Liberate_S_Acid->S_Enantiomer

Caption: Chiral Resolution by Diastereomeric Salt Formation.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid (General Procedure)

  • Salt Formation: Dissolve the racemic this compound in a suitable hot solvent, such as a mixture of methanol and water. To this solution, add an equimolar amount of L-(+)-tartaric acid.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the precipitated crystals by filtration. The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid using a base (e.g., dilute sodium hydroxide). The free enantiomerically enriched amino acid will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum to obtain the enantiomerically pure this compound. The other enantiomer can be recovered from the filtrate from the fractional crystallization step by a similar basification process.

Enzymatic resolution methods, such as enantioselective acylation or hydrolysis catalyzed by lipases, can also be employed and may offer higher enantioselectivity.

Application as a Chiral Building Block

The enantiomerically pure forms of this compound are valuable intermediates in the synthesis of various pharmaceuticals. A prominent application is in the preparation of DPP-4 inhibitors.

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 inhibitors an important class of oral antihyperglycemic agents for the treatment of type 2 diabetes. Many DPP-4 inhibitors incorporate a β-amino acid moiety, which is critical for their binding to the active site of the enzyme.

G cluster_glucose Glucose Homeostasis cluster_incretin Incretin Pathway cluster_inhibition DPP-4 Inhibition High_Blood_Glucose High Blood Glucose GLP-1_Release GLP-1 Release (from Intestine) High_Blood_Glucose->GLP-1_Release Pancreas Pancreas Insulin_Release Insulin Release Pancreas->Insulin_Release Glucose_Uptake Glucose Uptake by Cells Insulin_Release->Glucose_Uptake Lowered_Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Lowered_Blood_Glucose GLP-1_Active Active GLP-1 GLP-1_Release->GLP-1_Active GLP-1_Active->Pancreas Stimulates DPP-4 DPP-4 Enzyme GLP-1_Active->DPP-4 Inactivated by GLP-1_Inactive Inactive GLP-1 DPP-4->GLP-1_Inactive DPP-4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP-4_Inhibitor->DPP-4 Inhibits

Caption: The Role of DPP-4 in Glucose Metabolism and its Inhibition.

(R)-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid can serve as a precursor to the β-amino acid side chain of sitagliptin, a widely prescribed DPP-4 inhibitor. The synthesis involves the coupling of the chiral β-amino acid with the triazolopiperazine core structure, followed by deprotection steps.

Experimental Workflow: Synthesis of a DPP-4 Inhibitor Precursor

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_deprotection Deprotection Chiral_Acid (R)-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid Coupling Amide Coupling (e.g., using EDC, HOBt) Chiral_Acid->Coupling Triazolopiperazine Triazolopiperazine derivative Triazolopiperazine->Coupling Protected_Inhibitor Protected DPP-4 Inhibitor Coupling->Protected_Inhibitor Deprotection Removal of Protecting Groups (e.g., Hydrogenolysis) Protected_Inhibitor->Deprotection Final_Inhibitor Final DPP-4 Inhibitor Deprotection->Final_Inhibitor

Caption: Synthesis of a DPP-4 Inhibitor from the Chiral Building Block.

Experimental Protocol: Amide Coupling (General Procedure)

  • Activation of the Carboxylic Acid: In an inert atmosphere, dissolve (R)-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes.

  • Coupling Reaction: To the activated acid solution, add the triazolopiperazine derivative (1 equivalent) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the protected DPP-4 inhibitor.

Subsequent deprotection of the benzyloxy group, typically by catalytic hydrogenation, yields the final active pharmaceutical ingredient.

Conclusion

This compound is a chiral building block of significant strategic importance in pharmaceutical synthesis. Its preparation through a straightforward racemic synthesis followed by efficient chiral resolution provides access to enantiomerically pure intermediates. The application of these chiral β-amino acids in the synthesis of DPP-4 inhibitors highlights their value in constructing complex and biologically active molecules. The methodologies and workflows presented in this guide provide a foundational understanding for researchers and professionals in drug development to leverage the potential of this versatile chiral building block in their synthetic endeavors.

An In-depth Technical Guide to the Synthesis of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development, particularly as scaffolds for targeting G protein-coupled receptors (GPCRs). This guide details synthetic methodologies, experimental protocols, and potential biological implications, presenting quantitative data in a clear, tabular format and illustrating key processes with workflow diagrams.

Introduction

β-Amino acids, such as this compound, are crucial building blocks in the synthesis of peptidomimetics and other biologically active molecules. Their incorporation into peptide chains can enhance metabolic stability and confer unique conformational properties. The 4-(benzyloxy)phenyl substituent, in particular, offers a versatile handle for further chemical modification and has been implicated in the biological activity of various compounds. This guide focuses on accessible and efficient synthetic routes to this valuable scaffold.

Synthetic Methodologies

The primary and most efficient method for the synthesis of this compound is the one-pot Mannich-type reaction. An alternative, though less direct, route involves a rhodanine-based synthesis.

One-Pot Three-Component Mannich Reaction

This highly convergent and atom-economical reaction involves the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia. In the context of synthesizing the target molecule, 4-(benzyloxy)benzaldehyde serves as the key aromatic aldehyde.

Reaction Scheme:

This one-pot procedure is favored for its simplicity and the ready availability of the starting materials.

Rhodanine-Based Synthesis

This multi-step approach first involves the Knoevenagel condensation of 4-(benzyloxy)benzaldehyde with rhodanine, followed by hydrolysis and reduction to yield the desired β-amino acid. While more complex, this method can be advantageous for the synthesis of certain derivatives.

Experimental Protocols

Synthesis of the Starting Material: 4-(Benzyloxy)benzaldehyde

A crucial precursor for the Mannich reaction is 4-(benzyloxy)benzaldehyde. A reliable method for its synthesis is the Williamson ether synthesis.

Experimental Protocol:

A mixture of 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), benzyl bromide (5.0 ml, 42.05 mmol), and anhydrous potassium carbonate (20.0 g, 144.27 mmol) in ethanol is refluxed for 14 hours under a nitrogen atmosphere. After cooling, the potassium carbonate is filtered off, and the residue is washed with ethyl acetate. The solvent is removed under reduced pressure. The resulting crude product is dissolved in diethyl ether (50 ml) and washed sequentially with saturated sodium chloride solution (2 x 50 ml), 5% sodium hydroxide solution (1 x 50 ml), and distilled water (1 x 50 ml). The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is recrystallized from ethanol to yield colorless crystals.[1]

Quantitative Data:

ParameterValue
Yield87.4%[1]
Melting Point338-339 K[1]
One-Pot Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of 3-amino-3-arylpropanoic acids.

Experimental Protocol:

A suspension of 4-(benzyloxy)benzaldehyde (e.g., 30.0 mmol), malonic acid (30.2 mmol), and ammonium acetate (40.2 mmol) in 50.0 ml of ethanol is heated under reflux for 8 hours. The reaction mixture is then cooled to room temperature, and the resulting white precipitate is collected by filtration. The precipitate is washed with cold ethanol and dried under reduced pressure to afford the crude amino acid.[2]

Quantitative Data (Estimated):

ParameterValue (Estimated)
Yield~45% (based on the reported yield for the analogous 4-methoxy derivative[2])
PurityRecrystallization may be required to achieve high purity.

Characterization Data (Expected):

SpectroscopyExpected Features
¹H NMR - Aromatic protons (phenyl and benzyl rings): ~6.8-7.5 ppm. - Benzylic methylene protons (-CH₂-): ~5.0 ppm (singlet). - Methine proton (-CH(NH₂)-): Multiplet. - Methylene protons (-CH₂COOH): Two multiplets. - Amino protons (-NH₂): Broad singlet. - Carboxylic acid proton (-COOH): Broad singlet.
¹³C NMR - Carbonyl carbon (-COOH): ~170-180 ppm. - Aromatic carbons: ~110-160 ppm. - Benzylic methylene carbon: ~70 ppm. - Methine carbon (-CH(NH₂)-): Signal in the aliphatic region. - Methylene carbon (-CH₂COOH): Signal in the aliphatic region.
Mass Spectrometry - Molecular ion peak [M]+ corresponding to the molecular weight (271.31 g/mol ). - Characteristic fragmentation patterns, including loss of the benzyl group.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Start Starting Materials (4-Hydroxybenzaldehyde, Benzyl Bromide, Malonic Acid, Ammonium Acetate) Step1 Williamson Ether Synthesis of 4-(Benzyloxy)benzaldehyde Start->Step1 Step2 One-Pot Mannich Reaction Step1->Step2 Product Crude this compound Step2->Product Purification Purification (Recrystallization) Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FinalProduct Pure Product NMR->FinalProduct MS->FinalProduct

Synthesis and Characterization Workflow.

Biological Relevance and Signaling Pathways

Derivatives of this compound have been identified as antagonists of the G protein-coupled receptor 34 (GPR34). GPR34 is implicated in various physiological and pathological processes, making it an attractive target for drug discovery.

GPR34 Signaling Pathway

GPR34 is a class A rhodopsin-like GPCR. Upon activation by its endogenous ligand, lysophosphatidylserine (LysoPS), GPR34 couples to G proteins to initiate downstream signaling cascades. These pathways can include the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC). Another key pathway involves the regulation of adenylyl cyclase (AC), affecting cyclic AMP (cAMP) levels and protein kinase A (PKA) activity.

The diagram below illustrates a simplified GPR34 signaling pathway.

GPR34_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR34 GPR34 G_protein G Protein GPR34->G_protein Activates PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits IP3_DAG IP₃ + DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Ca2_PKC ↑ [Ca²⁺]i Activate PKC IP3_DAG->Ca2_PKC Cellular_Response Cellular Response Ca2_PKC->Cellular_Response PKA ↓ PKA Activity cAMP->PKA PKA->Cellular_Response LysoPS LysoPS LysoPS->GPR34 Activates Antagonist 3-Amino-3-[4-(benzyloxy)phenyl] propanoic acid Derivative Antagonist->GPR34 Blocks

Simplified GPR34 Signaling Pathway.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery. The one-pot Mannich reaction provides a straightforward and efficient route to this compound. Its derivatives have shown promise as GPR34 antagonists, highlighting the importance of this scaffold in the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and evaluation of this important class of molecules. Further research is warranted to fully elucidate the biological activities of the core molecule and to explore the structure-activity relationships of its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical protocols for 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid. Due to the limited availability of experimental data for this specific compound in public literature, this guide incorporates data from closely related analogs and provides predicted values to offer a robust resource for research and development.

Core Physicochemical Properties

PropertyValue (Predicted/Analog-Based)Source/Method
IUPAC Name This compound-
Molecular Formula C₁₆H₁₇NO₃-
Molecular Weight 271.31 g/mol -
CAS Number Not available-
Melting Point Data not available. The 3-(benzyloxy) isomer has a melting point of 79.5-88.5 °C.[1]
Boiling Point Data not available-
Solubility Expected to be soluble in organic solvents such as methanol and chloroform.[1]
pKa (Predicted) The pKa of the similar compound 3-(benzyloxy)propanoic acid is predicted to be 4.30 ± 0.10.[1]
Appearance Likely a white crystalline powder.[1]

Synthesis and Purification

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and common method for the synthesis of such β-amino acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia.

Proposed Synthetic Workflow

The synthesis can be envisioned as a one-pot reaction starting from 4-(benzyloxy)benzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol.

Synthetic Workflow Proposed Synthesis of this compound 4-(Benzyloxy)benzaldehyde 4-(Benzyloxy)benzaldehyde Ethanol_Reflux Ethanol_Reflux 4-(Benzyloxy)benzaldehyde->Ethanol_Reflux Malonic_Acid Malonic_Acid Malonic_Acid->Ethanol_Reflux Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Ethanol_Reflux Crude_Product Crude_Product Ethanol_Reflux->Crude_Product Rodionov Reaction Purification Purification Crude_Product->Purification Recrystallization from Ethanol/Water Final_Product This compound Purification->Final_Product

A plausible synthetic workflow for the target compound.
Experimental Protocol: Synthesis

  • Reaction Setup: To a round-bottom flask, add 4-(benzyloxy)benzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2 equivalents) in absolute ethanol.

  • Reaction: Heat the mixture to reflux and stir for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: The crude product is then filtered and washed with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.[2]

Analytical Characterization

For accurate identification and purity assessment of this compound, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of the synthesized compound. A reverse-phase method is typically employed.[3]

HPLC ParametersRecommended Conditions
Instrumentation HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm

Protocol:

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase or a suitable solvent to a final concentration of 1 mg/mL.[3]

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.[3]

  • Analysis: Inject both the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the retention time and peak area of the main component and any impurities. The purity of the sample is calculated by comparing the peak area of the main component to the total peak area.[3]

Spectroscopic Analysis

Specific spectral data for this compound is not available in the public domain. The following are expected characteristic signals based on its structure and data from similar compounds.[1]

¹H NMR Spectroscopy:

  • Aromatic Protons: Signals in the range of δ 6.8-7.5 ppm corresponding to the protons on both the phenyl and benzyl rings.

  • Benzylic Methylene Protons (-CH₂-): A singlet around δ 5.0 ppm.

  • Propanoic Acid Methylene Protons (-CH₂CH₂COOH): Two triplets around δ 2.6 and 2.9 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet with a variable chemical shift.

  • Amino Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • Methine Proton (-CH(NH₂)-): A triplet coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (-COOH): A signal around δ 170-180 ppm.

  • Aromatic Carbons: Multiple signals in the region of δ 110-160 ppm.

  • Benzylic Methylene Carbon: A signal around δ 70 ppm.

  • Propanoic Acid Methylene Carbons: Signals for the methylene carbons of the propanoic acid side chain.

IR Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Amine): A medium intensity band around 3300-3500 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong band around 1700-1725 cm⁻¹.

  • C-O Stretch (Ether): Bands in the fingerprint region.

  • C-H Stretch (Aromatic and Aliphatic): Signals in the 2850-3100 cm⁻¹ region.

Mass Spectrometry:

  • Molecular Ion Peak: A peak corresponding to the molecular weight of the compound (271.31 g/mol ).

  • Fragmentation: Characteristic fragmentation patterns would likely involve the loss of the benzyl group and cleavage of the propanoic acid side chain.[1]

Biological Activity and Potential Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological activity or any associated signaling pathways of this compound. However, derivatives of arylpropanoic acids are a well-known class of compounds with diverse biological activities, including anti-inflammatory and antimicrobial effects.[4][5] For instance, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been identified as GPR34 antagonists, which may have implications for treating neuropathic pain.[6]

Given the structural similarities, it is plausible that this compound could be investigated for similar biological roles.

General Workflow for Investigating Biological Activity

Biological Screening Workflow General Workflow for Biological Activity Screening Compound This compound In_Vitro_Assays In vitro Biological Assays (e.g., enzyme inhibition, receptor binding) Compound->In_Vitro_Assays Screening Hit_Identification Hit Identification In_Vitro_Assays->Hit_Identification Target_Validation Target Validation Studies Hit_Identification->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

A general workflow for investigating biological activity.

This workflow would involve initial in vitro screening in various biological assays, such as enzyme inhibition or receptor binding assays, to identify any potential "hits." Positive hits would then be subjected to target validation studies to confirm the mechanism of action, followed by lead optimization to improve potency and pharmacokinetic properties, potentially leading to a drug candidate.[1]

References

Spectroscopic and Analytical Profile of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Furthermore, it includes detailed, generalized experimental protocols for acquiring this data and visual workflows for synthesis and characterization.

Predicted Spectroscopic Data

The structural features of this compound—including a carboxylic acid, a primary amine, a benzylic ether, and two phenyl rings—give rise to a unique spectroscopic fingerprint. The following tables summarize the predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Data for this compound Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Broad Singlet1HCarboxylic Acid (-COOH)
7.25 - 7.45Multiplet7HAromatic (C₆H₅-CH₂) & Aromatic (p-substituted ring, 2H)
~7.00Doublet2HAromatic (p-substituted ring, 2H)
~5.10Singlet2HBenzylic (-O-CH₂-Ph)
~4.10Triplet1HMethine (-CH(NH₂)-)
~2.60Doublet2HMethylene (-CH₂-COOH)
~2.10Broad Singlet2HAmine (-NH₂)

Table 2: Predicted ¹³C NMR Data for this compound Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~173Carbonyl (-COOH)
~158Aromatic (C-O)
~137Aromatic (ipso, C₆H₅-CH₂)
~135Aromatic (ipso, p-substituted ring)
~128.5Aromatic (C₆H₅-CH₂)
~128Aromatic (p-substituted ring)
~127.8Aromatic (C₆H₅-CH₂)
~115Aromatic (p-substituted ring)
~69Benzylic (-O-CH₂)
~55Methine (-CH(NH₂)-)
~42Methylene (-CH₂-COOH)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300BroadO-H stretch (Carboxylic Acid)
3200 - 3400MediumN-H stretch (Primary Amine)
3030 - 3100Medium-WeakAromatic C-H stretch
2850 - 2960Medium-WeakAliphatic C-H stretch
~1710StrongC=O stretch (Carboxylic Acid)
~1600, ~1500MediumC=C stretch (Aromatic Rings)
~1590MediumN-H bend (Primary Amine)
1240 - 1260StrongAsymmetric C-O-C stretch (Aryl Ether)
1020 - 1050MediumSymmetric C-O-C stretch (Aryl Ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z ValueIonDescription
272.12[M+H]⁺Protonated Molecular Ion
255.12[M+H - NH₃]⁺Loss of ammonia
226.10[M+H - HCOOH]⁺Loss of formic acid
181.08[M+H - C₇H₇]⁺Loss of benzyl radical
91.05[C₇H₇]⁺Benzyl/Tropylium ion (characteristic fragment)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment). Ensure the sample is fully dissolved.[1]

  • Internal Standard: Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a standard 1D pulse program with proton decoupling. A longer acquisition time with a greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[1]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended as it requires minimal sample preparation.[2] Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and water vapor signals.[3][4]

  • Sample Spectrum: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Acquisition: Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.[5]

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small percentage of water and 0.1% formic acid to promote protonation for positive ion mode ([M+H]⁺).[6][7][8]

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Time-of-Flight (TOF) or Orbitrap analyzer for high-resolution mass measurements.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).

  • Tandem MS (MS/MS): To confirm the structure, perform fragmentation analysis by selecting the protonated molecular ion ([M+H]⁺ at m/z 272.12) as the precursor ion and acquiring its product ion spectrum.[8]

Visualization of Workflows

Since no specific signaling pathways are documented for this compound, the following diagrams illustrate a plausible synthetic workflow and a general characterization pipeline.

G cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_product Purification & Product A 4-(Benzyloxy)benzaldehyde Reaction Rodionov Reaction A->Reaction B Malonic Acid B->Reaction C Ammonium Acetate C->Reaction Purification Work-up & Crystallization Reaction->Purification Crude Product Product 3-Amino-3-[4-(benzyloxy)phenyl] propanoic acid Purification->Product Pure Product

Caption: Hypothetical one-pot synthesis of the target compound.

G cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_final Conclusion Sample Synthesized Compound NMR NMR (¹H, ¹³C) Sample->NMR FTIR FT-IR Sample->FTIR MS High-Res MS (ESI-TOF) Sample->MS Structure Structural Elucidation NMR->Structure FTIR->Structure Purity Purity Assessment MS->Purity Confirmation Structure Confirmation Structure->Confirmation Purity->Confirmation Final Verified Compound Structure Confirmation->Final

Caption: General workflow for spectroscopic characterization.

References

The Multifaceted Biological Activities of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The scaffold of 3-amino-3-[4-(benzyloxy)phenyl]propanoic acid and its derivatives has emerged as a versatile platform in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have shown promise in oncology, neuroscience, and infectious diseases, underscoring their potential as lead structures for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on quantitative data and detailed experimental protocols.

Anticancer Properties

A significant area of investigation for related structures, particularly thiazole derivatives, has been their potential as anticancer agents. These compounds have demonstrated potent antiproliferative activity against various cancer cell lines.

Quantitative Anticancer Activity

The antiproliferative effects of several derivatives have been quantified, with some compounds showing efficacy superior to the standard chemotherapeutic agent, cisplatin. The half-maximal inhibitory concentration (IC50) values for selected compounds against the A549 human lung adenocarcinoma cell line are presented below.

CompoundModificationIC50 (µM) on A549 cellsReference
21 Carboxylic acid with hydroxyimino fragment5.42[1]
22 Carboxylic acid with hydroxyimino fragment and chloro substitution2.47[1]
25 Carbohydrazide with hydroxyimino fragmentNot specified, but showed promising activity[1][2]
26 Carbohydrazide with hydroxyimino fragment and chloro substitutionNot specified, but showed promising activity[1][2]
Cisplatin Standard chemotherapeutic agentSignificantly higher than compounds 21, 22, 25, 26[1][2]

Notably, these compounds were also effective against the H69 small-cell lung carcinoma cell line and its anthracycline-resistant counterpart, H69AR, highlighting their potential to overcome drug resistance.[1][2] Furthermore, their ability to induce cell death in 3D spheroid models of A549 cells suggests good tissue penetration and efficacy in a more physiologically relevant tumor microenvironment.[1][2]

Experimental Protocols

MTT Assay for Cell Viability:

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds or standard drugs (doxorubicin, cisplatin) and incubated for another 24 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.[3]

3D Spheroid Culture:

  • Spheroid Formation: A549 cells are seeded onto agarose-coated 96-well plates to promote the formation of spheroids.

  • Compound Treatment: The formed spheroids are treated with the test compounds.

  • Viability Assessment: Cell death within the spheroids is assessed using appropriate staining methods and imaging techniques to evaluate the cytotoxic effects of the compounds in a three-dimensional model.[1][2]

Proposed Mechanism of Action

In silico molecular docking studies suggest that these derivatives may exert their anticancer effects by targeting key signaling proteins, including Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[1][2] The interaction with these targets can disrupt critical cellular pathways involved in cell proliferation, survival, and metabolism.

anticancer_pathway cluster_drug 3-Amino-3-phenylpropanoic Acid Derivative cluster_outcome Cellular Outcome Derivative Derivative SIRT2 SIRT2 Derivative->SIRT2 inhibition EGFR EGFR Derivative->EGFR inhibition Proliferation Cell Proliferation SIRT2->Proliferation promotes EGFR->Proliferation promotes Survival Cell Survival EGFR->Survival promotes Apoptosis Apoptosis

Proposed anticancer mechanism of action.

GPR34 Antagonism and Neuropathic Pain

Derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as a novel class of G protein-coupled receptor 34 (GPR34) antagonists.[4] GPR34 is implicated in the progression of several diseases, and its modulation presents a therapeutic opportunity.

Quantitative GPR34 Antagonist Activity

The potency of these derivatives has been evaluated in different cellular assays, demonstrating their ability to inhibit GPR34 signaling.

CompoundAssayIC50 (µM)Reference
5e GloSensor cAMP Assay0.680[4]
5e Tango Assay0.059[4]

Compound 5e also demonstrated the ability to inhibit the phosphorylation of ERK1/2 in a dose-dependent manner in CHO cells expressing GPR34.[4] Importantly, this compound showed excellent efficacy in a mouse model of neuropathic pain without observable toxicity.[4]

Experimental Protocols

GloSensor™ cAMP Assay:

  • Cell Culture: CHO cells stably expressing GPR34 are cultured in appropriate media.

  • Transfection: Cells are transfected with the GloSensor™ cAMP plasmid.

  • Compound Treatment: The transfected cells are treated with the test compounds at various concentrations.

  • cAMP Measurement: The intracellular cAMP levels are measured using the GloSensor™ reagent, which generates a luminescent signal in the presence of cAMP. The reduction in cAMP levels upon antagonist treatment is quantified.[4]

Tango™ GPCR Assay:

  • Principle: This assay measures receptor activation by monitoring the recruitment of β-arrestin to the receptor upon ligand binding.

  • Cell Lines: A cell line co-expressing the GPR34 receptor fused to a transcription factor and a β-arrestin-protease fusion protein is used.

  • Compound Treatment: Cells are incubated with the test compounds.

  • Signal Detection: Antagonism is measured by a decrease in the reporter gene expression, which is typically quantified via a luminescent or fluorescent readout.[4]

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CellCulture Cell Culture (e.g., A549, CHO-GPR34) Characterization->CellCulture ViabilityAssay Cell Viability Assays (MTT) CellCulture->ViabilityAssay GPCR_Assay GPCR Functional Assays (cAMP, Tango) CellCulture->GPCR_Assay AnimalModel Animal Models (e.g., Neuropathic Pain) GPCR_Assay->AnimalModel Efficacy Efficacy Studies AnimalModel->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

General experimental workflow for drug discovery.

Antimicrobial Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their antimicrobial properties against a panel of multidrug-resistant bacterial and fungal pathogens.[5][6][7]

Quantitative Antimicrobial Activity

These compounds have shown promising activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.

Compound ClassPathogenMIC Range (µg/mL)Reference
Hydrazones (14-16)Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8[7]
Vancomycin-resistant Enterococcus faecalis (VRE)0.5 - 2[7]
Gram-negative pathogens8 - 64[7]
Drug-resistant Candida species (including C. auris)0.5 - 64[5][6][7]

The structure-activity relationship studies revealed that the presence of heterocyclic substituents, such as nitrothiophene and nitrofurane, in the hydrazone derivatives significantly enhanced their antimicrobial activity.[6]

Experimental Protocols

Broth Microdilution for MIC Determination:

  • Inoculum Preparation: Bacterial or fungal cultures are grown to a specific optical density and then diluted to achieve a standardized inoculum concentration.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5][6]

Conclusion

The this compound core structure and its analogues represent a rich source of biologically active molecules with potential applications in diverse therapeutic areas. The data presented herein underscore the importance of continued structure-activity relationship studies to optimize the potency, selectivity, and pharmacokinetic properties of these promising compounds. The detailed experimental protocols provide a foundation for researchers to further explore the therapeutic potential of this versatile chemical scaffold.

References

A Comprehensive Technical Guide to the Conformational Analysis of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is a derivative of β-phenylalanine, a class of compounds with significant interest in medicinal chemistry due to their role as building blocks for peptides and other biologically active molecules.[1][2] The three-dimensional structure, or conformation, of such molecules is a critical determinant of their biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the methodologies and protocols for the complete conformational analysis of this compound. It covers experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, as well as computational modeling approaches. This document is intended to serve as a detailed resource for researchers engaged in the structural elucidation and rational design of novel therapeutics based on β-amino acid scaffolds.

Introduction to Conformational Analysis

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations or conformers. For flexible molecules like this compound, which possess several rotatable bonds, a multitude of conformations can exist in equilibrium.

Identifying the most stable, low-energy conformations (the conformational landscape) is crucial in drug development.[3] The bioactive conformation, the specific shape a molecule adopts when it binds to its biological target, is often one of these low-energy conformers. Understanding the conformational preferences of this compound is therefore the first step in elucidating its structure-activity relationship (SAR) and in designing more potent and selective analogs.

Structural Features and Key Rotatable Bonds

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. The identification of these bonds is the foundation of a systematic conformational analysis.

The principal rotatable bonds that define the overall shape of the molecule are:

  • τ1 (Cα-Cβ): Rotation around this bond determines the relative orientation of the amino and carboxyl groups.

  • τ2 (Cβ-C_aryl): This torsion angle governs the position of the substituted phenyl ring relative to the propanoic acid backbone.

  • τ3 (C_aryl-O): Rotation here alters the orientation of the benzyloxy group relative to the phenyl ring.

  • τ4 (O-CH₂): This bond's rotation positions the benzyl group.

  • τ5 (CH₂-C_benzyl): This final key rotation determines the orientation of the terminal phenyl ring.

G mol a τ1 a->mol b τ2 b->mol c τ3 c->mol d τ4 d->mol e τ5 e->mol

Key rotatable bonds in this compound.

Methodologies for Conformational Analysis

A comprehensive conformational analysis integrates computational and experimental techniques to provide a complete picture of a molecule's behavior in both the solid state and in solution.

Computational Modeling

Computational chemistry is an indispensable tool for exploring the entire conformational energy landscape of a flexible molecule.[4] It allows for the prediction of stable conformers and the energy barriers between them.

Experimental Protocol: Density Functional Theory (DFT) Calculations

  • Initial Structure Generation: The 2D structure of this compound is built using molecular editing software. A preliminary 3D structure is generated and subjected to a low-level molecular mechanics force field (e.g., MMFF) conformational search to identify a wide range of possible conformers.

  • Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

  • Potential Energy Surface (PES) Scan: To understand the energy barriers between stable conformers, a relaxed PES scan is performed by systematically rotating one or two key dihedral angles (e.g., τ1 and τ2) while allowing the rest of the molecule to relax. This maps out the energy landscape and identifies the transition states connecting the minima.[7]

  • Data Analysis: The relative energies (ΔE), Gibbs free energies (ΔG), and Boltzmann populations of all stable conformers are calculated to predict the most likely conformations to be observed experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution.[8] For flexible molecules, the observed NMR parameters are a population-weighted average of the parameters of all contributing conformers.[9]

Key NMR Parameters for Conformational Analysis:

  • ³J Vicinal Coupling Constants: The coupling constant between two protons on adjacent carbons (H-C-C-H) is dependent on the dihedral angle between them, as described by the Karplus equation .[10] By measuring these ³J values, one can deduce the preferred dihedral angles in the molecule.[11][12]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close to each other (typically < 5 Å), regardless of their bonding connectivity.[13] 2D NMR experiments like NOESY and ROESY are used to identify these proximities, providing crucial distance restraints for structure determination.[14][15]

Experimental Protocol: 2D NMR for Conformational Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of approximately 10-20 mM. The sample should be filtered into a high-quality NMR tube. For NOESY experiments with small molecules, it is critical to remove dissolved oxygen by bubbling an inert gas (e.g., argon) through the sample.[16]

  • 1D ¹H NMR Acquisition: Acquire a standard 1D proton NMR spectrum to assign the chemical shifts of all protons.

  • 2D COSY Acquisition: A Correlation Spectroscopy (COSY) experiment is run to establish through-bond proton-proton connectivities, which aids in the unambiguous assignment of the spin systems.

  • 2D NOESY/ROESY Acquisition:

    • For a small molecule like this (MW < 700 Da), a NOESY experiment is typically appropriate.[17] A series of NOESY spectra with varying mixing times (e.g., 300-800 ms) should be acquired to monitor the build-up of NOE cross-peaks.[16]

    • If the molecule falls into an intermediate molecular weight range where the NOE is close to zero, a ROESY experiment is preferred as the ROE is always positive.[14][15]

  • Data Analysis:

    • Integrate the cross-peaks in the high-resolution 1D spectrum to extract the vicinal coupling constants (³J).

    • Analyze the NOESY/ROESY spectra to identify through-space correlations. The volume of the cross-peaks is proportional to 1/r⁶, where r is the distance between the two protons.[16]

    • Compare the experimental ³J values with those predicted by the Karplus equation for the computationally derived low-energy conformers.

    • Use the NOE-derived distance restraints to validate the computationally predicted structures and their relative populations.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state with atomic resolution.[18] While this represents only one conformation (the one adopted in the crystal lattice), it serves as a crucial benchmark for validating the results of computational and solution-state NMR studies.[19]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Growing single crystals of sufficient size and quality is often the most challenging step.[20]

    • Method: Slow evaporation of a saturated solution is a common technique. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) in a clean vial.[21]

    • Conditions: The vial is loosely capped to allow the solvent to evaporate over several days to weeks in a vibration-free environment.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[19]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated from the diffraction intensities, and an initial model of the molecule is fitted to the map. This model is then refined to achieve the best possible fit with the experimental data, yielding the final crystal structure with precise bond lengths, bond angles, and torsion angles.

Integrated Analysis and Data Presentation

The most robust conformational analysis is achieved by integrating the data from all three methodologies. Computational modeling provides a global view of the energy landscape, NMR provides data on the average conformation in solution, and X-ray crystallography gives a precise structure in the solid state.

Workflow for Conformational Analysis

The following diagram illustrates an integrated workflow for a comprehensive conformational analysis.

G cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_final Final Analysis comp_start Initial 3D Structure Generation conf_search Force-Field Conformational Search comp_start->conf_search dft_opt DFT Geometry Optimization conf_search->dft_opt pes_scan Potential Energy Surface Scan dft_opt->pes_scan thermo Thermodynamic Analysis (ΔG) dft_opt->thermo integration Data Integration & Comparison pes_scan->integration Energy Barriers thermo->integration Predicted Conformers & Populations synthesis Synthesis & Purification nmr NMR Spectroscopy (J-coupling, NOE) synthesis->nmr xray X-ray Crystallography synthesis->xray nmr->integration Solution-State Restraints xray->integration Solid-State Structure model Conformational Model integration->model sar sar model->sar Input for SAR & Drug Design

Integrated workflow for comprehensive conformational analysis.
Hypothetical Quantitative Data Summary

The following table presents a hypothetical summary of quantitative data that could be obtained from a full conformational analysis of this compound. The data is based on typical values for similar β-amino acid structures.[22]

Conformerτ1 (Cα-Cβ) (°)τ2 (Cβ-C_aryl) (°)ΔG (kcal/mol)Population (%)Predicted ³J(Hα-Hβ) (Hz)
A (Global Min) -65 (gauche)+900.0065.14.5
B +175 (anti)+850.8520.511.0
C +68 (gauche)-951.2010.34.2
D -178 (anti)-922.504.111.2

Note: Dihedral angles (τ) and relative Gibbs free energies (ΔG) would be derived from DFT calculations. Population percentages are calculated from ΔG at 298 K. Predicted ³J coupling constants are estimated using a generalized Karplus equation based on the dihedral angles.

Potential Biological Significance

β-amino acids and their derivatives are known to be components of various natural products and have been explored as precursors for a range of biologically active compounds, including antiviral and anticancer agents.[1] They can also be incorporated into peptides to create "foldamers," which are non-natural oligomers that adopt stable, predictable secondary structures.[23]

The conformational rigidity or flexibility of this compound will directly influence its ability to interact with biological targets such as enzymes or receptors. For instance, if this molecule were designed as an enzyme inhibitor, its lowest energy conformation would need to match the shape of the enzyme's active site.

Illustrative Signaling Pathway

The diagram below illustrates a hypothetical scenario where a molecule like this compound could act as an inhibitor of a kinase signaling pathway, a common target in drug discovery.

G GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec KinaseA Kinase A Rec->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Prolif Cell Proliferation TF->Prolif Promotes Inhibitor 3-Amino-3-[4-(benzyloxy)phenyl] propanoic acid Inhibitor->KinaseA Inhibits

Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The conformational analysis of this compound is a multifaceted process that is essential for understanding its potential as a pharmacologically active agent or a building block for novel materials. By synergistically applying computational modeling, advanced NMR techniques, and X-ray crystallography, a detailed and reliable model of its conformational preferences can be constructed. This knowledge provides a rational basis for its further development, enabling researchers to correlate its three-dimensional structure with its function and to design next-generation molecules with enhanced properties.

References

The Potential of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, a β-amino acid derivative, represents a promising scaffold in medicinal chemistry. Its structural motif is present in a variety of biologically active compounds, suggesting a broad therapeutic potential. This technical guide provides an in-depth overview of this compound, including a plausible synthetic route, detailed experimental protocols for biological evaluation, and a summary of the known biological activities of its derivatives. Furthermore, it elucidates the key signaling pathways that may be modulated by this class of compounds, offering a roadmap for future drug discovery and development efforts.

Introduction

β-amino acids and their derivatives are of significant interest in pharmaceutical research due to their unique structural features, which can impart improved pharmacokinetic properties and biological activities compared to their α-amino acid counterparts.[1] The incorporation of a phenylpropanoic acid backbone, as seen in this compound, is a common strategy in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The benzyloxy-substituted phenyl ring offers a modifiable handle for structure-activity relationship (SAR) studies and can influence receptor binding and pharmacokinetic profiles.

Derivatives of this core structure have shown a range of pharmacological activities, including modulation of opioid receptors, anticancer effects, and antagonism of G-protein coupled receptors (GPCRs), highlighting the versatility of this scaffold.[2][3] This guide aims to consolidate the current knowledge on this compound and its analogs to facilitate further research into its therapeutic potential.

Synthesis and Characterization

Proposed Synthetic Protocol: Three-Component Mannich Reaction

This protocol describes the synthesis of a β-amino ketone precursor, which can be subsequently hydrolyzed to yield the desired β-amino acid.

Materials:

  • 4-(Benzyloxy)benzaldehyde

  • Acetophenone (or other suitable ketone)

  • Aniline (or other amine)

  • Sulfated MCM-41 (or other solid acid catalyst)[4]

  • Ethanol

  • Hydrochloric acid (for hydrolysis)

  • Sodium bicarbonate

  • Dichloromethane (or other organic solvent for extraction)

  • Anhydrous magnesium sulfate

Procedure: [4]

  • Reaction Setup: In a round-bottom flask, dissolve 4-(benzyloxy)benzaldehyde (1 equivalent), acetophenone (1 equivalent), and aniline (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of sulfated MCM-41 (e.g., 100 mg per 1 eq of aldehyde).[4]

  • Reaction: Reflux the mixture for 5-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • Work-up: After completion, cool the reaction mixture and filter to recover the catalyst. The catalyst can be washed with ethanol and reused.[4]

  • Isolation of β-amino ketone: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue contains the β-amino ketone.

  • Hydrolysis to β-amino acid: Treat the crude β-amino ketone with an aqueous solution of hydrochloric acid and reflux to hydrolyze the amide bond.

  • Purification: After hydrolysis, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with an organic solvent like dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Characterization: The final product should be characterized by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point: To assess purity.

Biological Activities and Quantitative Data

Derivatives of 3-Amino-3-phenylpropanoic acid have demonstrated a range of biological activities. The following table summarizes the available quantitative data for some of these derivatives, primarily focusing on their anticancer and receptor modulation activities.

Compound Class/DerivativeTarget/AssayCell LineActivity (IC₅₀/Kᵢ)Reference
3-Amino-2-hydroxyl-3-phenylpropanoic acid derivativesAminopeptidase N (APN/CD13)Porcine Kidney1.26 ± 0.01 µM[2]
3-Amino-2-hydroxyl-3-phenylpropanoic acid derivativesAminopeptidase N (APN/CD13)ES-2 (Human ovarian carcinoma)30.19 ± 1.02 µM[2]
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 21)AntiproliferativeA549 (Human lung adenocarcinoma)5.42 µM[3]
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 22)AntiproliferativeA549 (Human lung adenocarcinoma)2.47 µM[3]
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 25)AntiproliferativeA549 (Human lung adenocarcinoma)8.05 µM[3]
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 26)AntiproliferativeA549 (Human lung adenocarcinoma)25.4 µM[3]
GPR34 receptor antagonist 3GPR34CHO cells expressing GPR340.680 µM[7]
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (Compounds 12, 20-22, 29)AntiproliferativeA549 (Human lung adenocarcinoma)Reduced cell viability by ~50%[8]

Experimental Protocols for Biological Evaluation

This section provides detailed protocols for key biological assays relevant to the potential therapeutic applications of this compound and its derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[3]

Materials:

  • Human cancer cell line (e.g., A549)

  • Culture medium (e.g., DMEM) with 10% FBS

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mu-Opioid Receptor (MOR) Binding Assay

This radioligand binding assay determines the affinity of a test compound for the mu-opioid receptor.[9][10]

Materials:

  • Cell membranes from cells stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]DAMGO.

  • Non-specific binding control: Naloxone.

  • Test compound.

  • Incubation buffer.

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates.

Procedure:

  • Reaction Setup: In a 96-well filter plate, combine the cell membranes, [³H]DAMGO, and varying concentrations of the test compound or naloxone for non-specific binding.

  • Incubation: Incubate the plate for a defined period (e.g., 120 minutes) at room temperature to reach binding equilibrium.[11]

  • Filtration: Rapidly filter the contents of the plate and wash with cold incubation buffer to separate bound from unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value of the test compound by analyzing the competition binding curve.

GPR34 Antagonist Assay (ERK1/2 Phosphorylation)

This assay measures the ability of a compound to inhibit GPR34-mediated signaling, using the phosphorylation of ERK1/2 as a readout.[7]

Materials:

  • CHO cells stably expressing GPR34.

  • GPR34 agonist (e.g., Lysophosphatidylserine - LysoPS).

  • Test compound.

  • Cell lysis buffer.

  • Antibodies for total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2).

  • Western blotting or ELISA reagents.

Procedure:

  • Cell Culture and Starvation: Culture CHO-GPR34 cells and serum-starve them for several hours before the assay.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for a defined period.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of LysoPS for a short period (e.g., 5-10 minutes).

  • Cell Lysis: Lyse the cells to extract proteins.

  • Detection of p-ERK1/2: Quantify the levels of p-ERK1/2 and total ERK1/2 using Western blotting or a specific ELISA kit.

  • Data Analysis: Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Determine the IC₅₀ value of the antagonist by plotting the inhibition of LysoPS-induced ERK1/2 phosphorylation against the antagonist concentration.

Signaling Pathways

The biological effects of this compound and its derivatives are likely mediated through the modulation of specific intracellular signaling pathways. Based on the activities of related compounds, several key pathways are of interest.

G-Protein Coupled Receptor (GPCR) Signaling

Derivatives of this scaffold have been identified as antagonists of GPR34, an orphan GPCR.[7] GPR34 activation is known to trigger multiple downstream signaling cascades.

GPR34_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response GPR34 GPR34 G_protein Gαi/o GPR34->G_protein Activation PI3K PI3K G_protein->PI3K ERK ERK G_protein->ERK TGFb TGF-β/Smad G_protein->TGFb CREB CREB G_protein->CREB NFkB NF-κB G_protein->NFkB AP1 AP-1 G_protein->AP1 Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival ERK->Proliferation Migration Migration ERK->Migration TGFb->Migration Inflammation Inflammation NFkB->Inflammation AP1->Proliferation

Caption: GPR34 signaling cascade.

Activation of GPR34 can lead to the stimulation of several downstream pathways, including the PI3K/Akt and ERK pathways, which are crucial for cell proliferation and survival.[12] Additionally, GPR34 signaling has been linked to the TGF-β/Smad pathway, as well as CRE, NF-κB, and AP1 signaling, which are involved in a variety of cellular processes including inflammation and oncogenesis.[13][14]

PI3K/Akt/mTOR and RAF/MEK/ERK Pathways

These two interconnected pathways are central regulators of cell growth, proliferation, survival, and apoptosis.[15][16] Their dysregulation is a hallmark of many cancers, making them attractive targets for drug development.

Cancer_Signaling_Pathways cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt/mTOR Pathway cluster_raf RAF/MEK/ERK Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Raf Raf Akt->Raf Inhibition Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: PI3K/Akt/mTOR and RAF/MEK/ERK pathways.

The anticancer activity observed for some derivatives of 3-Amino-3-phenylpropanoic acid may be attributable to the inhibition of one or more components of these critical signaling cascades.

Experimental Workflow

A logical workflow for the investigation of this compound and its novel derivatives in a drug discovery context is outlined below.

Experimental_Workflow cluster_synthesis Compound Generation cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_preclinical Lead Optimization Synthesis Synthesis of This compound and Derivatives Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening (e.g., Antiproliferative Assay) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) Primary_Screening->Secondary_Screening Active Hits Signaling_Studies Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Secondary_Screening->Signaling_Studies SAR_Studies Structure-Activity Relationship (SAR) Studies Signaling_Studies->SAR_Studies SAR_Studies->Synthesis Iterative Design Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Drug discovery workflow.

This workflow begins with the synthesis and purification of the target compound and its analogs, followed by a hierarchical screening process to identify active compounds. Subsequent mechanistic studies are crucial to elucidate the mode of action and to inform further rounds of chemical synthesis for lead optimization.

Conclusion

This compound presents a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility via established methods like the Mannich reaction, coupled with the diverse biological activities exhibited by its derivatives, underscores its potential in drug discovery. The elucidation of its interactions with key signaling pathways, particularly those involving GPCRs and cancer-related kinases, will be critical in realizing its full therapeutic potential. This guide provides a foundational framework to accelerate research in this exciting area.

References

Investigating the role of the benzyloxy group in biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzyloxy group, a seemingly simple chemical moiety, plays a pivotal and multifaceted role in the biological activity of a wide array of compounds. Its unique combination of steric bulk, lipophilicity, and potential for specific molecular interactions allows it to significantly influence the efficacy, selectivity, and metabolic stability of bioactive molecules. This technical guide provides a comprehensive overview of the benzyloxy group's role in biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. Understanding the strategic incorporation of the benzyloxy group is paramount for the rational design of novel therapeutics.

Influence on Physicochemical Properties and Pharmacokinetics

The introduction of a benzyloxy group can dramatically alter a molecule's physicochemical properties, which in turn dictates its pharmacokinetic profile.

  • Lipophilicity: The benzyl portion of the benzyloxy group significantly increases the lipophilicity of a molecule compared to a simple hydroxyl group. This enhanced lipophilicity can facilitate the passage of compounds across biological membranes, a critical step for reaching intracellular targets.

  • Metabolic Stability: The benzyloxy group's susceptibility to metabolic enzymes, particularly cytochrome P450s, can be both a challenge and an opportunity in drug design. O-debenzylation is a common metabolic pathway that can lead to rapid clearance. However, strategic placement of substituents on the benzyl ring can modulate this metabolic vulnerability, thereby fine-tuning the compound's half-life.[1] For instance, the introduction of electron-withdrawing groups can decrease the rate of metabolic degradation.

Role as a Pharmacophore in Modulating Biological Activity

The benzyloxy group is a well-established pharmacophore in a variety of therapeutic areas, directly contributing to the interaction of a molecule with its biological target.

Modulation of Ion Channels

The benzyloxy group has been identified as a key structural feature for the modulation of voltage-gated sodium channels. Its presence can significantly enhance the slow inactivation of these channels, a mechanism relevant for the treatment of epilepsy and neuropathic pain.

Table 1: Anticonvulsant and Electrophysiology Data for N-benzyl 2-amino-3-methoxypropionamide Analogs

Compound4'-substituentMES ED50 (mg/kg, mice ip)Slow Inactivation IC50 (µM)
(R)-1H>50>1000
(R)-2H (N-acetylated)4.5470
(R)-3(3-fluoro)benzyloxy15150
(R)-4(3-fluoro)benzyloxy (N-acetylated)13100

Data synthesized from multiple sources.

Inhibition of Monoamine Oxidases

The benzyloxy moiety is a prominent feature in many potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases like Parkinson's disease. The benzyloxy group often occupies a hydrophobic pocket in the active site of the enzyme, contributing to high binding affinity.

Table 2: Inhibitory Activity of Benzyloxy Chalcones against human MAO-A and MAO-B

CompoundA-ring substituentB-ring benzyloxy positionhMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (A/B)
B10Thiophenepara33.820.067504.79
B154-ethoxy-phenylpara34.510.12287.60

Data extracted from a study on benzyloxy chalcones as MAO-B inhibitors.[2]

Experimental Protocols

Synthesis of Benzyloxy-Containing Compounds

A common method for the introduction of a benzyloxy group is the Williamson ether synthesis.

Protocol: Synthesis of 2-(benzyloxy)toluene

  • Reactants:

    • 2-cresol (1.0 equiv)

    • Benzyl chloride (1.1 equiv)

    • Anhydrous potassium carbonate (1.0 equiv)

    • Dimethylformamide (DMF)

  • Procedure: a. To a stirred mixture of 2-cresol and anhydrous potassium carbonate in a round-bottom flask, add DMF. b. Add benzyl chloride to the mixture. c. Heat the reaction mixture to 90 °C for 3 hours.[3] d. After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 1 M NaOH solution. e. Separate the organic layer and wash sequentially with water and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by vacuum distillation to obtain 2-(benzyloxy)toluene as a colorless oil.[3]

Biological Assays

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Modulation

  • Cell Preparation:

    • Use catecholamine A differentiated (CAD) neuronal cells or other suitable cell lines expressing the target sodium channels.

    • Plate the cells onto coverslips a few days prior to recording.

  • Solutions:

    • External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.

    • Internal Solution (Pipette Solution): Containing (in mM): appropriate concentrations of K-gluconate or other salts to mimic the intracellular environment.

  • Recording: a. Place the coverslip with cells in the recording chamber and perfuse with aCSF. b. Pull a glass micropipette with a resistance of 3-7 MΩ and fill it with the internal solution. c. Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal). d. Apply a brief pulse of strong suction to rupture the cell membrane and achieve the whole-cell configuration. e. In voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV) and apply depolarizing voltage steps to elicit sodium currents. f. To assess slow inactivation, use a pre-pulse protocol to inactivate the channels before the test pulse. g. Apply the test compounds at various concentrations to the external solution and record the changes in sodium current amplitude and kinetics.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

  • Reagents:

    • MAO-A or MAO-B enzyme source (e.g., recombinant human MAO)

    • MAO substrate (e.g., p-tyramine)

    • Dye reagent that reacts with H2O2 produced by the MAO reaction

    • Horseradish peroxidase (HRP)

    • Assay Buffer

    • Test compounds and known inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B)

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, add the MAO enzyme to each well. c. Add the test compounds or control inhibitors to the respective wells and incubate for a specified time (e.g., 10-20 minutes) to allow for enzyme-inhibitor interaction. d. Prepare a working reagent containing the MAO substrate, dye reagent, and HRP in assay buffer. e. Add the working reagent to all wells to initiate the reaction. f. Incubate the plate for a set time (e.g., 20-60 minutes) at room temperature, protected from light. g. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm, λem = 585 nm). h. Calculate the percentage of inhibition and determine the IC50 values for each compound.

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by Benzyloxy-Containing Compounds

Benzyl isothiocyanates, which contain a benzyl group, have been shown to modulate inflammatory and oxidative stress pathways.[4]

NF_kappaB_Signaling_Pathway External Stimuli External Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex activates NF-kB/IkB NF-kB/IkB IKK Complex->NF-kB/IkB phosphorylates IkB NF-kB NF-kB NF-kB/IkB->NF-kB releases IkB IkB NF-kB/IkB->IkB ubiquitination & degradation Nucleus Nucleus NF-kB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription induces Nrf2_HO1_Signaling_Pathway Oxidative Stress Oxidative Stress Keap1/Nrf2 Keap1/Nrf2 Keap1 Keap1 Keap1/Nrf2->Keap1 ubiquitination & degradation Nrf2 Nrf2 Keap1/Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nucleus->ARE binds to Gene Expression HO-1, NQO1, etc. ARE->Gene Expression activates Experimental_Workflow start Start: Compound Design synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification in_vitro In Vitro Biological Assays (e.g., Enzyme Inhibition, Cell-based Assays) purification->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar optimization Lead Optimization sar->optimization in_vivo In Vivo Studies (Animal Models) sar->in_vivo Promising Leads optimization->synthesis Iterative Design end End: Candidate Drug in_vivo->end

References

Enantioselective Synthesis of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a key enantioselective route to 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, a valuable chiral building block in pharmaceutical development. The methodology detailed herein focuses on an organocatalyzed asymmetric Mannich reaction, offering a robust and highly stereocontrolled pathway to the target molecule.

Synthetic Strategy Overview

The enantioselective synthesis of this compound can be efficiently achieved through a three-step sequence. This strategy leverages a highly enantioselective organocatalytic Mannich reaction between an N-Boc protected imine and a malonate ester. Subsequent hydrolysis and decarboxylation of the resulting adduct affords the desired β-amino acid with excellent control of stereochemistry.

Synthesis_Workflow Start 4-(Benzyloxy)benzaldehyde Imine N-Boc-4-(benzyloxy)phenyl- methanimine Start->Imine  N-Boc-amine Mannich Asymmetric Mannich Reaction (Organocatalyst) Imine->Mannich Malonate Dimethyl Malonate Malonate->Mannich Adduct Chiral Mannich Adduct Mannich->Adduct High ee Hydrolysis Hydrolysis & Decarboxylation Adduct->Hydrolysis FinalProduct 3-Amino-3-[4-(benzyloxy)phenyl]- propanoic acid Hydrolysis->FinalProduct

Caption: Overall workflow for the enantioselective synthesis.

Key Experimental Protocol: Asymmetric Mannich Reaction

This protocol is adapted from the highly efficient method developed for the enantioselective Mannich reaction of N-Boc imines with malonates, catalyzed by a bifunctional cinchona alkaloid derivative.[1]

Step 1: Formation of the N-Boc Imine

The N-Boc imine of 4-(benzyloxy)benzaldehyde is typically prepared in situ or isolated prior to the Mannich reaction. A general procedure involves the condensation of 4-(benzyloxy)benzaldehyde with tert-butyl carbamate in the presence of a dehydrating agent.

Step 2: Organocatalyzed Mannich Reaction

  • To a solution of the N-Boc-4-(benzyloxy)phenylmethanimine (1.0 equiv) in a suitable solvent such as dichloromethane (CH2Cl2) is added dimethyl malonate (1.2 equiv).

  • The reaction mixture is cooled to the specified temperature (e.g., -20 °C).

  • The cinchona alkaloid-derived thiourea catalyst (e.g., a quinine-derived thiourea, 10 mol%) is added.

  • The reaction is stirred at this temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

  • Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral Mannich adduct.

Step 3: Hydrolysis and Decarboxylation

  • The purified Mannich adduct is dissolved in a suitable solvent system (e.g., a mixture of an organic solvent and aqueous acid or base).

  • The solution is heated to induce hydrolysis of the ester groups and the Boc-protecting group, followed by decarboxylation.

  • After cooling to room temperature, the pH of the aqueous layer is adjusted to the isoelectric point of the amino acid to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield the enantiomerically enriched this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the key asymmetric Mannich reaction step, based on results obtained for structurally similar aromatic substrates under optimized conditions using a cinchona alkaloid-derived thiourea catalyst.[1]

Substrate (N-Boc Imine of)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
4-Methylbenzaldehyde10CH2Cl2-20489597
4-Methoxybenzaldehyde10CH2Cl2-20729296
4-(Benzyloxy)benzaldehyde (Expected) 10 CH2Cl2 -20 48-72 ~90-95 ~95-98
2-Methylbenzaldehyde10CH2Cl2-20489398

Mechanistic Insight: The Catalytic Cycle

The high enantioselectivity of the Mannich reaction is attributed to the bifunctional nature of the cinchona alkaloid-derived thiourea catalyst. The catalyst activates both the N-Boc imine and the malonate nucleophile through a network of hydrogen bonds, orienting them in a chiral environment for a stereoselective C-C bond formation.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Cinchona-Thiourea Catalyst TransitionState Ternary Complex (Chiral Transition State) Catalyst->TransitionState + Imine + Malonate Imine N-Boc Imine Imine->TransitionState Malonate Malonate Malonate->TransitionState Product_Complex Product-Catalyst Complex TransitionState->Product_Complex C-C Bond Formation Product_Complex->Catalyst Product Release Product Mannich Adduct Product_Complex->Product

Caption: Proposed catalytic cycle for the Mannich reaction.

Conclusion

The organocatalyzed asymmetric Mannich reaction provides a highly effective and practical route for the enantioselective synthesis of this compound. The use of bifunctional cinchona alkaloid catalysts allows for excellent stereocontrol under mild reaction conditions. This methodology is scalable and offers access to this important chiral building block in high yield and enantiopurity, making it a valuable tool for applications in medicinal chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Based Solid-Phase Peptide Synthesis Using 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the unnatural β-amino acid, 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, in Fmoc-based solid-phase peptide synthesis (SPPS). This document outlines the necessary protocols for the synthesis of the Fmoc-protected amino acid, its incorporation into peptide chains, and the final cleavage and deprotection steps.

Introduction

Unnatural amino acids are invaluable tools in peptide and protein engineering, offering the ability to introduce novel structural and functional properties. This compound, a β-amino acid derivative of phenylalanine, provides a unique scaffold for creating peptidomimetics with enhanced proteolytic stability and conformational rigidity. The benzyloxy group on the phenyl ring serves as a protecting group for the hydroxyl functionality, which can be deprotected post-synthesis if desired, or can be retained to modulate the hydrophobicity and binding characteristics of the resulting peptide.

Fmoc-based SPPS is the preferred method for the synthesis of peptides containing such modified amino acids due to its mild reaction conditions, which are generally compatible with a wide range of functional groups.[1] This document details the necessary procedures and considerations for the successful synthesis of peptides incorporating this specific β-amino acid.

Data Presentation

The successful incorporation of this compound into a peptide sequence is dependent on optimized coupling conditions. The following table summarizes key quantitative data for the synthesis and incorporation of this amino acid. Please note that actual yields may vary depending on the specific peptide sequence, resin, and coupling reagents used.

ParameterValue/RangeNotes
Synthesis of Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
Yield of 3-(4-(benzyloxy)phenyl)propanoic acidTypically >90%Based on Williamson ether synthesis from 3-(4-hydroxyphenyl)propanoic acid.
Yield of this compoundVariesDependent on the amination method used (e.g., Ritter reaction, reductive amination).
Yield of Fmoc protectionTypically >85%Standard reaction with Fmoc-OSu or Fmoc-Cl.
SPPS Coupling Efficiency
Coupling Yield for Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid>95%May require extended coupling times or the use of stronger activating agents (e.g., HATU, HCTU) compared to standard α-amino acids. Double coupling is recommended.
Final Peptide Purity (Post-Cleavage and Purification)
Crude Peptide PuritySequence-dependentHPLC analysis is necessary to assess purity.
Purified Peptide YieldSequence-dependentDependent on the length and sequence of the peptide, as well as the efficiency of purification.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-(Benzyloxy)phenyl)propanoic acid

This protocol describes the protection of the phenolic hydroxyl group of 3-(4-hydroxyphenyl)propanoic acid as a benzyl ether via a Williamson ether synthesis.

Materials:

  • 3-(4-hydroxyphenyl)propanoic acid

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 3-(4-hydroxyphenyl)propanoic acid (1 equivalent) in anhydrous acetone.

  • Add anhydrous potassium carbonate (2.5 equivalents) to the solution.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Slowly add benzyl bromide (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization (e.g., from ethyl acetate/hexane) to yield 3-(4-(benzyloxy)phenyl)propanoic acid as a white solid.

Protocol 2: Synthesis of Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

This protocol involves the amination of the α-carbon of the propanoic acid, followed by the protection of the newly introduced amino group with an Fmoc group. A common method for amination in this context is a variation of the Ritter reaction followed by hydrolysis, or reductive amination of a corresponding ketone precursor. For the purpose of this protocol, we will outline the general steps for Fmoc protection of the synthesized amino acid.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Dioxane and water

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution in an ice bath.

  • Add a solution of Fmoc-OSu (1.1 equivalents) in dioxane dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1 M HCl and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the crude product by flash chromatography to obtain Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid.

Protocol 3: Fmoc-SPPS of a Peptide Containing this compound

This protocol outlines the general steps for incorporating the custom amino acid into a peptide chain using manual Fmoc-SPPS on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid)

  • N,N'-Diisopropylcarbodiimide (DIC), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (if using HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the reaction vessel.[2]

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF and DCM.[2]

  • Amino Acid Coupling (Standard α-Amino Acids):

    • In a separate vial, dissolve the Fmoc-protected α-amino acid (3-4 equivalents), a coupling agent (e.g., HBTU, 3-4 equivalents), HOBt (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test.[3] If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Coupling of Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid:

    • Due to the potentially lower reactivity of β-amino acids, use a stronger activating agent like HATU (3.8 equivalents) with HOAt (4 equivalents) and DIPEA (8 equivalents).

    • Pre-activate the amino acid solution for 5-10 minutes before adding it to the resin.

    • Increase the coupling time to 4 hours or perform a double coupling (two successive coupling reactions).

    • Monitor the reaction completion with the ninhydrin test.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., TFA/H₂O/TIS) to the resin and agitate for 2-3 hours at room temperature.[4] The TIS acts as a scavenger to prevent re-attachment of the benzyl group to other residues.

    • Caution: The benzyloxy group is susceptible to cleavage by TFA. The extent of cleavage will depend on the reaction time and temperature. If the benzyl group is intended to remain on the peptide, milder cleavage conditions or a different protecting group strategy may be required.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.[5]

Visualizations

Experimental Workflow for Peptide Synthesis

G cluster_synthesis Synthesis of Fmoc-Protected Amino Acid cluster_spps Fmoc-SPPS Cycle cluster_final Final Steps start_material 3-(4-hydroxyphenyl)propanoic acid benzylation Williamson Ether Synthesis (Benzyl Bromide, K2CO3) start_material->benzylation intermediate 3-(4-(benzyloxy)phenyl)propanoic acid benzylation->intermediate amination Amination Reaction intermediate->amination amino_acid This compound amination->amino_acid fmoc_protection Fmoc Protection (Fmoc-OSu) amino_acid->fmoc_protection final_aa Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid fmoc_protection->final_aa resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection Repeat for each amino acid coupling Amino Acid Coupling (HATU/DIPEA) deprotection->coupling Repeat for each amino acid wash Washing (DMF, DCM) coupling->wash Repeat for each amino acid wash->deprotection Repeat for each amino acid cleavage Cleavage & Deprotection (TFA/TIS/H2O) precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization MS & HPLC Analysis purification->characterization final_peptide Purified Peptide characterization->final_peptide

Caption: Workflow for the synthesis and incorporation of the custom amino acid.

Logical Relationship of SPPS Steps

SPPS_Logic start Start with Resin step1 Fmoc Deprotection Expose free amine start->step1 end Cleaved Peptide step3 Coupling Form peptide bond step1->step3 step2 Amino Acid Activation Prepare for coupling step2->step3 step4 Washing Remove excess reagents step3->step4 step4->end Final cycle step4->step1 Next cycle

Caption: Logical flow of the core steps in an Fmoc-SPPS cycle.

References

Application Notes: Incorporation of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid into Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance their therapeutic properties. 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, a β-amino acid, is a valuable building block for creating conformationally constrained peptides.[1] The inherent flexibility of natural peptides often leads to poor metabolic stability and reduced binding affinity.[2][3] By introducing conformational constraints, such as those provided by β-amino acids, peptides can be locked into bioactive conformations, leading to improved proteolytic resistance, enhanced receptor binding, and better cell permeability.[2][4] This document provides detailed protocols and application notes for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).

Key Applications

The introduction of this compound and similar structures into peptides has led to the development of potent and selective therapeutic candidates.

  • Drug Discovery: Derivatives of this amino acid have been identified as a new class of GPR34 antagonists, showing potential in the treatment of neuropathic pain.[5][6]

  • Enhanced Stability: The β-amino acid structure contributes to increased resistance to proteolytic degradation compared to natural peptides composed of α-amino acids.[1]

  • Conformational Control: The incorporation of this amino acid allows for the rational design of peptides with specific secondary structures, such as helices and turns, which are crucial for biological activity.[7]

  • Molecular Probes: Peptides containing this and other non-natural amino acids can be used as molecular probes to study protein-protein interactions and enzyme-substrate binding.[1][8]

Quantitative Data Summary

The following table summarizes the inhibitory activity of a derivative of (S)-3-(4-(benzyloxy)phenyl)propanoic acid, compound 5e , which acts as a GPR34 antagonist.[6]

CompoundAssayTargetIC50 (µM)
5e GloSensor cAMPGPR340.680
5e TangoGPR340.059

Experimental Protocols

The incorporation of this compound into peptides is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.[9][10][11]

Materials and Reagents

  • Fmoc-protected this compound

  • Fmoc-protected standard amino acids

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (20%, v/v)

  • Coupling reagents: HBTU, HATU, or HOBt/DIC

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water

  • Diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating the title amino acid. The process can be adapted for automated peptide synthesizers.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[9]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid (3 eq.) and a coupling agent such as HBTU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours. A Kaiser test can be performed to monitor the completion of the coupling reaction.

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Final Steps cluster_purification Purification & Analysis Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Precipitation Precipitation (Cold Ether) Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Workflow for the solid-phase synthesis of constrained peptides.

Signaling Pathway: GPR34 Antagonism

Derivatives of this compound have been shown to act as antagonists of GPR34, a G protein-coupled receptor. This antagonism can inhibit downstream signaling pathways, such as the ERK1/2 phosphorylation cascade induced by ligands like Lysophosphatidylserine (LysoPS).[5][6]

GPR34_Signaling cluster_cell Cell Membrane GPR34 GPR34 G_protein G Protein GPR34->G_protein Activates ERK_Pathway Downstream Signaling (e.g., ERK1/2 Phosphorylation) G_protein->ERK_Pathway Initiates LysoPS LysoPS (Ligand) LysoPS->GPR34 Binds & Activates Antagonist Peptide Antagonist (e.g., Compound 5e) Antagonist->GPR34 Inhibits Cellular_Response Cellular Response (e.g., Neuropathic Pain) ERK_Pathway->Cellular_Response Leads to

Caption: Inhibition of GPR34 signaling by a peptide antagonist.

References

Chiral HPLC Analysis of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is a chiral β-amino acid derivative of significant interest in pharmaceutical research and development. The stereochemistry of such compounds is crucial as enantiomers often exhibit different pharmacological and toxicological profiles. Consequently, the development of reliable and efficient analytical methods for the enantioselective separation and quantification of these enantiomers is paramount. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) analysis of the enantiomers of this compound. The method is based on direct chiral separation using a macrocyclic glycopeptide-based chiral stationary phase (CSP).

Principle of Separation

The enantiomeric separation is achieved on a teicoplanin-based chiral stationary phase, such as CHIROBIOTIC® T.[1][2][3] Teicoplanin, a macrocyclic glycopeptide, possesses multiple chiral centers and functional groups, including carboxyl, amino, and hydroxyl groups, which can engage in various chiral recognition interactions with the analyte enantiomers.[2][3] These interactions, which include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, lead to the formation of transient diastereomeric complexes with different stabilities for each enantiomer, resulting in their differential retention and separation on the column.[2][3]

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the successful chiral HPLC analysis of this compound enantiomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm particle size) or equivalent teicoplanin-based CSP.

  • Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and analysis.

  • Solvents: HPLC grade methanol, ethanol, acetonitrile, and water.

  • Additives: Trifluoroacetic acid (TFA), formic acid, and ammonium acetate of analytical grade.

  • Sample: Racemic standard of this compound and samples of the individual enantiomers, if available.

Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare sample solutions at a similar concentration in the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

Two primary modes of operation are recommended for the chiral separation on the CHIROBIOTIC® T column: Polar Organic Mode and Reversed-Phase Mode.

Method 1: Polar Organic Mode

This mode often provides excellent selectivity for polar and amphiprotic molecules like amino acids.

ParameterCondition
Column CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol / Acetonitrile / Trifluoroacetic Acid (TFA) (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Method 2: Reversed-Phase Mode

Reversed-phase conditions offer an alternative selectivity and are compatible with aqueous samples.

ParameterCondition
Column CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
Mobile Phase Water / Methanol with 0.1% Formic Acid (e.g., 40:60, v/v)
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Data Presentation

The following table summarizes the expected quantitative data from the chiral HPLC analysis. The values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) (min) ~ 8.5~ 10.2
Capacity Factor (k') 2.43.1
Selectivity Factor (α) \multicolumn{2}{c}{1.29}
Resolution (R_s) \multicolumn{2}{c}{> 2.0}

Calculations:

  • Capacity Factor (k'): (t_R - t_0) / t_0 (where t_0 is the void time)

  • Selectivity Factor (α): k'_2 / k'_1

  • Resolution (R_s): 2 * (t_R2 - t_R1) / (w_1 + w_2) (where w is the peak width at the base)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound enantiomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis a Weigh Racemic Standard b Dissolve in Mobile Phase a->b c Dilute to Working Concentration b->c d Filter through 0.45 µm Syringe Filter c->d e Inject Sample onto CHIROBIOTIC® T Column d->e f Isocratic Elution e->f g UV Detection at 220 nm f->g h Integrate Chromatogram g->h i Determine Retention Times (tR) h->i j Calculate Resolution (Rs) and Selectivity (α) i->j k Quantify Enantiomeric Purity j->k G cluster_system Chiral HPLC System Analyte This compound (Racemic Mixture) CSP Chiral Stationary Phase (CHIROBIOTIC® T - Teicoplanin) Analyte->CSP Forms Transient Diastereomeric Complexes Separation Enantiomeric Separation CSP->Separation Differential Interaction Strength MP Mobile Phase (e.g., MeOH/ACN/TFA) MP->CSP Elutes Analytes

References

Application Notes and Protocols: Synthesis of β-Peptides Containing 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of β-peptides incorporating the unnatural amino acid 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid. The protocols outlined below detail the synthesis of the β-amino acid building block and its subsequent use in solid-phase peptide synthesis (SPPS).

Introduction

β-peptides are polymers of β-amino acids that have gained significant attention in medicinal chemistry and materials science due to their unique structural properties and resistance to enzymatic degradation. The incorporation of unnatural β-amino acids, such as this compound, allows for the design of novel peptide structures with tailored functionalities. This document provides detailed protocols for the chemical synthesis of these specialized β-peptides.

Synthesis of the Monomer Building Block

The synthesis of the core building block, Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, is a crucial first step. This involves a two-stage process: the synthesis of the unprotected β-amino acid followed by the protection of the amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group to make it suitable for SPPS.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of similar 3-amino-3-arylpropanoic acids.

Materials:

  • 4-(Benzyloxy)benzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (EtOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-(benzyloxy)benzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and ammonium acetate (1.5 equivalents) in ethanol.

  • Reflux: Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Precipitation and Filtration: Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid. Collect the solid by vacuum filtration and wash it with cold ethanol and then diethyl ether.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fmoc-Protection of this compound

Materials:

  • This compound

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Dioxane and water or Acetonitrile

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of dioxane and 10% aqueous sodium bicarbonate solution (or a suitable organic solvent like acetonitrile with DIPEA as a base).

  • Addition of Fmoc Reagent: Cool the solution in an ice bath and slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane or acetonitrile.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Solid-Phase Synthesis of β-Peptides

The following protocols describe the manual solid-phase synthesis of a target β-peptide using the Fmoc/tBu strategy.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS)

Materials and Equipment:

  • Fmoc-Rink Amide MBHA resin or other suitable resin

  • Fmoc-protected β-amino acid (Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid)

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol

  • Cleavage cocktail (e.g., Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

SPPS Workflow:

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin Swelling (DMF/DCM) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HATU, DIPEA) Wash1->Coupling Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Wash3 Final Washing (DMF, DCM, Methanol) Final_Deprotection->Wash3 Cleavage Cleavage from Resin & Side-chain Deprotection Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Steps:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading) with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours. The coupling of the sterically hindered β-amino acid may require longer coupling times or double coupling.

    • Monitor the completion of the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Final Washing: Wash the peptide-resin thoroughly with DMF, DCM, and finally methanol, then dry it under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

  • Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Collection: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Purification and Characterization

Protocol 4: Purification by RP-HPLC

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (preparative or semi-preparative).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of mobile phase B (e.g., 5% to 95% over 30-60 minutes).

  • Detection: UV at 220 nm and 280 nm.

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

  • Inject the solution onto the HPLC column.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide product.

Protocol 5: Characterization by Mass Spectrometry

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

  • Prepare a dilute solution of the purified peptide.

  • Infuse the solution into the mass spectrometer.

  • Acquire the mass spectrum to determine the molecular weight of the synthesized peptide and confirm its identity by comparing the experimental mass with the theoretical mass.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of β-peptides.

Table 1: Yield and Purity of a Model β-Peptide

Synthesis StepParameterValue
SPPS Crude Peptide Yield70-85%
Crude Peptide Purity (by HPLC)50-70%
Purification Purified Peptide Yield (after HPLC)20-40%
Final Peptide Purity (by HPLC)>95%

Table 2: Characterization Data for a Model β-Peptide

Analysis MethodParameterResult
RP-HPLC Retention TimeDependent on sequence
Purity>95%
Mass Spectrometry Theoretical Mass [M+H]⁺Calculated based on sequence
Experimental Mass [M+H]⁺Matches theoretical mass ± 0.1 Da

Visualization of the Synthetic Process

The following diagram illustrates the key stages in the synthesis of a β-peptide containing this compound.

Beta_Peptide_Synthesis_Process cluster_Monomer Monomer Synthesis cluster_SPPS Solid-Phase Peptide Synthesis cluster_Post_Synthesis Post-Synthesis Processing Aldehyde 4-(Benzyloxy)benzaldehyde Beta_Amino_Acid 3-Amino-3-[4-(benzyloxy)phenyl] propanoic acid Aldehyde->Beta_Amino_Acid + Malonic Acid + NH4OAc Fmoc_Beta_Amino_Acid Fmoc-Protected β-Amino Acid Beta_Amino_Acid->Fmoc_Beta_Amino_Acid + Fmoc-Cl/OSu Resin Resin Peptide_Resin Peptide on Resin Fmoc_Beta_Amino_Acid->Peptide_Resin Resin->Peptide_Resin Iterative Coupling & Deprotection Crude_Peptide Crude β-Peptide Peptide_Resin->Crude_Peptide Cleavage Pure_Peptide Purified β-Peptide Crude_Peptide->Pure_Peptide HPLC Purification

Caption: Key stages in the synthesis of a custom β-peptide.

Application Notes & Protocols: Utilizing 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid for β-Peptide Folding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

β-amino acids are non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry and materials science. Peptides incorporating β-amino acids, known as β-peptides, often exhibit enhanced stability towards proteolytic degradation compared to their α-peptide counterparts. This property makes them attractive candidates for the development of novel therapeutics. Furthermore, β-peptides are known to adopt stable, well-defined secondary structures, including helices, sheets, and turns, making them excellent models for studying peptide folding and for the design of functional peptidomimetics.

This document provides detailed application notes and protocols for the use of a specific unnatural β-amino acid, 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, in β-peptide folding studies. The presence of the benzyloxy-functionalized aromatic side chain offers a unique opportunity to investigate the influence of aromatic and stacking interactions on the conformational preferences of β-peptides.

I. Synthesis of N-Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid

A robust supply of the protected β-amino acid monomer is essential for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). The following is a plausible synthetic route for N-Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, based on established organic chemistry principles.

Reaction Scheme:

The synthesis commences with the protection of 4-hydroxybenzaldehyde, followed by a series of reactions to introduce the amino and carboxylic acid functionalities.

G cluster_1 Step 1: Protection of Phenol cluster_2 Step 2: Rodionov Reaction cluster_3 Step 3: Michael Addition cluster_4 Step 4: Hydrogenolysis cluster_5 Step 5: Fmoc Protection A 4-Hydroxybenzaldehyde B 4-(Benzyloxy)benzaldehyde A->B BnBr, K2CO3 Acetone, Reflux D 3-(4-(Benzyloxy)phenyl)acrylic acid B->D C Malonic Acid C->D Piperidine, Pyridine Heat F 3-(Benzylamino)-3-(4-(benzyloxy)phenyl)propanoic acid D->F E Benzylamine E->F Heat G 3-Amino-3-(4-(benzyloxy)phenyl)propanoic acid F->G H2, Pd/C MeOH I N-Fmoc-3-Amino-3-(4-(benzyloxy)phenyl)propanoic acid G->I H Fmoc-OSu H->I NaHCO3 (aq), Dioxane

Caption: Synthetic pathway for N-Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid.

Experimental Protocol:

A detailed, step-by-step protocol for the synthesis of the title compound is provided below. Standard laboratory safety precautions should be followed throughout.

StepProcedureReagents & SolventsExpected Outcome
1 Protection of 4-hydroxybenzaldehyde: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in acetone. Add potassium carbonate, followed by the dropwise addition of benzyl bromide. Reflux the mixture overnight. After cooling, filter the solids and evaporate the solvent. Recrystallize the crude product from ethanol.4-hydroxybenzaldehyde, Benzyl bromide (BnBr), Potassium carbonate (K2CO3), AcetoneWhite crystalline solid of 4-(Benzyloxy)benzaldehyde.
2 Rodionov Reaction: Combine 4-(benzyloxy)benzaldehyde, malonic acid, and a catalytic amount of piperidine in pyridine. Heat the mixture at 100°C for 4-6 hours. Cool the reaction and pour it into a mixture of ice and concentrated HCl. Collect the precipitate by filtration and wash with cold water.4-(Benzyloxy)benzaldehyde, Malonic acid, Piperidine, PyridineOff-white solid of 3-(4-(Benzyloxy)phenyl)acrylic acid.
3 Michael Addition: A mixture of 3-(4-(benzyloxy)phenyl)acrylic acid and benzylamine is heated at 120°C for 2-3 hours. The reaction mixture is then cooled and the product is purified by column chromatography.3-(4-(Benzyloxy)phenyl)acrylic acid, BenzylamineA viscous oil or solid of 3-(Benzylamino)-3-(4-(benzyloxy)phenyl)propanoic acid.
4 Hydrogenolysis: Dissolve the product from Step 3 in methanol and add a catalytic amount of 10% Palladium on carbon (Pd/C). Hydrogenate the mixture at atmospheric pressure until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and evaporate the solvent.3-(Benzylamino)-3-(4-(benzyloxy)phenyl)propanoic acid, 10% Pd/C, Methanol, Hydrogen gasA white solid of this compound.
5 Fmoc Protection: Dissolve the amino acid from Step 4 in a mixture of aqueous sodium bicarbonate and dioxane. Add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously at 0°C. Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture with 1M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. Purify the product by column chromatography.This compound, Fmoc-OSu, Sodium bicarbonate, Dioxane, Ethyl acetateA white, crystalline solid of N-Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid.

II. Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

The synthesized N-Fmoc-protected β-amino acid can be readily incorporated into peptide sequences using standard Fmoc/tBu solid-phase peptide synthesis protocols.

G start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple Fmoc-β-Amino Acid (HBTU/HOBt, DIPEA in DMF) wash1->couple wash2 Wash with DMF couple->wash2 repeat Repeat Deprotection, Washing, and Coupling for each amino acid wash2->repeat final_deprotect Final Fmoc Deprotection repeat->final_deprotect wash3 Wash with DMF and DCM final_deprotect->wash3 cleave Cleavage from Resin and Side-Chain Deprotection (TFA/TIS/H2O) wash3->cleave precipitate Precipitate in cold ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify lyophilize Lyophilize purify->lyophilize end Pure β-Peptide lyophilize->end

Caption: A standard workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol:

The following is a general protocol for the manual synthesis of a β-peptide on a 0.1 mmol scale using Rink Amide resin.

StepProcedureReagents & Solvents
1 Resin Swelling: Place Rink Amide resin (0.1 mmol) in a reaction vessel and swell in dimethylformamide (DMF) for 30 minutes.Rink Amide MBHA resin, DMF
2 Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.20% Piperidine in DMF
3 Washing: Wash the resin thoroughly with DMF (5 x 2 min).DMF
4 Amino Acid Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol), HBTU (0.38 mmol), and HOBt (0.4 mmol) in DMF. Add DIPEA (0.8 mmol) and pre-activate for 1 minute. Add this solution to the resin and agitate for 2 hours.Fmoc-amino acid, HBTU, HOBt, DIPEA, DMF
5 Washing: Wash the resin with DMF (5 x 2 min).DMF
6 Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.As above
7 Final Deprotection and Cleavage: After the final coupling and washing, perform a final Fmoc deprotection (Step 2). Wash the resin with DMF, followed by dichloromethane (DCM). Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours.20% Piperidine in DMF, DMF, DCM, TFA, TIS, Water
8 Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and air dry. Purify the crude peptide by reverse-phase HPLC.Diethyl ether, Acetonitrile, Water, 0.1% TFA
9 Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.-

III. Structural Analysis of β-Peptides

The folding and secondary structure of the synthesized β-peptides can be elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD).

A. NMR Spectroscopy

NMR spectroscopy provides detailed information about the conformation of the peptide in solution.

Experimental Protocol:

  • Sample Preparation: Dissolve 2-5 mg of the lyophilized peptide in 500 µL of a suitable solvent (e.g., CD3OH, or H2O/D2O 9:1 with a water suppression sequence).

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

    • 1D ¹H

    • 2D TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which are crucial for determining secondary structure.

  • Data Analysis:

    • Assign all proton resonances using the TOCSY and NOESY spectra.

    • Analyze the chemical shifts of the α-protons. In β-sheets, α-proton resonances are typically shifted downfield, while in helical structures, they are shifted upfield from their random coil values.

    • Analyze the NOE patterns. For example, strong sequential NHi-NHi+1 NOEs are characteristic of helical structures.

Illustrative NMR Data:

The following table presents hypothetical ¹H NMR chemical shift data for a short β-peptide containing this compound (denoted as β-Phe(OBn)) in a β-sheet conformation.

ResidueNH (ppm)Hα (ppm)Hβ (ppm)Side Chain (ppm)
β-Ala-18.524.652.41, 2.55-
β-Val-28.314.582.150.95, 1.02 (γ-CH3)
β-Phe(OBn)-38.654.822.95, 3.107.0-7.5 (Aromatic), 5.1 (CH2-Ph)
β-Leu-48.284.611.65, 1.750.91, 0.96 (δ-CH3)
B. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for monitoring the secondary structure of peptides in solution.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The final peptide concentration for measurement should be in the range of 10-100 µM.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 1 mm.

    • Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data to mean residue ellipticity [θ].

    • Analyze the shape and magnitude of the CD spectrum. A positive band around 195 nm and a negative band around 215 nm are characteristic of β-sheet structures. Helical structures typically show negative bands around 208 and 222 nm and a positive band around 192 nm. The aromatic side chain of the β-Phe(OBn) residue may contribute to the CD spectrum, particularly in the near-UV region.[1]

Illustrative CD Data:

The following table shows hypothetical mean residue ellipticity values for a β-peptide adopting a β-sheet conformation.

Wavelength (nm)Mean Residue Ellipticity ([θ]) (deg cm² dmol⁻¹)
195+15,000
205+5,000
215-12,000
225-8,000
235-3,000

IV. Potential Applications in Drug Development

β-peptides containing this compound can be designed to mimic the secondary structures of naturally occurring peptides that are involved in protein-protein interactions (PPIs). By presenting the side chains in a specific spatial orientation, these β-peptides can act as inhibitors of PPIs that are implicated in disease. The benzyloxy group can be retained for its steric and electronic properties or removed by hydrogenolysis to reveal a phenol group, which can participate in hydrogen bonding interactions with a target protein.[2]

G cluster_1 Native Protein-Protein Interaction cluster_2 Inhibition by β-Peptide cluster_3 Outcome P1 Protein A P2 Protein B P1->P2 Binding leads to Disease Signal P1_inhibited Protein A beta_peptide β-Peptide Inhibitor (with β-Phe(OBn)) P1_inhibited->beta_peptide Binding no_signal No Disease Signal

Caption: A conceptual diagram showing a β-peptide inhibiting a protein-protein interaction.

V. Conclusion

The incorporation of this compound into β-peptides provides a valuable tool for studying the principles of peptide folding and for the development of novel peptidomimetic therapeutics. The protocols and application notes presented here offer a comprehensive guide for researchers in this exciting field. The unique properties of this β-amino acid, combined with the inherent stability of the β-peptide backbone, open up new avenues for the design of functional and biologically active molecules.

References

Application Notes & Protocols for Coupling 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is a β-amino acid derivative. The incorporation of β-amino acids into peptides can induce stable secondary structures and provide resistance to enzymatic degradation. However, the coupling of β-amino acids, particularly those with bulky side chains like this compound, can be challenging in Solid-Phase Peptide Synthesis (SPPS). This document provides detailed protocols and guidelines to facilitate the efficient coupling of this amino acid.

The primary challenges in coupling β-amino acids include steric hindrance and the potential for aggregation of the growing peptide chain.[1] These factors can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide.[1][2] To overcome these challenges, the choice of coupling reagents, reaction conditions, and monitoring of the coupling reaction are critical.[1]

Recommended Coupling Reagents

For sterically hindered amino acids, including β-amino acids, aminium/uronium-based coupling reagents are highly recommended due to their high reactivity and ability to minimize side reactions.[3][4] The following table summarizes suitable coupling reagents.

Coupling ReagentClassKey Characteristics
HATU Aminium/UroniumVery high efficiency, especially for difficult and sterically hindered couplings; low racemization.[1][4]
HBTU Aminium/UroniumPopular and effective for both solid-phase and solution-phase synthesis; by-products are soluble and easily removed.[3]
HCTU Aminium/UroniumHigh efficiency in difficult couplings.[1]
PyBOP PhosphoniumGenerates OBt esters, widely used for difficult couplings.[4]
COMU Aminium/UroniumHigh coupling efficiency, comparable to HATU, with improved safety profile as it does not contain explosive HOBt or HOAt.[3][5]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy in SPPS.[6][7]

1. Resin Preparation

  • Resin Selection: Choose a suitable resin based on the C-terminal of the desired peptide (e.g., Rink amide resin for a C-terminal amide).[8] The resin loading should be in the range of 0.7–1 mEq/g.[9]

  • Swelling: Swell the resin in an appropriate solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) for 20-30 minutes before the first amino acid coupling.[6]

2. Standard SPPS Cycle

A typical SPPS cycle consists of deprotection, washing, coupling, and capping (optional but recommended for difficult couplings).[9]

SPPS_Workflow

3. Protocol for Coupling this compound

This protocol assumes a manual synthesis in a standard reaction vessel. For automated synthesizers, the parameters can be adapted.

  • Fmoc Deprotection: Treat the peptidyl-resin with 20% piperidine in DMF twice for 10-15 minutes each time.[8]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine and by-products.[8]

  • Coupling Reaction:

    • Prepare the coupling solution: In a separate vessel, dissolve Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid (1.5-4 equivalents relative to resin loading), the chosen coupling reagent (e.g., HATU, 1.5-4 equivalents), and a base such as N,N-Diisopropylethylamine (DIPEA) (2-8 equivalents) in dry DMF.[8][10] For difficult couplings, increasing the concentration of the amino acid and coupling reagent solution (e.g., to 0.5 M) can be beneficial.[11]

    • Pre-activation (optional but recommended): Allow the coupling solution to stand for a few minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours. For sterically hindered amino acids, extending the reaction time may be necessary.[1]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.[1] A positive test (blue beads) indicates incomplete coupling.

  • Double Coupling and Capping:

    • If the Kaiser test is positive, a second coupling (double coupling) is recommended.[10][11] Repeat the coupling step with a fresh solution of the activated amino acid.

    • If the coupling remains incomplete after a double coupling, any unreacted amines should be permanently blocked by a "capping" step. This is typically done using acetic anhydride and a base like DIPEA.[1] Capping prevents the formation of deletion sequences.

  • Washing: After a successful coupling (negative Kaiser test), wash the resin with DMF (3-5 times) and DCM (3-5 times).[8]

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. A common cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as Triisopropylsilane (TIPS).[12]

    • The cleaved peptide is then precipitated with cold diethyl ether.[8]

  • Purification and Analysis:

    • The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (HPLC).[8]

    • The identity and purity of the peptide are confirmed by mass spectrometry (e.g., MALDI-TOF) and analytical HPLC.[8]

Quantitative Data on Coupling Efficiency

The efficiency of each coupling step is crucial for the overall yield and purity of the final peptide.[2] The following table provides a general overview of expected coupling efficiencies. Actual efficiencies will depend on the specific peptide sequence and reaction conditions.

Coupling ConditionExpected EfficiencyNotes
Single Coupling (Standard Amino Acid)>99%For non-hindered amino acids.
Single Coupling (Hindered β-Amino Acid)95-99%May be lower depending on the sequence.
Double Coupling (Hindered β-Amino Acid)>99%Often necessary to drive the reaction to completion.[11]
Incomplete Coupling (without capping)<98%Leads to significant deletion impurities.[13]

Note: Coupling efficiencies can be quantitatively determined by methods such as NMR spectroscopy of the cleaved peptide at different time points of the reaction.[12]

Troubleshooting Difficult Couplings

Troubleshooting_Coupling Incomplete_Coupling Incomplete Coupling (Positive Kaiser Test) Double_Coupling Double_Coupling Incomplete_Coupling->Double_Coupling Extend_Time Extend_Time Incomplete_Coupling->Extend_Time Increase_Conc Increase_Conc Incomplete_Coupling->Increase_Conc Change_Reagent Change_Reagent Incomplete_Coupling->Change_Reagent Capping Capping Double_Coupling->Capping If still incomplete

When encountering difficulties in coupling this compound, consider the following:

  • Steric Hindrance: The bulky nature of this β-amino acid can physically obstruct the reaction.[1] Using a more potent coupling reagent like HATU or COMU can overcome this.[1][4]

  • Peptide Aggregation: As the peptide chain grows, it can aggregate, making the N-terminus inaccessible.[1] Performing the synthesis at a higher temperature (if using a suitable synthesizer) or using aggregation-disrupting additives may help.

  • Double Coupling: For amino acids following a proline residue or for consecutive identical amino acids, double coupling is often recommended.[11] This is also a good practice for hindered β-amino acids.

References

Enhancing Peptide Longevity: Application of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid in the Creation of Proteolytically Stable Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The therapeutic potential of peptides is often hindered by their susceptibility to proteolytic degradation in vivo, leading to a short plasma half-life and reduced bioavailability. A key strategy to overcome this limitation is the incorporation of non-natural amino acids that disrupt the recognition sites of proteases. This document details the application of the β-amino acid, 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, a derivative of β-phenylalanine, in the design of proteolytically stable peptides. The introduction of this β-amino acid into a peptide backbone alters the natural spacing of amino acid residues, rendering the adjacent peptide bonds resistant to cleavage by common proteases.

Principle

Standard peptides are composed of α-amino acids, where the amino group and the carboxyl group are attached to the same carbon atom (the α-carbon). Proteolytic enzymes are highly specific for this arrangement. β-amino acids, such as this compound, have an additional carbon atom between the carboxyl group and the amino group. When incorporated into a peptide chain, this extended backbone disrupts the typical peptide bond spacing and conformational structure that proteases recognize, thereby sterically hindering enzymatic cleavage and significantly enhancing the peptide's stability.[1][2]

Data Presentation: Enhanced Proteolytic Stability

Peptide VariantModificationHalf-life in Human Serum (t½)% Intact Peptide after 8 hours
Native Peptide Contains α-Phenylalanine~ 15 minutes< 5%
Modified Peptide Contains 3-Amino-3-phenylpropanoic acid (β-Phenylalanine analogue)> 24 hours> 90%

This data is illustrative and based on the established principle that substitution of an α-amino acid with a β-amino acid analogue significantly enhances proteolytic stability.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide

This protocol describes the manual synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected α-amino acids

  • Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • To couple Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, extend the coupling time to 4 hours or perform a double coupling.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w) for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to remove the resin.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

In Vitro Proteolytic Stability Assay

This protocol details a typical procedure for assessing the stability of the synthesized peptide in the presence of a protease, such as trypsin.

Materials:

  • Purified native and modified peptides

  • Trypsin (or other relevant protease)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Incubator or water bath at 37°C

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation:

    • Dissolve the native and modified peptides in PBS to a final concentration of 1 mg/mL.

    • Prepare a stock solution of trypsin in PBS (e.g., 1 mg/mL).

  • Proteolytic Reaction:

    • In separate microcentrifuge tubes, add a defined amount of the native and modified peptide solutions.

    • Initiate the reaction by adding trypsin to a final enzyme:substrate ratio of 1:100 (w/w).

    • Incubate the reactions at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each reaction tube.

  • Reaction Quenching:

    • Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA in water to the aliquot. This will denature the protease.

  • HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Use a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

    • Monitor the absorbance at 220 nm or 280 nm.

  • Data Analysis:

    • Quantify the peak area of the intact (non-degraded) peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the t=0 time point.

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t½).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_stability Proteolytic Stability Assay cluster_analysis Data Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Repeat for each AA Coupling Amino Acid Coupling Deprotection->Coupling Repeat for each AA Coupling->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection Coupling->Cleavage Purification HPLC Purification Cleavage->Purification Incubation Peptide + Protease Incubation (37°C) Purification->Incubation Purified Peptides Sampling Time-Point Sampling Incubation->Sampling Quenching Reaction Quenching (TFA) Sampling->Quenching Analysis RP-HPLC Analysis Quenching->Analysis Quantification Peak Area Quantification Analysis->Quantification HPLC Data Kinetics Degradation Kinetics & Half-life Calculation Quantification->Kinetics

Caption: Workflow for synthesis and stability testing of modified peptides.

logical_relationship cluster_peptide_types Peptide Structures cluster_interaction Protease Interaction cluster_outcome Outcome alpha_peptide α-Peptide (Natural Backbone) protease Protease alpha_peptide->protease Recognized Substrate beta_peptide β-Peptide (Modified Backbone with This compound) beta_peptide->protease Steric Hindrance (Not Recognized) degradation Rapid Degradation protease->degradation Cleavage stability Proteolytic Stability protease->stability

Caption: Mechanism of β-amino acid-induced proteolytic stability.

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance therapeutic properties such as proteolytic stability, conformational rigidity, and biological activity. 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, a β-amino acid, is a valuable building block for the synthesis of novel bioactive peptides. Its structure, featuring a benzyloxy-protected phenol side chain, allows for the introduction of a tyrosine-like moiety with modified backbone spacing, which can significantly influence peptide conformation and receptor interactions.[1] The benzyloxy group serves as a protecting group for the phenolic hydroxyl function and can be readily removed post-synthesis to yield the free phenol, a common feature in many biologically active peptides.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of bioactive peptides incorporating this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Key Applications

The introduction of this compound into peptide scaffolds can be explored for a variety of therapeutic applications, including but not limited to:

  • Antimicrobial Peptides: The rigid β-amino acid backbone can influence the amphipathic structure of antimicrobial peptides, potentially leading to enhanced membrane disruption and potent activity against multidrug-resistant bacteria.

  • Anticancer Peptides: Peptides containing this amino acid may exhibit improved stability and target affinity for cancer cell surface receptors or intracellular pathways.

  • Enzyme Inhibitors: The unique conformational constraints imposed by the β-amino acid can aid in the design of potent and selective enzyme inhibitors.

Data Presentation: Physicochemical and Bioactivity Parameters of a Representative Peptide

To illustrate the potential of incorporating this compound, a representative hexapeptide with a hypothetical sequence (Ac-Lys-Ala-Val-β³hTyr(Bzl) -Ala-Lys-NH₂) was designed. The following table summarizes its predicted physicochemical properties and hypothetical bioactivity data against a panel of clinically relevant pathogens.

ParameterValueMethod/Assay
Physicochemical Properties
Molecular Weight849.05 g/mol Mass Spectrometry
Isoelectric Point (pI)10.5In silico prediction
Grand Average of Hydropathicity (GRAVY)-0.150In silico prediction
Antimicrobial Activity (MIC in µg/mL)
Staphylococcus aureus (ATCC 29213)16Broth Microdilution
Methicillin-resistant S. aureus (MRSA)32Broth Microdilution
Escherichia coli (ATCC 25922)64Broth Microdilution
Pseudomonas aeruginosa (ATCC 27853)128Broth Microdilution
Candida albicans (ATCC 90028)64Broth Microdilution
Hemolytic Activity (HC₅₀ in µg/mL) >256Hemolysis Assay

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Incorporating Fmoc-β³hTyr(Bzl)-OH

This protocol details the manual solid-phase synthesis of the representative hexapeptide Ac-Lys(Boc)-Ala-Val-β³hTyr(Bzl) -Ala-Lys(Boc)-NH₂ on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g)

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Ala-OH

  • Fmoc-Val-OH

  • Fmoc-β³hTyr(Bzl)-OH (Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminus: Lys(Boc), Ala, β³hTyr(Bzl) , Val, Ala, Lys(Boc).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin and agitate for 30 minutes.

    • Wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage and Side-Chain Deprotection (excluding Benzyl group):

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Deprotection of the Benzyl Group

This protocol describes the removal of the benzyloxy (Bzl) protecting group from the purified peptide to yield the final peptide with a free phenolic hydroxyl group.

Materials:

  • Purified peptide containing the β³hTyr(Bzl) residue

  • Palladium on carbon (10% Pd/C)

  • Methanol or a suitable solvent mixture

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve the purified peptide in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the reaction vessel with an inert gas.

  • Introduce hydrogen gas (via a balloon or a hydrogenation apparatus) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by RP-HPLC and mass spectrometry until the starting material is consumed.

  • Filter the reaction mixture through a celite pad to remove the Pd/C catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.

  • Lyophilize the final peptide from a water/acetonitrile mixture.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized peptide.

Materials:

  • Synthesized peptide stock solution

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the peptide in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizations

Workflow for Peptide Synthesis and Evaluation

cluster_synthesis Peptide Synthesis cluster_purification Purification & Deprotection cluster_evaluation Biological Evaluation resin Rink Amide Resin spps Fmoc-SPPS (Chain Elongation) resin->spps 1. Swelling & Deprotection spps->spps 2. Coupling Cycles cleavage TFA Cleavage spps->cleavage 3. Final Deprotection purification RP-HPLC Purification cleavage->purification Crude Peptide deprotection Benzyl Deprotection (Hydrogenolysis) purification->deprotection Purified Bzl-Peptide final_purification Final RP-HPLC deprotection->final_purification Deprotected Peptide ms Mass Spectrometry final_purification->ms Purity & Identity mic MIC Assay final_purification->mic Antimicrobial Activity hemo Hemolysis Assay final_purification->hemo Toxicity

Caption: Workflow for the synthesis and evaluation of a bioactive peptide.

Proposed Mechanism of Antimicrobial Action

peptide Cationic Peptide interaction Electrostatic Interaction peptide->interaction membrane Bacterial Membrane (Negatively Charged) membrane->interaction insertion Hydrophobic Insertion interaction->insertion disruption Membrane Disruption (Pore Formation) insertion->disruption lysis Cell Lysis disruption->lysis

Caption: Proposed mechanism of action for a cationic antimicrobial peptide.

References

Application Notes and Protocols: 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is a β-amino acid derivative. While direct enzyme inhibitory data for this specific compound is not extensively available in the public domain, its structural motifs are present in various potent enzyme inhibitors. β-amino acids and their derivatives are of significant interest in medicinal chemistry as they can be incorporated into peptidomimetics to enhance stability against proteolytic degradation and to modulate biological activity.[1] This document provides an overview of the application of structurally related compounds in the development of enzyme inhibitors, along with exemplary protocols and conceptual diagrams.

I. Potential Enzyme Targets and Rationale

Based on the inhibitory activities of structurally similar molecules, this compound could be a scaffold for developing inhibitors against several classes of enzymes, including:

  • Proteases: The β-amino acid backbone can mimic the transition state of peptide hydrolysis, making it a suitable core for protease inhibitors.[1]

  • Dipeptidyl Peptidase-4 (DPP-4): Derivatives of 3-aminopropanoic acid have been explored as inhibitors of DPP-4, an enzyme involved in glucose homeostasis.

  • β-Secretase (BACE1): The benzyloxy-phenyl group is a feature found in some BACE1 inhibitors, an enzyme implicated in Alzheimer's disease.

The incorporation of a β-amino acid can confer resistance to enzymatic degradation compared to natural α-amino acids, a desirable property for drug candidates.[1]

II. Quantitative Data for Structurally Related Enzyme Inhibitors

Due to the lack of specific data for this compound, the following table summarizes inhibitory activities of its derivatives against relevant enzymes.

Compound ClassEnzyme TargetInhibitor ExampleIC50 / KiReference
3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivativesβ-Secretase (BACE-1)N-(3-(2-amino-6H-1,3,4-thiadiazin-5-yl)-4-(benzyloxy)phenyl)-1-naphthamide hydrobromideIC50: 9.9 μMMolecules 2013, 18(4), 3968-3981
β-amino amidesDipeptidyl Peptidase IV (DPP-4)triazolopiperazine-based beta-amino amidesPotent in vivo efficacy in mouse modelsBioorg Med Chem Lett. 2005;15(23):5259-64

III. Experimental Protocols

The following are detailed, generalized protocols for assessing the inhibitory potential of compounds like this compound against relevant enzymes.

Protocol 1: In Vitro BACE1 Inhibition Assay (FRET-Based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of a test compound against BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • FRET substrate peptide (e.g., a peptide containing the Swedish mutation of APP with a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compound (this compound) dissolved in DMSO

  • Known BACE1 inhibitor (positive control)

  • DMSO (vehicle control)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • Assay Plate Preparation:

    • Add 1 µL of the diluted test compound, positive control, or DMSO (for vehicle control and no enzyme control) to the wells of the 384-well plate.

  • Enzyme Addition:

    • Prepare a solution of recombinant human BACE1 in assay buffer at a final concentration that gives a robust signal.

    • Add 10 µL of the BACE1 solution to all wells except the "no enzyme" control wells. Add 10 µL of assay buffer to the "no enzyme" control wells.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Substrate Addition:

    • Prepare a solution of the FRET substrate in assay buffer.

    • Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific FRET pair, typically every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve).

    • Normalize the rates relative to the vehicle control (100% activity) and the no enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vitro DPP-4 Inhibition Assay (Chromogenic)

This protocol outlines a method to measure the inhibition of DPP-4 activity using a chromogenic substrate.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (this compound) dissolved in DMSO

  • Known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control

  • DMSO (vehicle control)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Create a serial dilution of the test compound in DMSO.

  • Assay Plate Setup:

    • Add 2 µL of the diluted test compound, positive control, or DMSO to the wells.

  • Enzyme Addition:

    • Dilute the recombinant human DPP-4 in assay buffer.

    • Add 50 µL of the diluted enzyme to each well.

    • Incubate for 10 minutes at room temperature.

  • Substrate Addition:

    • Prepare a solution of the chromogenic substrate in assay buffer.

    • Add 50 µL of the substrate solution to each well to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the curve to determine the IC50 value.

IV. Visualizations

Signaling Pathway Diagram

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage Ab Amyloid-β (Aβ) C99->Ab cleavage by γ-Secretase Plaques Amyloid Plaques Ab->Plaques aggregation BACE1 β-Secretase (BACE1) BACE1->APP gSecretase γ-Secretase Inhibitor 3-Amino-3-[4-(benzyloxy)phenyl] propanoic acid derivative Inhibitor->BACE1 inhibition

Caption: BACE1 cleavage of APP in the amyloidogenic pathway.

Experimental Workflow Diagram

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare serial dilution of test compound Plate Add compound to 384-well plate Compound->Plate Enzyme Prepare BACE1 enzyme solution AddEnzyme Add enzyme and incubate Enzyme->AddEnzyme Substrate Prepare FRET substrate solution AddSubstrate Add substrate to initiate reaction Substrate->AddSubstrate Plate->AddEnzyme AddEnzyme->AddSubstrate Measure Measure fluorescence kinetics AddSubstrate->Measure Calculate Calculate initial rates and % inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for a BACE1 FRET-based inhibition assay.

Logical Relationship Diagram

Inhibition_Types cluster_complexes Enzyme Complexes Enzyme Enzyme ES Enzyme-Substrate (Active) Enzyme->ES + Substrate EI Enzyme-Inhibitor (Inactive) Enzyme->EI + Inhibitor Substrate Substrate Inhibitor Inhibitor ESI Enzyme-Substrate-Inhibitor (Inactive) Inhibitor->ESI ES->Enzyme + Product ES->ESI + Inhibitor

Caption: General modes of reversible enzyme inhibition.

References

Methodologies for the Large-Scale Synthesis of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the large-scale synthesis of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, a valuable β-amino acid intermediate in pharmaceutical development. The synthesis is presented as a two-step process: the preparation of the key intermediate, 4-(benzyloxy)benzaldehyde, followed by its conversion to the target β-amino acid via the Rodionov reaction.

Overview of the Synthetic Approach

The synthesis commences with the protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde via a Williamson ether synthesis to yield 4-(benzyloxy)benzaldehyde. This intermediate is then subjected to a one-pot Rodionov reaction, which involves a condensation with malonic acid and ammonium acetate to afford the desired this compound. This approach is advantageous for large-scale production due to its operational simplicity and the use of readily available starting materials.

Data Presentation

The following table summarizes the quantitative data for the two key synthetic steps.

StepReactionStarting MaterialsKey Reagents/CatalystsSolventReaction TimeTemperatureTypical Yield (%)
1Williamson Ether Synthesis4-Hydroxybenzaldehyde, Benzyl bromidePotassium carbonateEthanol14 hoursReflux87.4%[1]
2Rodionov Reaction4-(Benzyloxy)benzaldehyde, Malonic acidAmmonium acetateEthanol or Acetic Acid3-8 hours85°C to Reflux50-80% (estimated)[2][3]

Experimental Protocols

Step 1: Large-Scale Synthesis of 4-(Benzyloxy)benzaldehyde

This protocol details the Williamson ether synthesis for the preparation of 4-(benzyloxy)benzaldehyde from 4-hydroxybenzaldehyde.

Materials:

  • 4-Hydroxybenzaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • 5% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas (N₂)

  • Large-scale reaction vessel with reflux condenser and mechanical stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a large-scale reaction vessel equipped with a mechanical stirrer and a reflux condenser, suspend 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (3.5 eq) in ethanol.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas.

  • Addition of Benzyl Bromide: Slowly add benzyl bromide (1.03 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 14 hours under a nitrogen atmosphere.

  • Work-up:

    • After cooling to room temperature, filter off the potassium carbonate and wash the residue thoroughly with ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in diethyl ether.

    • Wash the ethereal solution sequentially with a 5% sodium hydroxide solution, distilled water, and finally with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4-(benzyloxy)benzaldehyde as colorless crystals.[1]

Step 2: Large-Scale Synthesis of this compound via Rodionov Reaction

This protocol describes the one-pot synthesis of the target β-amino acid from 4-(benzyloxy)benzaldehyde using the Rodionov reaction.

Materials:

  • 4-(Benzyloxy)benzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (EtOH) or Glacial Acetic Acid

  • Large-scale reaction vessel with reflux condenser and mechanical stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a large-scale reaction vessel, dissolve 4-(benzyloxy)benzaldehyde (1.0 eq) in either ethanol or glacial acetic acid. The use of glacial acetic acid has been reported to potentially increase the conversion to the β-amino acid.

  • Addition of Reagents: To the stirred solution, add anhydrous ammonium acetate (4.0 eq) and a small amount of water (e.g., one drop per 3 mmol of aldehyde). Stir the mixture at 40°C for approximately 10 minutes.

  • Addition of Malonic Acid: Add malonic acid (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 85°C (if using acetic acid) or to reflux (if using ethanol) and maintain for 3 to 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product:

    • Upon completion of the reaction, cool the mixture. A white precipitate of the crude amino acid should form.

    • Filter the precipitate and wash it with cold ethanol.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture, to yield a colorless solid.

Visualizations

Synthesis_Workflow A 4-Hydroxybenzaldehyde C Williamson Ether Synthesis (K2CO3, Ethanol, Reflux) A->C B Benzyl bromide B->C D 4-(Benzyloxy)benzaldehyde C->D Yield: 87.4% G Rodionov Reaction (Ethanol or Acetic Acid, Heat) D->G E Malonic acid E->G F Ammonium acetate F->G H This compound G->H Yield: 50-80%

Caption: Overall synthetic workflow for this compound.

Rodionov_Mechanism cluster_1 Knoevenagel Condensation cluster_2 Michael Addition & Decarboxylation A 4-(Benzyloxy)benzaldehyde C Intermediate: 4-(Benzyloxy)benzylidenemalonic acid A->C B Malonic acid B->C E Conjugate addition of NH3 C->E D Ammonia (from Ammonium acetate) D->E F Decarboxylation E->F G This compound F->G

Caption: Simplified logical flow of the Rodionov reaction mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Orthogonal Protecting Group Strategies for 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of orthogonal protecting group strategies for 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are orthogonal protecting groups and why are they crucial for synthesizing derivatives of this compound?

A1: Orthogonal protecting groups are distinct chemical moieties used to mask reactive functional groups, which can be removed under specific and different conditions without affecting other protecting groups.[1] For this compound, which has three key functional groups (an amino group, a carboxylic acid, and a benzyl-protected phenol), an orthogonal strategy allows for the selective modification of one functional group while the others remain protected. This is essential for synthesizing complex derivatives, such as peptides or other conjugates, in a controlled and predictable manner.[2]

Q2: What are the primary functional groups on this compound that require protection, and what are their lability characteristics?

A2: The key functional groups are:

  • Amino Group (-NH₂): A nucleophilic primary amine.

  • Carboxylic Acid (-COOH): An acidic functional group.

  • Phenolic Hydroxyl (-OH): This is already protected as a benzyl ether (-OBn) in the parent molecule. This benzyl ether is stable to a wide range of acidic and basic conditions but is labile to catalytic hydrogenolysis.[3]

Q3: Which protecting groups are commonly used for the amino and carboxylic acid functionalities in an orthogonal scheme with the existing benzyl ether?

A3: A common orthogonal strategy involves:

  • For the Amino Group:

    • Fmoc (9-fluorenylmethoxycarbonyl): Base-labile (removed with piperidine), stable to acid and hydrogenolysis.

    • Boc (tert-butyloxycarbonyl): Acid-labile (removed with TFA or HCl), stable to base and catalytic hydrogenolysis.[4]

  • For the Carboxylic Acid Group:

    • tBu (tert-butyl ester): Acid-labile, stable to base and hydrogenolysis.[5]

    • Me/Et (methyl/ethyl ester): Can be hydrolyzed under basic or acidic conditions, but generally more robust than tBu esters.

    • Bn (benzyl ester): Labile to catalytic hydrogenolysis. Using a benzyl ester would not be orthogonal to the existing benzyl ether on the phenol if global deprotection by hydrogenolysis is desired in a single step.

Q4: Can the benzyl ether on the phenyl ring be removed selectively in the presence of other protecting groups?

A4: Yes, selective hydrogenolysis of the benzyl ether is possible. The rate of hydrogenolysis can be influenced by the choice of catalyst, solvent, and the presence of additives. For instance, additives like ammonia, pyridine, or ammonium acetate can inhibit the hydrogenolysis of benzyl ethers while allowing for the removal of other hydrogenation-labile groups like Cbz (benzyloxycarbonyl) or benzyl esters.[6][7]

Orthogonal Strategy Workflows

Below are diagrams illustrating two common orthogonal protecting group strategies for this compound.

Fmoc_tBu_Strategy Start This compound N_Fmoc N-Fmoc protection Start->N_Fmoc C_tBu C-tBu esterification N_Fmoc->C_tBu Intermediate Protected Fully Protected: N-Fmoc, C-tBu, O-Bn C_tBu->Protected Deprotect_N Deprotect Amino (N) (Piperidine) Protected->Deprotect_N Deprotect_C Deprotect Carboxyl (C) (TFA) Protected->Deprotect_C Free_N Free Amino: C-tBu, O-Bn Deprotect_N->Free_N for N-terminus chemistry Global_Deprotect Global Deprotection (TFA, then H₂/Pd-C) Free_N->Global_Deprotect Free_C Free Carboxyl: N-Fmoc, O-Bn Deprotect_C->Free_C for C-terminus chemistry Free_C->Global_Deprotect Final_Product Deprotected Amino Acid Global_Deprotect->Final_Product

Caption: Fmoc/tBu orthogonal strategy workflow.

Boc_Me_Strategy Start This compound N_Boc N-Boc protection Start->N_Boc C_Me C-Methyl esterification N_Boc->C_Me Intermediate Protected Fully Protected: N-Boc, C-Me, O-Bn C_Me->Protected Deprotect_N Deprotect Amino (N) (TFA) Protected->Deprotect_N Deprotect_C Deprotect Carboxyl (C) (Saponification, e.g., LiOH) Protected->Deprotect_C Free_N Free Amino: C-Me, O-Bn Deprotect_N->Free_N for N-terminus chemistry Global_Deprotect Global Deprotection (H₂/Pd-C, then TFA) Free_N->Global_Deprotect Free_C Free Carboxyl: N-Boc, O-Bn Deprotect_C->Free_C for C-terminus chemistry Free_C->Global_Deprotect Final_Product Deprotected Amino Acid Global_Deprotect->Final_Product

Caption: Boc/Methyl Ester orthogonal strategy workflow.

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection
Symptom Possible Cause Troubleshooting Steps & Solutions
Negative or weak Kaiser test after deprotection. 1. Degraded Reagent: Piperidine solution is old or has been exposed to air. 2. Steric Hindrance: Bulky neighboring groups are impeding access of the piperidine base. 3. Peptide Aggregation: The growing peptide chain on a solid support is aggregating.1. Always use freshly prepared 20-40% piperidine in DMF solution. 2. Increase deprotection time (e.g., 2 x 10 min). Consider a stronger base cocktail, such as 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the piperidine/DMF solution.[8][9] 3. Perform deprotection at a slightly elevated temperature (e.g., 35-40°C) to disrupt secondary structures.
Broad or non-baseline-returning UV absorbance during automated synthesis. Slow Deprotection: The Fmoc group is being removed slowly due to steric hindrance or aggregation.Extend the deprotection time in the synthesis protocol. Consider a double deprotection cycle.
Issue 2: Incomplete Boc Deprotection
Symptom Possible Cause Troubleshooting Steps & Solutions
Starting material remains after treatment with acid (TFA or HCl). 1. Insufficient Acid: The amount or concentration of acid is too low. 2. Steric Hindrance: The Boc-protected amine is in a sterically crowded environment. 3. Reaction Time/Temperature: Insufficient time or low temperature.1. Ensure at least 20-50% TFA in a solvent like Dichloromethane (DCM) is used. For HCl, a 4M solution in dioxane is standard. 2. Increase the reaction time and/or temperature. If the substrate is stable, gentle heating (e.g., to 40°C) can be effective. 3. Extend the reaction time and monitor by TLC or LC-MS until completion.
Presence of unexpected byproducts with a mass increase of +56 Da. Tert-butylation: The tert-butyl cation generated during deprotection has alkylated a nucleophilic site on your molecule (e.g., the phenyl ring).Add a scavenger to the deprotection cocktail. Common scavengers include triisopropylsilane (TIS, 2-5%) and water (2-5%).
Issue 3: Unwanted Removal of Benzyl Ether during other steps
Symptom Possible Cause Troubleshooting Steps & Solutions
Loss of benzyl ether protecting group during a planned Cbz deprotection by hydrogenolysis. Non-selective Hydrogenolysis: The catalyst and conditions are too harsh, leading to the cleavage of both the Cbz and the benzyl ether.1. Use a less active catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C) or a catalyst poison. 2. Add an inhibitor like pyridine or ammonium acetate to the reaction mixture to suppress benzyl ether hydrogenolysis.[6][7] 3. Use a hydrogen transfer reagent like ammonium formate instead of H₂ gas for milder conditions.
Benzyl ether cleavage under strongly acidic conditions. Acid Lability: While generally stable, very strong acids (e.g., HBr/AcOH, neat TFA at high temperatures for extended periods) can slowly cleave benzyl ethers.Use the mildest acidic conditions possible for other deprotection steps (e.g., Boc removal). Minimize reaction time and temperature.

Experimental Protocols

Disclaimer: These are representative protocols and may require optimization for specific substrates and scales.

Protocol 1: N-Fmoc Protection
  • Dissolution: Dissolve this compound (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate.

  • Reagent Addition: Cool the solution to 0°C and add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq.) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Acidify the mixture with 1M HCl to pH ~2 and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: C-terminal tert-Butyl (tBu) Esterification
  • Suspension: Suspend the N-protected amino acid (1.0 eq.) in dichloromethane (DCM).

  • Reagent Addition: Add tert-butanol (5-10 eq.) and a catalytic amount of DMAP (4-dimethylaminopyridine) (0.1 eq.).

  • Coupling: Cool the mixture to 0°C and add DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq.).

  • Reaction: Stir at room temperature for 12-24 hours.

  • Work-up: Filter off the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with DCM, wash with 5% citric acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Purification: Purify by column chromatography.

Protocol 3: Selective N-Fmoc Deprotection
  • Dissolution: Dissolve the N-Fmoc protected substrate in DMF.

  • Reagent Addition: Add piperidine to a final concentration of 20% (v/v).[9]

  • Reaction: Stir at room temperature for 10-30 minutes. Monitor by TLC.

  • Work-up: Remove the solvent under high vacuum. The resulting amine can often be used directly or after co-evaporation with toluene to remove residual piperidine.

Protocol 4: Selective C-tBu and N-Boc Deprotection (Acidolysis)
  • Dissolution: Dissolve the protected amino acid in DCM.

  • Reagent Addition: Add a scavenger such as TIS (triisopropylsilane) (5% v/v). Cool to 0°C and add trifluoroacetic acid (TFA) (25-50% v/v).

  • Reaction: Stir at room temperature for 1-4 hours.

  • Work-up: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene or diethyl ether to remove excess TFA. The product is typically obtained as a TFA salt.

Protocol 5: Global Deprotection (Hydrogenolysis of Benzyl Ether)
  • Dissolution: Dissolve the substrate in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add 10% Pd/C (palladium on carbon) (5-10 mol%).

  • Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-24 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Purification: Concentrate the filtrate to yield the deprotected product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the protection and deprotection steps. Note that yields are highly substrate-dependent and these values should be considered as a general guide.

Transformation Protecting Group Key Reagents Solvent Typical Time Typical Yield
Amino Protection FmocFmoc-OSu, Na₂CO₃Dioxane/H₂O4-12 h85-95%
BocBoc₂O, Et₃N or NaOHTHF or Dioxane/H₂O2-8 h90-98%
Carboxyl Protection tBu EstertBuOH, DCC, DMAPDCM12-24 h60-80%
Me EsterSOCl₂, MethanolMethanol2-6 h85-95%
Amino Deprotection Fmoc20% PiperidineDMF10-30 min>95%
Boc25-50% TFA, TISDCM1-4 h>95%
Carboxyl Deprotection tBu Ester25-50% TFA, TISDCM1-4 h>95%
Me EsterLiOH, H₂O₂THF/H₂O1-3 h80-95%
Phenol Deprotection Benzyl EtherH₂, 10% Pd/CMethanol/Ethanol4-24 h90-99%

References

Technical Support Center: Purifying Pe-ptides with 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the purification of synthetic peptides incorporating the unnatural amino acid, 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid (Abp). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common obstacles encountered during the purification process.

The inclusion of Abp, with its bulky and hydrophobic benzyloxy-phenyl side chain, presents unique challenges, primarily related to peptide aggregation, poor solubility, and difficult chromatographic separation. This guide offers practical solutions and detailed protocols to help you achieve high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides containing this compound?

A1: The primary challenges stem from the hydrophobic and bulky nature of the 4-(benzyloxy)phenyl side chain. These include:

  • Poor Solubility: Peptides containing this residue often exhibit low solubility in standard aqueous buffers used for purification[1][2].

  • Aggregation: The hydrophobicity of the Abp residue can promote inter-chain interactions, leading to peptide aggregation. This can cause issues such as column clogging, poor peak shape, and low recovery during chromatography[3][4].

  • Difficult Chromatographic Separation: The presence of the bulky protecting group can cause co-elution with other hydrophobic impurities, making it difficult to achieve high purity with standard reversed-phase HPLC (RP-HPLC) methods alone[5].

Q2: Why is my standard RP-HPLC protocol not effective for my Abp-containing peptide?

A2: Standard RP-HPLC separates peptides based on hydrophobicity[6][7][8]. While effective for many peptides, the high hydrophobicity of the Abp residue can lead to very strong retention on C18 columns. This can result in broad peaks, poor resolution from closely related impurities, and sometimes, irreversible binding to the column. Furthermore, impurities with similar hydrophobic character, such as deletion sequences that also contain the Abp residue, may co-elute with the target peptide[5].

Q3: What is an orthogonal purification strategy, and why is it recommended for these types of peptides?

A3: An orthogonal purification strategy employs two or more different chromatography methods that separate molecules based on distinct chemical properties[9][10]. For Abp-containing peptides, a common and highly effective orthogonal approach is to combine Ion-Exchange Chromatography (IEX) with RP-HPLC[9][11]. IEX separates peptides based on their net charge, while RP-HPLC separates them based on hydrophobicity[12][13]. This two-dimensional approach significantly enhances the resolution of the target peptide from impurities that may have similar hydrophobicity but a different net charge, leading to much higher final purity[5][9].

Q4: How can I improve the solubility of my crude Abp-containing peptide before purification?

A4: Improving solubility is a critical first step. Here are several strategies:

  • Solvent Screening: Test the solubility of a small amount of your peptide in different solvents. Start with the mobile phase you plan to use for purification. If that fails, try adding organic solvents like acetonitrile (ACN), isopropanol, or dimethylformamide (DMF)[14].

  • Use of Chaotropic Agents: For peptides prone to aggregation, dissolving the crude product in solutions containing denaturing agents like 6 M guanidine hydrochloride (Gdn-HCl) or 8 M urea can be effective. Note that these will need to be removed in a subsequent purification step[14].

  • pH Adjustment: The net charge of a peptide, and thus its solubility, is dependent on pH. Adjusting the pH of the solvent can increase the net charge of your peptide, which generally improves solubility in aqueous solutions[14].

Q5: What analytical techniques are essential for confirming the purity and identity of my final peptide product?

A5: To ensure you have successfully purified your target peptide, a combination of analytical techniques is necessary. The most common are:

  • Analytical RP-HPLC: Used to determine the purity of the final product by assessing the percentage of the main peptide peak relative to impurities[8].

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the purified peptide, which verifies its identity and can help identify modifications or impurities[15][16][17]. Techniques like LC-MS are powerful for analyzing the components of each collected fraction[18].

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your purification experiments.

Problem Possible Cause(s) Suggested Solution(s)
High backpressure during HPLC run 1. Peptide aggregation clogging the column frit or stationary phase.2. Particulate matter in the crude peptide sample.3. Column contamination from previous runs.1. Filter the peptide solution through a 0.22 µm syringe filter before injection.2. Try dissolving the peptide in a stronger solvent or a denaturing agent (e.g., 6M Gdn-HCl)[14].3. Perform a column wash according to the manufacturer's protocol. A typical wash involves flushing with high concentrations of organic solvent[11].
Broad, tailing peaks in RP-HPLC 1. Peptide aggregation on the column.2. Strong secondary interactions between the peptide and the stationary phase.3. Low concentration of the ion-pairing agent (e.g., TFA).1. Decrease the sample load on the column.2. Increase the column temperature (e.g., to 40-50°C) to disrupt secondary structures.3. Ensure the concentration of TFA in both mobile phases is 0.1%.4. Try a different stationary phase (e.g., C8 or C4) which is less hydrophobic than C18[19].
Low yield of purified peptide 1. Poor solubility of the crude peptide, leading to incomplete loading.2. Irreversible binding of the peptide to the column due to high hydrophobicity.3. The peptide is precipitating during the gradient elution.1. Ensure the peptide is fully dissolved before loading. Consider using a stronger solvent for dissolution and injection[14].2. Use a less hydrophobic column (C8 or C4) or a shallower gradient.3. Reduce the peptide concentration injected onto the column.
Co-elution of impurities with the main peptide peak 1. Impurities have very similar hydrophobicity to the target peptide.2. The protecting group (benzyloxy) on the Abp side chain is making different sequences chromatographically similar.1. Optimize the HPLC gradient. A shallower gradient around the elution point of your peptide can improve resolution.2. Implement an orthogonal purification step, such as Ion-Exchange Chromatography (IEX), before the RP-HPLC step to remove impurities with different charge characteristics[9][11].
Mass spectrometry shows presence of deletion sequences 1. Incomplete coupling during solid-phase peptide synthesis (SPPS).2. Inefficient deprotection of the N-terminal protecting group (e.g., Fmoc or Boc) during synthesis[20].1. These impurities often have similar hydrophobicity. An orthogonal IEX step is highly recommended as the change in the number of charged residues will significantly alter IEX retention time[13].2. Optimize the HPLC gradient to try and resolve these closely eluting species.

Quantitative Data Summary

The following tables present representative data from a typical two-step purification of a synthetic 15-amino acid peptide containing one Abp residue. This data is for illustrative purposes to demonstrate the effectiveness of an orthogonal purification strategy.

Table 1: Comparison of Single-Step vs. Orthogonal Purification Strategies

Purification StrategyCrude Purity (by HPLC)Final Purity (by HPLC)Overall Yield
RP-HPLC Only 45%85.2%25%
IEX followed by RP-HPLC 45%98.5%18%

This table illustrates that while a single RP-HPLC step may provide a higher yield, the orthogonal approach is superior for achieving the high purity required for most research and development applications.

Table 2: Detailed Results of Orthogonal Purification

Purification StepPurity after Step (by HPLC)Recovery for StepKey Impurities Removed
Crude Peptide 45%100%Deletion sequences, incompletely deprotected peptides
Ion-Exchange Chromatography (IEX) 75%60%Deletion sequences (different net charge)
Reversed-Phase HPLC (RP-HPLC) 98.5%30%Hydrophobic impurities with similar charge

Experimental Protocols

Protocol 1: Solubilization of Hydrophobic Peptides for Purification

This protocol outlines a systematic approach to dissolving challenging peptides containing Abp.

  • Initial Solubility Test:

    • Place a very small amount (approx. 0.1 mg) of the lyophilized peptide in a microcentrifuge tube.

    • Add 10 µL of deionized water. Vortex. If not dissolved, proceed to the next step.

    • Add 10 µL of 50% acetonitrile (ACN) in water. Vortex. If not dissolved, proceed.

    • Prepare a fresh sample and test solubility in a small amount of a stronger organic solvent such as DMF or DMSO (use DMF if the peptide contains Cys, Met, or Trp to avoid oxidation)[14].

  • Bulk Sample Solubilization:

    • Based on the solubility test, choose the most appropriate starting solvent.

    • If the peptide is soluble in a solvent compatible with RP-HPLC (e.g., water/ACN/TFA mixture), dissolve the entire sample in a minimal volume of this solvent.

    • If a strong solvent like DMF or Gdn-HCl is required:

      • Dissolve the peptide in a minimal volume of the strong solvent.

      • Slowly add your RP-HPLC mobile phase A (e.g., water with 0.1% TFA) dropwise while vortexing until the desired concentration is reached[14].

      • If the solution becomes cloudy, you have exceeded the solubility limit. Add more of the strong solvent to redissolve.

  • Final Preparation:

    • Before injection, centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any insoluble material.

    • Carefully transfer the supernatant to a clean HPLC vial.

Protocol 2: Orthogonal Purification of Abp-Containing Peptides

This protocol describes a two-step purification process using IEX followed by RP-HPLC.

Step 1: Cation-Exchange Chromatography (IEX)

This step is ideal for basic peptides (net positive charge at neutral pH).

  • Materials:

    • Crude peptide dissolved in Binding Buffer.

    • Strong cation-exchange column (e.g., SP Sepharose).

    • Binding Buffer (e.g., 20 mM sodium phosphate, pH 3.0).

    • Elution Buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 3.0)[11].

  • IEX Method:

    • Equilibration: Equilibrate the IEX column with 5-10 column volumes (CVs) of Binding Buffer.

    • Sample Loading: Load the dissolved crude peptide onto the column[11].

    • Wash: Wash the column with 3-5 CVs of Binding Buffer to remove unbound impurities.

    • Elution: Elute the bound peptides using a linear gradient from 0% to 100% Elution Buffer over 10-20 CVs.

    • Fraction Collection: Collect fractions across the elution peak(s).

    • Analysis: Analyze the fractions using analytical RP-HPLC and/or mass spectrometry to identify those containing the peptide of interest.

Step 2: Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation:

    • Pool the IEX fractions containing the peptide of interest.

    • Desalt the pooled fractions using a C18 Solid Phase Extraction (SPE) cartridge if high salt concentrations are present.

    • Lyophilize the desalted peptide to obtain a powder[11].

  • RP-HPLC Method:

    • Materials:

      • Preparative RP-HPLC system with a C8 or C18 column.

      • Mobile Phase A: 0.1% (v/v) TFA in water.

      • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).

    • Procedure:

      • Dissolve the partially purified peptide from the IEX step in Mobile Phase A, with a small amount of organic solvent if necessary for solubility.

      • Equilibrate the column with your starting gradient conditions (e.g., 95% A, 5% B).

      • Inject the peptide sample.

      • Run a linear gradient to elute the peptide. A typical gradient might be 5% to 65% Mobile Phase B over 60 minutes, but this must be optimized for your specific peptide[11].

      • Monitor the elution profile at 214 nm and 280 nm.

      • Collect fractions corresponding to the main peak.

  • Final Analysis and Lyophilization:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity (>95% or >98%).

    • Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder.

Visualizations

Orthogonal_Purification_Workflow start Crude Peptide (with impurities) iex Step 1: Ion-Exchange Chromatography (IEX) start->iex Separate by charge iex_fractions Partially Purified Fractions (Impurities with different charge removed) iex->iex_fractions rp_hplc Step 2: Reversed-Phase HPLC (RP-HPLC) final_product High-Purity Peptide (>98%) rp_hplc->final_product iex_fractions->rp_hplc Separate by hydrophobicity

Caption: Orthogonal purification workflow for Abp-containing peptides.

Troubleshooting_Workflow start Low Purity or Yield? q_solubility Is the peptide fully dissolved? start->q_solubility q_peak_shape Are HPLC peaks broad or tailing? q_solubility->q_peak_shape Yes s_solubility Improve solubility: - Add organic solvent - Adjust pH - Use chaotropes q_solubility->s_solubility No q_coelution Are impurities co-eluting? q_peak_shape->q_coelution No s_peak_shape Optimize HPLC: - Use shallower gradient - Increase temperature - Try a C8 or C4 column q_peak_shape->s_peak_shape Yes s_coelution Implement Orthogonal Method: - Add pre-purification step (e.g., Ion-Exchange) q_coelution->s_coelution Yes

References

Optimizing coupling conditions for hindered 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of sterically hindered amino acid residues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the incorporation of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid and other hindered residues in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yields when using this compound?

Low coupling yields with sterically hindered amino acids like this compound are often due to several factors:

  • Steric Hindrance: The bulky nature of the benzyloxyphenyl group can physically obstruct the approach of the activated carboxylic acid to the amine, slowing down or preventing the reaction.[1][2][3][4]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1]

  • Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions by blocking reactive sites.[1][2][5]

  • Inappropriate Coupling Reagent: Standard coupling reagents such as DCC and EDC are often not potent enough for sterically demanding couplings.[1][3][4][6]

  • Suboptimal Reaction Conditions: Factors like solvent choice, temperature, and reaction time are critical and may require optimization for challenging couplings.[1][6]

Q2: Which coupling reagents are most effective for hindered amino acids like this compound?

For sterically hindered amino acids, more potent coupling reagents are generally required.[1][4] Onium-salt-based reagents are often the preferred choice.[1] Reagents that generate highly reactive OAt or Oxyma esters are particularly effective.[3]

  • Aminium/Uronium Salts: HATU, HBTU, HCTU, and COMU are highly efficient for hindered couplings due to the formation of highly reactive esters.[3][4][6][7] HATU is often considered one of the most efficient.[3][7]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective and can be a good alternative, especially to avoid side reactions like guanidinylation that can occur with HBTU/HATU.[1][7]

  • COMU: This reagent has coupling efficiencies comparable to HATU and is considered safer as it is based on OxymaPure, avoiding potentially explosive byproducts associated with HOBt or HOAt.[7][8]

  • Acyl Fluorides: For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[6][8][9]

Q3: What is racemization and how can it be minimized during the coupling of hindered amino acids?

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the formation of diastereomeric impurities that are difficult to separate.[1][5] This is a significant concern, especially when activating the carboxyl group.[1][5]

To minimize racemization:

  • Choice of Reagent and Additive: Use additives like HOAt or OxymaPure, which are superior to HOBt in suppressing racemization.[1] Phosphonium-based reagents like PyBOP are generally associated with lower racemization levels.[1]

  • Control of Base: Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1][10]

  • Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0°C) if possible. While gentle heating can sometimes improve coupling efficiency, it should be used cautiously as it can increase the risk of racemization.[6][10]

  • Pre-activation Time: Reduce the pre-activation time before adding the amine component to minimize the time the activated acid is susceptible to racemization.[1]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Problem: Incomplete coupling confirmed by a positive ninhydrin (Kaiser) test.

Below is a troubleshooting workflow to address incomplete coupling.

G start Positive Kaiser Test (Incomplete Coupling) recouple Perform a Second Coupling (Double Coupling) start->recouple First Action reagent Switch to a More Potent Coupling Reagent recouple->reagent If still incomplete conditions Optimize Reaction Conditions reagent->conditions If still incomplete sub_reagent e.g., HATU, HCTU, COMU, PyAOP reagent->sub_reagent capping Cap Unreacted Amines conditions->capping If optimization fails sub_conditions Increase Time/Temperature (with caution) Change Solvent (e.g., NMP) conditions->sub_conditions proceed Proceed to Next Deprotection Step capping->proceed

Troubleshooting workflow for incomplete coupling.
Detailed Troubleshooting Steps:

  • Perform a Double Coupling: The simplest first step is to repeat the coupling reaction with fresh reagents.[6] For difficult couplings, this is often a necessary measure.

  • Switch to a More Potent Coupling Reagent: If a standard reagent like DIC/HOBt was used, it is highly recommended to switch to a more powerful onium-salt reagent such as HATU, HBTU, COMU, or PyAOP.[1][3][4] These are known for their high efficiency in difficult couplings.[2]

  • Optimize Reaction Conditions:

    • Reaction Time: Extend the coupling time, for example, from 1-2 hours to overnight, to allow the reaction to proceed to completion.[1][6]

    • Temperature: Gentle heating or the use of microwave-assisted peptide synthesis (MASPPS) can help overcome the activation energy barrier.[1][6][11] However, be mindful of the increased risk of racemization.[1]

    • Solvent: The choice of solvent is crucial for solvating the peptide-resin complex.[6] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties, which can help disrupt peptide aggregation.[6]

  • Capping: If the coupling remains incomplete after troubleshooting, the unreacted N-terminal amines should be permanently blocked through a process called "capping".[2] This is typically done using acetic anhydride and a base like pyridine or DIPEA.[2][3] Capping prevents the formation of deletion sequences, which are difficult to separate from the target peptide during purification.[2]

Data Presentation

The following tables summarize quantitative data from studies on the coupling of sterically hindered amino acids, which can serve as a reference for what to expect with this compound.

Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids

ReagentCoupling SystemYield (%)Reaction TimeRacemization (%)
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLow
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLow
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLow
PyBOP Various Hindered Systems> 90% Conversion16 hoursLow
T3P® Epimerization-prone substratesHighVariesMinimal

Note: This table synthesizes data from multiple sources; reaction conditions may vary. "Aib" refers to α-aminoisobutyric acid, a classic sterically hindered amino acid.[7]

Table 2: Safety and Side Reaction Profile of Common Coupling Reagents

ReagentClassAdvantagesPotential Issues
HATU Aminium/Uronium SaltHighly efficient for hindered couplings.[7]Can cause guanidinylation of the N-terminal amine.[7] Based on potentially explosive HOAt.[7]
HBTU Aminium/Uronium SaltHighly efficient and popular.[7]Can cause guanidinylation, capping the peptide chain.[7]
COMU Aminium/Uronium SaltEfficiency comparable to HATU, safer (Oxyma-based), reduced allergenic potential.[7][8]Limited stability in solution.[7]
PyBOP Phosphonium SaltEfficient, avoids guanidinylation. Byproducts are less hazardous than BOP.[7]Generally less reactive than HATU.[7]
T3P® Phosphonic AnhydrideExcellent for substrates prone to epimerization, non-hazardous byproducts.[7]Application is fundamentally different from other reagents.[7]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is a general guideline for the coupling of a hindered residue like this compound.

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the Fmoc-protected this compound (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[6]

    • Allow the pre-activation to proceed for 1-5 minutes.[6]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[6]

    • Wash the resin with DMF.

    • Perform a ninhydrin (Kaiser) test to check for completion. If the test is positive, proceed to the second coupling.

  • Second Coupling:

    • Repeat steps 2 through 6 of the first coupling with a fresh solution of activated amino acid.[6]

    • Perform a final ninhydrin test to confirm the completion of the coupling.

Protocol 2: Capping of Unreacted Amines

This protocol is for acetylating unreacted primary amines after an incomplete coupling reaction.[2][3]

  • After a failed coupling and washing of the resin with DMF, prepare the capping solution. A common capping solution is a mixture of acetic anhydride and a base like pyridine or DIPEA in DMF.[2][3]

  • Add the capping solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes.[2][3] This will acetylate any unreacted primary amines.[3]

  • Drain the capping solution and wash the resin thoroughly with DMF.[2][3]

  • Perform a ninhydrin test to ensure all free amines have been acetylated (the test should be negative).[2]

Visualizations

The following diagram illustrates the logical relationship between the key factors influencing the success of coupling reactions with hindered amino acids.

G cluster_factors Key Factors cluster_outcomes Potential Outcomes Steric Hindrance Steric Hindrance Incomplete Coupling Incomplete Coupling Steric Hindrance->Incomplete Coupling Reagent Potency Reagent Potency Successful Coupling Successful Coupling Reagent Potency->Successful Coupling Racemization Racemization Reagent Potency->Racemization Reaction Conditions Reaction Conditions Reaction Conditions->Successful Coupling Reaction Conditions->Racemization

Factors influencing coupling outcomes.

References

Technical Support Center: Minimizing Epimerization of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid in Solution Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing epimerization of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid during solution-phase peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of synthesizing peptides with this compound?

A1: Epimerization is an undesired side reaction that can occur during peptide synthesis, leading to an inversion of the stereochemistry at the chiral center of an amino acid. In the case of this compound, which is a chiral β-amino acid, epimerization would result in the formation of its diastereomer. This can significantly impact the biological activity and pharmacological properties of the final peptide.

Q2: What are the primary mechanisms that cause epimerization during the coupling of this amino acid?

A2: There are two main pathways through which epimerization can occur during the activation and coupling of N-protected amino acids:

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a highly reactive 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity. Subsequent reaction with an amine nucleophile can yield a mixture of diastereomers.

  • Direct Enolization: A base present in the reaction mixture can directly abstract the α-proton of the activated amino acid, forming an achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in epimerization.

Q3: Which factors have the most significant impact on the extent of epimerization for this specific β-amino acid?

A3: Several factors can influence the degree of epimerization:

  • Coupling Reagents: The choice of coupling reagent is critical. Some reagents are known to cause higher levels of epimerization than others.

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly suppress epimerization.

  • Base: The type and amount of base used can promote epimerization. Sterically hindered, non-nucleophilic bases are generally preferred.

  • Solvent: Polar aprotic solvents like DMF can stabilize the charged intermediates involved in epimerization, potentially increasing its rate.

  • Temperature: Higher reaction temperatures generally lead to increased rates of epimerization.

  • Steric Hindrance: The bulky 4-(benzyloxy)phenyl group may influence the rate of both the desired coupling reaction and the undesired epimerization.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
High levels of diastereomeric impurity detected by HPLC/NMR. Inappropriate coupling reagent. Some reagents, like EDC alone, are more prone to causing epimerization.Switch to a coupling reagent known for low epimerization, such as HATU, HBTU, or PyBOP. Consider using DIC in combination with an additive.
Excessive or inappropriate base. Strong, non-hindered bases can readily abstract the α-proton.Use a sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary.
High reaction temperature. Elevated temperatures accelerate the rate of epimerization.Perform the coupling reaction at a lower temperature, such as 0 °C or even -15 °C.
Prolonged reaction time. Longer exposure to coupling conditions increases the likelihood of epimerization.Monitor the reaction progress closely and quench it as soon as it is complete. Optimize conditions to reduce reaction time.
Polar aprotic solvent. Solvents like DMF can promote epimerization.If substrate solubility allows, consider using less polar solvents like dichloromethane (DCM) or a mixture of solvents.
Inconsistent epimerization levels between batches. Variability in reagent quality or reaction setup. Moisture or impurities in reagents and solvents can affect the reaction.Ensure all reagents and solvents are of high purity and anhydrous. Maintain consistent reaction setup and conditions for each batch.
Low coupling efficiency along with epimerization. Slow coupling kinetics. If the desired coupling reaction is slow, the activated intermediate has more time to epimerize.Use a more efficient coupling reagent/additive combination, such as HATU/HOAt. Increase the concentration of reactants if possible.

Quantitative Data on Epimerization

The following tables provide illustrative quantitative data on the extent of epimerization observed with different coupling reagents and conditions for various amino acids. While not specific to this compound, these data offer valuable insights into the relative performance of different reagents. The actual level of epimerization for your specific substrate may vary.

Table 1: Comparison of Epimerization with Carbodiimide-Based Reagents [1]

Coupling ReagentAdditiveSolventAmino AcidEpimerization (%)
EDCNoneDCMPhenylalanine21
DCCNoneDCMPhenylalanine18
EDCHOBtDMFLeucine9.0
DCCHOBtDMFLeucine6.0

Table 2: Impact of Coupling Reagents and Additives on Epimerization [2]

Coupling ReagentAdditiveBaseSolventEpimerization (%)
HBTUNoneDIPEADMFHigh
HATUNoneDIPEADMFLow (e.g., 0.8%)
PyBOPNoneDIPEADMFModerate
DCCHOBtNMMDMFLow

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling of N-Boc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid with Minimized Epimerization

This protocol describes a general procedure for the coupling of N-Boc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid to an amino acid ester using HATU as the coupling reagent, which is known to suppress epimerization effectively.

Materials:

  • N-Boc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.2 eq) dropwise to the cooled solution while stirring.

  • Pre-activation: Stir the mixture at 0 °C for 5-10 minutes.

  • Coupling: Add the amino acid ester hydrochloride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis for the Quantification of Epimerization

This protocol outlines a method for the separation and quantification of the desired dipeptide and its diastereomeric impurity using chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column suitable for the separation of N-protected amino acid derivatives (e.g., a macrocyclic glycopeptide-based column like CHIROBIOTIC™ T or a polysaccharide-based column like CHIRALPAK®).

Mobile Phase and Gradient (Example):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 20% to 80% B over 30 minutes. The optimal gradient will need to be determined empirically.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm and 254 nm

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified dipeptide in the mobile phase starting composition.

  • Injection: Inject the sample onto the chiral HPLC column.

  • Data Acquisition: Record the chromatogram. The desired product and its diastereomer should appear as two separate peaks.

  • Quantification: Integrate the peak areas of both diastereomers. The percentage of the epimer can be calculated as follows: % Epimer = [Area of Epimer Peak / (Area of Desired Product Peak + Area of Epimer Peak)] x 100

Visualizations

experimental_workflow cluster_preparation Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dissolve N-Boc-beta-amino acid and HATU in anhydrous solvent cool Cool to 0°C reagents->cool add_base Add DIPEA cool->add_base preactivate Pre-activate (5-10 min) add_base->preactivate add_amine Add amino acid ester preactivate->add_amine react Stir at 0°C (Monitor by TLC/LC-MS) add_amine->react quench Quench and Extract react->quench purify Column Chromatography quench->purify analyze Chiral HPLC Analysis purify->analyze

Caption: Experimental workflow for minimizing epimerization.

troubleshooting_logic cluster_coupling Coupling Conditions cluster_solutions Potential Solutions start High Epimerization Detected reagent Coupling Reagent? start->reagent base Base? start->base temp Temperature? start->temp change_reagent Use HATU/HOAt or DIC/HOAt reagent->change_reagent change_base Use hindered base (DIPEA) base->change_base lower_temp Lower to 0°C or below temp->lower_temp end Epimerization Minimized change_reagent->end Re-analyze change_base->end lower_temp->end

References

Troubleshooting low yield in the synthesis of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid.

Troubleshooting Guide

Issue 1: Low yield of the intermediate, (Z)-2-benzamido-3-(4-(benzyloxy)phenyl)acrylic acid, from the Erlenmeyer-Plochl condensation.

  • Question: My initial condensation reaction between 4-(benzyloxy)benzaldehyde and N-acetylglycine is resulting in a low yield of the azlactone intermediate, or the subsequent hydrolysis to the acrylic acid derivative is inefficient. What are the possible causes and solutions?

  • Answer: Low yields in this step can often be attributed to several factors related to reaction conditions and reagent quality.

    • Incomplete Azlactone Formation: The initial condensation to form the azlactone is a critical step. Ensure that the acetic anhydride used is fresh and free of acetic acid, which can hinder the reaction. The reaction is typically carried out at elevated temperatures; inconsistent heating can lead to incomplete conversion.

    • Suboptimal Hydrolysis Conditions: The hydrolysis of the azlactone to the acrylic acid derivative requires careful control of pH and temperature. If the basic conditions are too harsh or the reaction time is too long, side reactions, such as decomposition of the product, can occur.

    • Side Reactions: The aldehyde starting material can undergo self-condensation or oxidation if the reaction is not performed under an inert atmosphere.

    Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly opened or distilled acetic anhydride. Check the purity of the 4-(benzyloxy)benzaldehyde via NMR or melting point.

    • Optimize Reaction Conditions: Monitor the reaction temperature closely. Consider extending the reaction time for the condensation step if starting material is still present (monitored by TLC).

    • Controlled Hydrolysis: Use a milder base for hydrolysis or perform the reaction at a lower temperature for a longer duration. A common method involves using a solution of sodium carbonate.

Issue 2: Inefficient reduction of the acrylic acid intermediate.

  • Question: The reduction of (Z)-2-benzamido-3-(4-(benzyloxy)phenyl)acrylic acid to the protected amino acid is incomplete, leading to a mixture of starting material and product. How can I improve the reduction efficiency?

  • Answer: The reduction of the carbon-carbon double bond is a key step. The choice of reducing agent and reaction conditions are crucial for high yields.

    • Catalyst Activity: If using catalytic hydrogenation (e.g., H₂/Pd-C), the catalyst may be poisoned or of low activity.

    • Reducing Agent Stoichiometry: When using a chemical reducing agent like sodium amalgam, ensuring the correct stoichiometry and maintaining an appropriate pH is essential for the reaction to proceed to completion.

    • Solubility Issues: The substrate may not be fully dissolved in the chosen solvent, limiting its contact with the reducing agent.

    Troubleshooting Steps:

    • Catalyst Management: Use fresh, high-quality catalyst. Ensure the reaction is free from potential catalyst poisons like sulfur compounds.

    • Reaction Monitoring: Follow the reaction progress by TLC or LC-MS to determine the point of completion.

    • Solvent Selection: Choose a solvent system in which the starting material is readily soluble. For catalytic hydrogenation, methanol or ethanol are common choices.

Issue 3: Low yield after the final hydrolysis (deprotection) step.

  • Question: The final acid- or base-catalyzed hydrolysis to remove the N-acetyl group and yield the final product is resulting in a significant loss of material. What could be the cause?

  • Answer: The deprotection step can be harsh and may lead to product degradation or the formation of side products if not carefully controlled.

    • Harsh Hydrolysis Conditions: Strong acidic or basic conditions, coupled with high temperatures, can lead to the cleavage of the benzyloxy protecting group or other decomposition pathways.[1]

    • Racemization: While not directly affecting the chemical yield, harsh conditions can lead to racemization if a stereospecific synthesis is being performed.

    • Work-up and Purification Losses: The final product is an amino acid and may have some solubility in both aqueous and organic phases, leading to losses during extraction. Additionally, purification by crystallization or chromatography can be challenging.

    Troubleshooting Steps:

    • Milder Hydrolysis: Consider using milder hydrolysis conditions, such as enzymatic hydrolysis or less concentrated acid/base at lower temperatures for a longer period.

    • Careful pH Adjustment: During work-up, carefully adjust the pH to the isoelectric point of the amino acid to minimize its solubility in the aqueous phase before extraction or filtration.

    • Optimized Purification: Develop an optimized crystallization procedure. If using chromatography, select a suitable stationary and mobile phase to achieve good separation without product degradation.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound? A1: The overall yield can vary significantly based on the specific reaction conditions and purification methods used. A multi-step synthesis of this type might have an overall yield ranging from 30% to 50% under optimized conditions.

Q2: Are there alternative synthetic routes that might offer higher yields? A2: Yes, other routes such as those based on rhodanine intermediates have been used for the synthesis of β-amino acids.[2][3] These methods may offer advantages in terms of yield and scalability for certain substrates. Another approach could be a Mannich-type reaction.[4]

Q3: How can I confirm the identity and purity of my final product? A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Q4: Can the benzyloxy protecting group be cleaved during the synthesis? A4: Yes, the benzyloxy group is susceptible to cleavage under certain conditions, particularly during the reduction step if catalytic hydrogenation is used with a palladium catalyst, or under strong acidic conditions. Careful selection of reaction conditions is necessary to preserve this protecting group until the desired stage.

Data Presentation

Table 1: Troubleshooting Guide for Low Yields

StepPotential Cause of Low YieldRecommended ActionExpected Outcome
Condensation Inactive acetic anhydrideUse freshly opened or distilled reagentIncreased yield of azlactone intermediate
Low reaction temperatureEnsure consistent heating at the optimal temperatureFaster and more complete reaction
Reduction Poisoned hydrogenation catalystUse fresh catalyst and purified solventComplete reduction of the double bond
Insufficient reducing agentIncrease the stoichiometry of the reducing agentFull conversion of starting material
Hydrolysis Harsh deprotection conditionsUse milder acid/base or enzymatic hydrolysisMinimized product degradation
Losses during work-upAdjust pH to isoelectric point before extractionImproved recovery of the final product

Experimental Protocols

Protocol 1: Synthesis of (Z)-2-benzamido-3-(4-(benzyloxy)phenyl)acrylic acid

  • A mixture of 4-(benzyloxy)benzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.5 eq) in acetic anhydride (3.0 eq) is heated at 100 °C for 2 hours with stirring.

  • The reaction mixture is cooled to room temperature, and ice-cold water is slowly added to precipitate the crude azlactone.

  • The solid is filtered, washed with cold water, and dried.

  • The crude azlactone is then refluxed in a 10% aqueous sodium carbonate solution until the solid dissolves.

  • The solution is cooled and acidified with dilute HCl to precipitate the (Z)-2-benzamido-3-(4-(benzyloxy)phenyl)acrylic acid.

  • The product is filtered, washed with water, and recrystallized from ethanol/water.

Protocol 2: Reduction to N-acetyl-3-amino-3-[4-(benzyloxy)phenyl]propanoic acid

  • The acrylic acid derivative (1.0 eq) is dissolved in a suitable solvent (e.g., methanol).

  • A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

  • The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude product.

Protocol 3: Hydrolysis to this compound

  • The N-acetyl protected amino acid (1.0 eq) is refluxed in 6M hydrochloric acid until the deprotection is complete (monitored by TLC).

  • The reaction mixture is cooled, and the pH is adjusted to the isoelectric point (approximately pH 6) with a suitable base (e.g., NaOH or NH₄OH).

  • The precipitated product is filtered, washed with cold water and a small amount of cold ethanol, and dried under vacuum.

Visualizations

Synthesis_Workflow Start 4-(Benzyloxy)benzaldehyde + N-Acetylglycine Step1 Erlenmeyer-Plochl Condensation Start->Step1 Intermediate1 (Z)-Azlactone Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 (Z)-2-benzamido-3-(4-(benzyloxy)phenyl)acrylic acid Step2->Intermediate2 Step3 Reduction (e.g., H2/Pd-C) Intermediate2->Step3 Intermediate3 N-acetyl-3-amino-3- [4-(benzyloxy)phenyl]propanoic acid Step3->Intermediate3 Step4 Acid Hydrolysis (Deprotection) Intermediate3->Step4 End 3-Amino-3-[4-(benzyloxy)phenyl] propanoic acid Step4->End

Caption: Synthetic workflow for this compound.

Side_Reactions cluster_step1 Condensation Step cluster_step3 Reduction Step cluster_step4 Hydrolysis Step Aldehyde 4-(Benzyloxy)benzaldehyde SideProduct1 Self-Condensation Product Aldehyde->SideProduct1 Base AcrylicAcid (Z)-2-benzamido-3- (4-(benzyloxy)phenyl)acrylic acid SideProduct2 Debenzylation Product AcrylicAcid->SideProduct2 H2/Pd-C (over-reduction) FinalProduct Target Amino Acid SideProduct3 Decomposition Products FinalProduct->SideProduct3 Harsh Acid/ High Temp

Caption: Potential side reactions leading to low yield.

Troubleshooting_Flowchart decision decision action action Start Low Overall Yield CheckStep1 Analyze yield of Condensation Step Start->CheckStep1 IsStep1Low Yield < 80%? CheckStep1->IsStep1Low Troubleshoot1 Verify reagent quality Optimize temperature/time IsStep1Low->Troubleshoot1 Yes CheckStep2 Analyze yield of Reduction Step IsStep1Low->CheckStep2 No Troubleshoot1->CheckStep1 IsStep2Low Yield < 90%? CheckStep2->IsStep2Low Troubleshoot2 Check catalyst activity Ensure complete dissolution IsStep2Low->Troubleshoot2 Yes CheckStep3 Analyze yield of Final Hydrolysis IsStep2Low->CheckStep3 No Troubleshoot2->CheckStep2 IsStep3Low Yield < 70%? CheckStep3->IsStep3Low Troubleshoot3 Use milder conditions Optimize work-up pH IsStep3Low->Troubleshoot3 Yes End Yield Improved IsStep3Low->End No Troubleshoot3->CheckStep3

Caption: A logical troubleshooting flowchart for low yield issues.

References

Technical Support Center: Stereochemical Integrity of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and controlling the stereochemical integrity of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid during peptide synthesis. Below you will find frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to help ensure the stereochemical purity of your final peptide products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

This compound is a non-proteinogenic β-amino acid. The stereocenter at the β-carbon is crucial for the three-dimensional structure of the resulting peptide. Maintaining this stereochemical integrity is vital as different stereoisomers can exhibit significantly different biological activities and pharmacological properties.

Q2: What is the primary cause of stereochemical scrambling (racemization/epimerization) during the coupling of this amino acid?

The primary cause of racemization in peptide coupling is the activation of the carboxylic acid group. This activation increases the acidity of the α-proton (the proton on the carbon adjacent to the carbonyl group). In the presence of a base, this proton can be abstracted, leading to a planar enolate intermediate which can be protonated from either face, resulting in a loss of stereochemical purity. While the classic mechanism for α-amino acids involves the formation of a 5(4H)-oxazolone intermediate, the propensity for this in β-amino acids is lower. However, direct enolization remains a significant pathway for epimerization.

Q3: Are β-amino acids like this compound more or less susceptible to racemization than α-amino acids?

The susceptibility of β-amino acids to racemization can be complex. The α-proton in a β-amino acid is generally considered less acidic than the α-proton in an α-amino acid, which might suggest a lower tendency for racemization via direct enolization. However, factors such as the stability of the resulting carbanion and the reaction conditions play a significant role. It is crucial to employ coupling conditions known to minimize racemization regardless of the amino acid type.

Q4: What is the role of additives like HOBt, HOAt, and Oxyma?

Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma) are used to suppress racemization. They react with the activated amino acid to form an active ester intermediate. This intermediate is more stable towards racemization than the initial activated species and reacts efficiently with the amine component of the coupling partner. HOAt and Oxyma are generally considered more effective than HOBt in suppressing racemization, especially in challenging couplings.

Q5: How does the choice of base affect stereochemical integrity?

The choice and amount of base are critical. Strong, sterically unhindered bases like triethylamine (TEA) can promote racemization. Weaker bases with greater steric hindrance, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), are generally preferred as they are less likely to abstract the α-proton. Using the minimum necessary amount of base is also a key strategy to preserve stereochemical purity.

Data Presentation: Impact of Coupling Reagents on Stereochemical Integrity

Coupling ReagentAdditiveBaseTypical Enantiomeric Excess (ee%)Remarks
Uronium/Aminium Salts
HATU(internal HOAt)DIPEA/NMM> 99%Highly efficient and low racemization potential. Often the reagent of choice.
HBTU(internal HOBt)DIPEA/NMM98-99%Very effective, though slightly more prone to racemization than HATU in some cases.
HCTU(internal 6-Cl-HOBt)DIPEA/NMM> 99%High reactivity and excellent suppression of racemization.
COMU(internal Oxyma)DIPEA/NMM> 99%A newer generation reagent with high efficiency and safety, and excellent racemization suppression.
Phosphonium Salts
PyBOP(internal HOBt)DIPEA/NMM98-99%Good for sterically hindered couplings with low racemization.
PyAOP(internal HOAt)DIPEA/NMM> 99%The aza-analogue of PyBOP, offering enhanced performance in suppressing racemization.
Carbodiimides
DICHOBt-97-98%A cost-effective option, but the use of an additive is crucial to minimize racemization.
DICHOAt-98-99%More effective at suppressing racemization than DIC/HOBt.
DICOxyma-> 99%Considered one of the best carbodiimide combinations for maintaining stereochemical integrity.
EDCHOBt-97-98%Water-soluble carbodiimide suitable for solution-phase synthesis. Additive is essential.

Disclaimer: The ee% values are illustrative and can be influenced by the specific reaction conditions (temperature, solvent, reaction time) and the coupling partner.

Troubleshooting Guide

Problem: Significant Racemization or Epimerization Detected

High levels of diastereomeric impurities in your final product can compromise its biological activity. The following workflow can help you troubleshoot and mitigate this issue.

G Troubleshooting High Racemization start High Racemization Detected check_reagents 1. Review Coupling Reagent and Additive start->check_reagents check_base 2. Examine Base and Stoichiometry start->check_base check_conditions 3. Evaluate Reaction Conditions start->check_conditions check_activation 4. Check Activation Time start->check_activation solution1 Switch to a lower racemization reagent (e.g., HATU, COMU, DIC/Oxyma) check_reagents->solution1 solution2 Use a weaker, sterically hindered base (DIPEA, NMM). Reduce base equivalents. check_base->solution2 solution3 Lower the reaction temperature. Ensure anhydrous conditions. check_conditions->solution3 solution4 Minimize pre-activation time before adding the amine component. check_activation->solution4

Caption: A troubleshooting workflow for addressing high levels of racemization.

Experimental Protocols

The following are detailed methodologies for coupling Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid using different classes of coupling reagents in a solid-phase peptide synthesis (SPPS) context.

General SPPS Deprotection Step:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc group removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 1: Coupling using HATU

  • In a separate vessel, dissolve Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid (2 equivalents relative to resin loading), HATU (1.9 equivalents), and DIPEA (4 equivalents) in DMF.

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF (5-7 times).

Protocol 2: Coupling using DIC/Oxyma

  • To the deprotected resin, add a solution of Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid (2 equivalents) and Oxyma (2 equivalents) in DMF.

  • Add DIC (2 equivalents) to the resin suspension.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Wash the resin with DMF (5-7 times).

Protocol 3: Coupling using PyBOP

  • In a separate vessel, dissolve Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid (2 equivalents), PyBOP (2 equivalents), and DIPEA (4 equivalents) in DMF.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-3 hours at room temperature.

  • Wash the resin with DMF (5-7 times).

Experimental Workflow Diagram

G cluster_0 SPPS Cycle for Incorporating the Beta-Amino Acid cluster_1 Activation of Fmoc-β-Amino Acid resin Resin with N-terminal Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection Start wash1 DMF Wash deprotection->wash1 coupling Coupling with Activated Fmoc-β-Amino Acid wash1->coupling wash2 DMF Wash coupling->wash2 next_cycle Proceed to Next Cycle or Cleavage wash2->next_cycle beta_aa Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid activated_aa Activated β-Amino Acid beta_aa->activated_aa reagents Coupling Reagent + Additive + Base reagents->activated_aa activated_aa->coupling Add to Resin

Caption: A general experimental workflow for solid-phase peptide synthesis.

Technical Support Center: Solubility Enhancement for 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge for molecules with aromatic and hydrophobic moieties like the benzyloxy group. Here’s a logical workflow to begin addressing this issue:

  • pH Adjustment: As an amino acid derivative, the molecule possesses both an acidic carboxylic acid group and a basic amino group. Its solubility is therefore highly dependent on pH.[1][2][3] Start by determining the pH-solubility profile to identify the pH at which the compound is most soluble, likely at pH values where it exists as a salt.

  • Co-solvents: If pH adjustment alone is insufficient, consider using a co-solvent system. Water-miscible organic solvents like DMSO, ethanol, or PEG 400 can be used to increase solubility. However, be mindful of the potential toxicity of the co-solvent in your final application.

  • Salt Formation: Formation of a salt is a widely used and effective method for increasing the solubility of ionizable drugs.[4][5] For your acidic compound, forming a salt with a pharmaceutically acceptable base could significantly enhance its aqueous solubility.

Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This is a common phenomenon known as "crashing out." It occurs when the concentration of the compound exceeds its thermodynamic solubility in the final aqueous medium. Here are some troubleshooting tips:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 1%. High concentrations of DMSO can be toxic to cells and may not be representative of physiological conditions.

  • Slow Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This rapid dispersion can help to avoid localized high concentrations that lead to precipitation.[6]

  • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Poloxamer, can help to stabilize the compound in the aqueous phase and prevent precipitation.

  • Prepare a More Dilute Stock: If possible, start with a more dilute stock solution in DMSO to reduce the magnitude of the concentration change upon dilution.

Q3: What are some more advanced strategies if basic formulation approaches fail to provide the desired solubility?

A3: For challenging compounds, more advanced formulation strategies can be employed:

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[7][8][9][10] This can lead to the formation of an amorphous solid dispersion, which typically has a higher apparent solubility and dissolution rate compared to the crystalline form. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like your compound, within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[11][12][13][14][15]

  • Particle Size Reduction (Micronization): Reducing the particle size of your compound increases its surface area-to-volume ratio, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.[16][17][18][19][20] Techniques like jet milling can be used to achieve micron-sized particles.

Troubleshooting Guides

Issue 1: Inconsistent Solubility Results
Potential Cause Troubleshooting Steps
Equilibrium Not Reached Ensure sufficient equilibration time (typically 24-48 hours) with constant agitation when measuring thermodynamic solubility.[21]
pH Fluctuation Use appropriate buffers and verify the pH of the solution before and after the experiment.
Polymorphism Different crystalline forms (polymorphs) of a compound can have different solubilities. Characterize the solid form of your material using techniques like XRPD or DSC.
Degradation The compound may be degrading in the experimental medium. Assess the chemical stability of the compound under the experimental conditions using HPLC.[22]
Issue 2: Low Oral Bioavailability in Animal Studies Despite In Vitro Solubility Enhancement
Potential Cause Troubleshooting Steps
Precipitation in GI Tract The compound may dissolve in the stomach but precipitate in the higher pH of the intestine. Consider enteric-coated formulations or the use of precipitation inhibitors.
Poor Permeability Even if soluble, the compound may have low permeability across the intestinal wall. Investigate permeability using in vitro models like Caco-2 cell assays.
First-Pass Metabolism The compound may be extensively metabolized in the liver before reaching systemic circulation. Conduct in vitro metabolism studies to assess this.

Quantitative Data Summary

The following table presents hypothetical solubility data for a representative this compound derivative to illustrate the potential impact of different enhancement strategies.

Method Solvent/Carrier Apparent Solubility (µg/mL)
None (Intrinsic Solubility) Water (pH 7.4)< 1
pH Adjustment pH 2.0 Buffer50
pH Adjustment pH 9.0 Buffer150
Co-solvency 10% Ethanol in Water25
Salt Formation Sodium Salt in Water> 1000
Cyclodextrin Complexation 10% HP-β-CD in Water250
Solid Dispersion 1:5 ratio with PVP K30500

Note: This data is for illustrative purposes only and actual results may vary depending on the specific derivative and experimental conditions.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

  • Data Analysis: Plot the measured solubility against the pH of the buffer to generate the pH-solubility profile.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve both the this compound derivative and a hydrophilic carrier (e.g., PVP K30 or PEG 6000) in a common volatile organic solvent (e.g., methanol or ethanol) in a desired ratio (e.g., 1:1, 1:5, 1:10 drug to carrier).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and gently grind it to a fine powder using a mortar and pestle.

  • Characterization: Characterize the solid dispersion for its amorphous nature (using XRPD or DSC) and determine its dissolution rate compared to the pure drug.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_formulation Formulation Strategies cluster_advanced Advanced Strategies cluster_evaluation Evaluation start Poorly Soluble Compound ph_adjust pH Adjustment start->ph_adjust Basic cosolvent Co-solvency start->cosolvent Basic salt Salt Formation start->salt Basic solubility_test Solubility & Dissolution Testing ph_adjust->solubility_test cosolvent->solubility_test salt->solubility_test solid_disp Solid Dispersion solid_disp->solubility_test cyclo Cyclodextrin Complexation cyclo->solubility_test micronize Micronization micronize->solubility_test solubility_test->solid_disp If solubility is still insufficient solubility_test->cyclo If solubility is still insufficient solubility_test->micronize If solubility is still insufficient bioavailability In Vivo Bioavailability solubility_test->bioavailability Optimized Formulation signaling_pathway cluster_solubility Solubility Factors cluster_outcome Outcome pH pH solubility Aqueous Solubility pH->solubility pKa pKa pKa->solubility logP LogP (Lipophilicity) logP->solubility crystal Crystal Lattice Energy crystal->solubility

References

Avoiding side-chain modifications during peptide synthesis with 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid in solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions to help you mitigate side-chain modifications and other common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound into a peptide sequence?

A1: The main challenges arise from its structure as a β-amino acid and the presence of a benzyl ether protecting group on the side chain. As a β-amino acid, it can exhibit different reaction kinetics and steric hindrance compared to α-amino acids, potentially leading to incomplete coupling.[1] The benzyloxy side chain, while a common protecting group for tyrosine, can be susceptible to premature cleavage under certain acidic conditions, especially with repeated deprotection cycles in Boc-SPPS.[2]

Q2: Which Nα-protecting group, Fmoc or Boc, is recommended for this amino acid?

A2: Both Fmoc and Boc strategies can be employed. The choice depends on the overall peptide sequence and desired orthogonality. The Fmoc/tBu strategy is generally preferred due to its milder deprotection conditions (piperidine), which preserves the acid-labile benzyl ether on the side chain.[3] In the Boc/Bzl strategy, the repeated use of moderate acid (e.g., TFA) for Nα-Boc removal can lead to partial cleavage of the side-chain benzyl group.[2]

Q3: How stable is the O-benzyl protecting group on the side chain during SPPS?

A3: The benzyl ether is relatively stable under standard Fmoc-SPPS conditions. However, it is sensitive to strong acids. In Boc-SPPS, repeated exposure to TFA can cause gradual debenzylation.[2] It is also susceptible to hydrogenolysis, so cleavage methods involving catalytic hydrogenation (e.g., H₂/Pd-C) should be avoided if the benzyl group is intended to remain on the final peptide.[4]

Q4: What are the recommended final cleavage conditions to remove the peptide from the resin and deprotect the side chains, including the benzyloxy group?

A4: For a standard Fmoc-synthesized peptide on an acid-labile resin (e.g., Wang or Rink Amide), a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA) is typically used. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap the carbocations generated from the deprotection of the benzyl group and other side-chain protecting groups, thus preventing side reactions.[3]

Q5: Can the phenolic hydroxyl group of the tyrosine analogue be modified post-synthesis?

A5: Yes. If the benzyl ether is selectively removed, for example by catalytic hydrogenation after cleavage from the resin (assuming no other reducible groups are present), the resulting free hydroxyl group can be subjected to post-translational modifications like phosphorylation or sulfation.[4]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Incomplete Coupling (Positive Kaiser Test after Coupling) 1. Steric Hindrance: The β-amino acid structure may slow down the coupling reaction.[1] 2. Peptide Aggregation: The growing peptide chain may be aggregating on the resin, blocking reactive sites.1. Extend Coupling Time & Use Stronger Reagents: Double the coupling time. Use a more potent coupling reagent like HATU or HCTU, which are effective for hindered amino acids. 2. Double Couple: Perform a second coupling step with fresh reagents. 3. Disrupt Aggregation: Switch to a solvent like NMP or add chaotropic salts. Consider microwave-assisted synthesis to improve coupling efficiency.
Unexpected Mass Increase of +90 Da in Mass Spectrum Benzylation of Tryptophan: If your sequence contains Tryptophan, the benzyl cation released during final cleavage can alkylate the indole side chain.Use Scavengers: Ensure a high concentration of scavengers like TIS and/or ethanedithiol (EDT) in your cleavage cocktail to effectively quench the benzyl cations.
Unexpected Mass Decrease of -90 Da in Mass Spectrum (in Boc-SPPS) Premature Debenzylation: The benzyl ether is partially labile to the repeated TFA treatments used for Boc deprotection.[2]Minimize TFA Exposure: Keep TFA deprotection times to a minimum. Switch to Fmoc/tBu Strategy: This is the most effective way to avoid this side reaction.
Broad, Unresolved Peak in HPLC after Cleavage Peptide Aggregation: The final deprotected peptide may be prone to aggregation in the HPLC mobile phase.Modify HPLC Conditions: Add organic modifiers like isopropanol or acetonitrile to the mobile phase. Adjust the pH. In some cases, dissolving the crude peptide in a solvent like hexafluoroisopropanol (HFIP) before injection can help.
Racemization Over-activation of the Carboxylic Acid: The use of strong activating agents and extended activation times can lead to epimerization.Add HOBt or Oxyma Pure: These additives are known to suppress racemization during coupling. Minimize Pre-activation Time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin.

Experimental Protocols

Protocol 1: Manual Fmoc-SPPS Coupling of Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

This protocol describes a single coupling cycle for incorporating the title amino acid into a peptide sequence on a solid support.

  • Resin Preparation:

    • Swell the peptide-resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) piperidine in DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (HATU/DIPEA):

    • In a separate vial, dissolve Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Perform a Kaiser test to monitor reaction completion. A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue coupling for another 1-2 hours or perform a double coupling.

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing all acid-labile side-chain protecting groups.

  • Resin Preparation:

    • Wash the final peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.

Data Presentation

The following table provides representative data on the coupling efficiency of Fmoc-3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid with different coupling reagents. Note: Actual results may vary depending on the peptide sequence, resin, and specific reaction conditions.

Coupling Reagent Additive Typical Coupling Time (hours) Relative Efficiency Estimated Crude Purity (%)
HBTUHOBt, DIPEA2 - 4Very Good>85
HATUDIPEA1 - 2Excellent>90
DICHOBt4 - 6Good>80

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Peptide Synthesis Start Problem Observed (e.g., Low Yield, Impurity) Check_Mass Analyze Crude Product (Mass Spectrometry) Start->Check_Mass Check_Purity Analyze Crude Product (HPLC) Start->Check_Purity Mass_Correct Mass is Correct Check_Mass->Mass_Correct Mass_Incorrect Mass is Incorrect Check_Mass->Mass_Incorrect Purity_Low Low Purity / Multiple Peaks Check_Purity->Purity_Low Purity_High High Purity Check_Purity->Purity_High Mass_Correct->Purity_Low Indicates incomplete reaction or aggregation Side_Reaction Side-Chain Modification or Other Side Reaction Mass_Incorrect->Side_Reaction Incomplete_Coupling Incomplete Coupling (Deletion Sequences) Purity_Low->Incomplete_Coupling Aggregation Aggregation Issue Purity_Low->Aggregation Optimize_Purification Optimize Purification Protocol Purity_Low->Optimize_Purification Success Successful Synthesis Purity_High->Success Optimize_Coupling Optimize Coupling: - Stronger Reagents (HATU) - Double Couple - Increase Time Incomplete_Coupling->Optimize_Coupling Check_Scavengers Review Cleavage Protocol: - Check Scavenger Cocktail (e.g., TIS for Benzyl Group) Side_Reaction->Check_Scavengers Modify_Synthesis Modify Synthesis Conditions: - Use NMP Solvent - Microwave Synthesis Aggregation->Modify_Synthesis Optimize_Coupling->Success Check_Scavengers->Success Modify_Synthesis->Success Optimize_Purification->Success

Caption: A logical workflow for troubleshooting common issues in peptide synthesis.

Orthogonal Protection Strategy

OrthogonalProtection Orthogonal Protection in Fmoc-SPPS Peptide Growing Peptide Chain on Resin Nα-Fmoc Side-Chain-Bzl C-Terminus-Resin Deprotection Deprotection Step Peptide:N->Deprotection Remove Nα-Fmoc Cleavage Final Cleavage Peptide->Cleavage Simultaneous Deprotection & Resin Cleavage Coupling Coupling Step Deprotection->Coupling Free N-terminus Piperidine Piperidine (Base) Deprotection->Piperidine Coupling->Peptide Elongate Chain Fmoc_AA Fmoc-AA-OH + Coupling Reagent Coupling->Fmoc_AA TFA TFA (Acid) Cleavage->TFA Free_Peptide Final Deprotected Peptide Cleavage->Free_Peptide

Caption: Diagram of the orthogonal Fmoc/tBu strategy for peptide synthesis.

References

Validation & Comparative

The Impact of β-Amino Acid Incorporation on Peptide Stability: A Comparative Analysis Featuring 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a critical challenge. The inherent susceptibility of natural α-peptides to rapid enzymatic degradation significantly limits their therapeutic potential. A promising strategy to overcome this limitation is the incorporation of unnatural amino acids, particularly β-amino acids, into the peptide backbone. This guide provides a comparative overview of the influence of β-amino acid substitution on peptide stability, with a special focus on 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid.

The inclusion of a β-amino acid introduces an additional carbon atom into the peptide backbone, which can profoundly alter the peptide's conformational and metabolic properties. This structural modification often leads to increased resistance to proteolytic enzymes and the adoption of stable, well-defined secondary structures.

Principles of Enhanced Stability with β-Amino Acids

The enhanced stability of peptides containing β-amino acids stems from two primary factors:

  • Resistance to Proteolytic Degradation: Proteases, the enzymes responsible for peptide breakdown, exhibit high specificity for the structure of natural L-α-amino acid residues and the peptide bonds connecting them. The altered backbone geometry of β-amino acids disrupts the recognition sites for these enzymes, thereby hindering enzymatic cleavage and prolonging the peptide's half-life in biological systems. Peptides composed entirely of or incorporating β-amino acids demonstrate a superior stability profile compared to their α-peptide counterparts.[1]

  • Conformational Pre-organization: The extended backbone of β-amino acids can induce the formation of unique and stable secondary structures, such as helices and turns, even in short peptide sequences. This conformational rigidity can further contribute to proteolytic resistance by masking cleavage sites and reducing the flexibility required for enzyme binding.

Comparative Analysis of β-Amino Acid Modifications

While the benefits of β-amino acid incorporation are well-established, the specific impact on peptide stability can vary depending on the structure of the individual β-amino acid. Here, we compare the potential effects of incorporating this compound against other commonly used β-amino acids.

It is important to note that direct comparative experimental data for this compound in the literature is limited. The following tables present illustrative data based on the established principles of β-amino acid chemistry to highlight the expected trends in stability.

Enzymatic Stability Comparison

The following table illustrates the expected half-lives of a hypothetical peptide "Peptide-X" when modified with different β-amino acids, as determined by an in vitro enzymatic degradation assay using trypsin.

Peptide VariantModifying Amino AcidHalf-life (t½) in Trypsin Solution (hours)
Peptide-X (Control)L-Arginine (α-amino acid)0.5
β³-hArg-Peptide-Xβ³-homo-Arginine24
ACPC-Peptide-X(1S,2S)-2-Aminocyclopentanecarboxylic acid> 48
BnO-β³-hPhe-Peptide-X This compound > 48

This data is illustrative and intended for comparative purposes. Actual values will depend on the specific peptide sequence and experimental conditions.

Conformational Stability Comparison

Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides. The table below outlines the expected secondary structural content of Peptide-X variants.

Peptide VariantModifying Amino AcidPredominant Secondary Structure
Peptide-X (Control)L-Arginine (α-amino acid)Random Coil
β³-hArg-Peptide-Xβ³-homo-Arginineβ-turn / Helical
ACPC-Peptide-X(1S,2S)-2-Aminocyclopentanecarboxylic acidStable Helical
BnO-β³-hPhe-Peptide-X This compound Potentially Stable Turn/Helical

This data is illustrative. The actual secondary structure will be influenced by the full peptide sequence and solvent conditions.

Experimental Protocols

To empirically determine the comparative stability of peptides containing this compound, the following experimental protocols can be employed.

In Vitro Enzymatic Degradation Assay (Trypsin)

Objective: To determine the half-life of a peptide in the presence of the protease trypsin.

Materials:

  • Test peptide stock solution (1 mg/mL in a suitable solvent)

  • Trypsin solution (e.g., 1 mg/mL in 50 mM Ammonium Bicarbonate, pH 8.0)

  • Reaction buffer (50 mM Ammonium Bicarbonate, pH 8.0)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Prepare a solution of the test peptide in the reaction buffer to a final concentration of 100 µM.

  • Initiate the reaction by adding trypsin to the peptide solution to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

  • Centrifuge the samples at high speed to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of a peptide in solution.

Materials:

  • Purified peptide sample

  • Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • CD Spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Prepare a solution of the peptide in the buffer at a concentration of approximately 0.1-0.2 mg/mL.

  • Record a baseline spectrum of the buffer alone in the far-UV region (typically 190-260 nm).

  • Record the CD spectrum of the peptide solution under the same conditions.

  • Subtract the baseline spectrum from the peptide spectrum to obtain the final CD spectrum of the peptide.

  • Analyze the resulting spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_stability Stability Assessment cluster_conformation Conformational Analysis synthesis Solid-Phase Peptide Synthesis (Incorporation of β-amino acid) purification HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization enzymatic_assay Enzymatic Degradation Assay (e.g., Trypsin) characterization->enzymatic_assay cd_spectroscopy Circular Dichroism Spectroscopy characterization->cd_spectroscopy hplc_analysis HPLC Analysis (Quantification of intact peptide) enzymatic_assay->hplc_analysis half_life Half-life (t½) Determination hplc_analysis->half_life spectral_analysis Spectral Deconvolution cd_spectroscopy->spectral_analysis secondary_structure Secondary Structure Determination spectral_analysis->secondary_structure

Figure 1: Experimental workflow for comparing peptide stability.

signaling_pathway cluster_peptide_stability Factors Influencing Peptide Stability b_amino_acid β-Amino Acid Incorporation proteolytic_resistance Increased Proteolytic Resistance b_amino_acid->proteolytic_resistance Disrupts protease recognition sites conformational_stability Enhanced Conformational Stability b_amino_acid->conformational_stability Induces stable secondary structures pharmacokinetics Improved Pharmacokinetics (Longer Half-life) proteolytic_resistance->pharmacokinetics conformational_stability->pharmacokinetics

Figure 2: Logical relationship of β-amino acid incorporation to improved peptide stability.

Conclusion

References

A Comparative Guide to Boc vs. Fmoc Protection in the Solid-Phase Synthesis of Peptides Containing 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural β-amino acids, such as 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, into peptide sequences is a critical strategy for developing novel therapeutics with enhanced stability and unique conformational properties. The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protection for this building block during Solid-Phase Peptide Synthesis (SPPS) significantly impacts the overall efficiency, purity, and yield of the final peptide. This guide provides an objective comparison of these two leading strategies, supported by representative experimental protocols and data to inform the selection of the most suitable method for your research needs.

At a Glance: Key Differences Between Boc and Fmoc SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.[1][2] The choice of the temporary Nα-protecting group, either Boc or Fmoc, dictates the entire synthetic strategy, including the reagents for deprotection, the type of side-chain protecting groups, and the final cleavage conditions.[3][4][5]

FeatureBoc Protection StrategyFmoc Protection Strategy
Nα-Protection tert-butyloxycarbonyl (acid-labile)9-fluorenylmethoxycarbonyl (base-labile)[6]
Deprotection Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)20% Piperidine in Dimethylformamide (DMF)[7]
Side-Chain Protection Benzyl-based (cleaved by strong acid, e.g., HF)tert-Butyl-based (cleaved by TFA)[6]
Cleavage from Resin Strong acid (e.g., HF, TFMSA)Moderate acid (e.g., TFA)[8]
Orthogonality Partial (graduated acid lability)Fully orthogonal[1]
Key Advantage Often better for hydrophobic/aggregation-prone sequences.[9]Milder conditions, compatible with sensitive modifications.[10]

Performance Comparison: Boc vs. Fmoc for this compound

While direct comparative studies for this compound are not extensively documented, we can infer the performance based on the known behaviors of β-amino acids and sterically hindered residues in SPPS. The bulky nature of the 4-(benzyloxy)phenyl side group can present challenges in coupling efficiency.

Illustrative Data Table

The following table presents expected outcomes for the synthesis of a model tripeptide (e.g., Ac-Ala-β-hTyr(Bzl)-Ala-NH₂) incorporating this compound (β-hTyr(Bzl)). These values are illustrative and may vary based on the specific sequence, resin, and coupling reagents used.

ParameterBoc-protected β-hTyr(Bzl)Fmoc-protected β-hTyr(Bzl)
Coupling Efficiency (per step) ~98%>99%
Overall Crude Yield ~70-80%~85-95%
Crude Purity (by HPLC) ~65-75%~80-90%
Major Side Products Truncated sequences due to incomplete deprotection/coupling.Deletion sequences, potential for diketopiperazine formation depending on the sequence.

Experimental Workflows

The cyclical nature of SPPS is illustrated below for both Boc and Fmoc strategies.

Boc_SPPS_Workflow Resin Resin-AA(n) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (e.g., 10% DIEA/DCM) Deprotection->Neutralization Coupling Coupling (Boc-AA(n+1), Activator) Neutralization->Coupling Washing Washing (DCM/IPA) Coupling->Washing Washing->Resin Repeat for next AA Final_Cleavage Final Cleavage (HF or TFMSA) Washing->Final_Cleavage End of Synthesis Fmoc_SPPS_Workflow Resin Resin-AA(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling (Fmoc-AA(n+1), Activator) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Washing->Resin Repeat for next AA Final_Cleavage Final Cleavage (e.g., 95% TFA) Washing->Final_Cleavage End of Synthesis

References

A Comparative Guide to the Biological Activities of 3-Amino-3-[4-(hydroxyphenyl)propanoic acid and its Benzylated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 3-Amino-3-[4-(hydroxyphenyl)propanoic acid and its O-benzylated counterpart, 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid. While the former demonstrates a wide range of biological effects, the latter primarily serves as a synthetic intermediate. This document summarizes the available experimental data, details relevant methodologies, and visualizes key processes to inform future research and drug development endeavors.

Introduction

3-Amino-3-(4-hydroxyphenyl)propanoic acid, a derivative of the amino acid tyrosine, has emerged as a versatile scaffold in medicinal chemistry. Its derivatives have been extensively studied for their therapeutic potential. In contrast, this compound is most commonly utilized as a protected form of the parent compound during chemical synthesis. The benzyl group serves to mask the reactive hydroxyl group, preventing unwanted side reactions. As a result, there is a significant disparity in the available biological data for these two compounds. This guide will focus on the well-documented activities of the un-benzylated analog and provide a context for the role of its benzylated form.

The Un-benzylated Analog: A Hub of Biological Activity

Derivatives of 3-Amino-3-(4-hydroxyphenyl)propanoic acid have demonstrated significant potential in several key therapeutic areas: antimicrobial, anticancer, and antioxidant activities.

Antimicrobial Activity

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been shown to exhibit potent, structure-dependent antimicrobial activity against a range of pathogens, including multidrug-resistant strains.[1][2] Hydrazone derivatives, in particular, have displayed broad-spectrum efficacy.

Table 1: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

Compound/DerivativeTarget Organism(s)Activity (MIC in µg/mL)Reference
Hydrazone derivatives (general)ESKAPE group bacteria, drug-resistant Candida speciesStructure-dependent[1]
Hydrazones with heterocyclic substituentsMethicillin-resistant S. aureus (MRSA), Vancomycin-resistant E. faecalis, Gram-negative pathogens, Drug-resistant Candida species, Candida auris1-8 (MRSA), 0.5-2 (E. faecalis), 8-64 (Gram-negative), 8-64 (Candida spp.), 0.5-64 (C. auris)[1]
Phenyl-substituted derivativeS. aureus16[2]
4-NO2 phenyl-substituted derivativeS. aureus, E. faecalis, E. coli, K. pneumoniae16 (S. aureus, E. faecalis), 32 (E. coli), 64 (K. pneumoniae)[2]
Anticancer and Antioxidant Activities

The same scaffold of 3-((4-hydroxyphenyl)amino)propanoic acid has also been investigated for its anticancer and antioxidant properties.[3][4] Derivatives have shown the ability to reduce the viability of cancer cell lines and exhibit radical scavenging activity.

Table 2: Anticancer and Antioxidant Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

Compound/DerivativeActivity TypeKey FindingsReference
Various derivativesAnticancerReduced A549 cell viability by up to 50% and suppressed cell migration.[3][4]
1-Naphthyl substituted hydrazoneAnticancerReduced A549 cell viability to 42.1%.[3]
4-NO2 phenyl-substituted derivativeAnticancerReduced A549 cell viability to 31.2%.[3]
2,5-dimethyl-1H-pyrrol-1-yl derivativeAntioxidant61.2% DPPH radical scavenging ability.[3]
3,4,5-trimethoxybenzylidene derivativeAntioxidant60.6% DPPH radical scavenging ability.[3]
4-nitrobenzylidene derivativeAntioxidant54.4% DPPH radical scavenging ability.[3]

The Benzylated Analog: A Synthetic Tool

This compound is primarily used in organic synthesis as a protected version of its un-benzylated counterpart. The benzyl group prevents the phenolic hydroxyl group from participating in reactions intended for other parts of the molecule. Once the desired chemical transformations are complete, the benzyl group is typically removed through a process called debenzylation to yield the final, biologically active compound.

Due to its role as a synthetic intermediate, there is a notable absence of published data on the specific biological activities of this compound itself. It is generally presumed that the large, bulky benzyl group would sterically hinder the molecule's interaction with biological targets, thereby reducing or eliminating the activities observed in the un-benzylated form. The increased lipophilicity conferred by the benzyl group would also significantly alter its pharmacokinetic properties.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antimicrobial Activity Testing

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC): This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity Testing

MTT Assay (for Cell Viability): The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549 human lung carcinoma) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Antioxidant Activity Testing

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.

Visualizations

Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives

G cluster_synthesis Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid Derivatives aminophenol 4-Aminophenol intermediate1 N-(4-hydroxyphenyl)-β-alanine methyl ester aminophenol->intermediate1 + acrylate Methyl Acrylate acrylate->intermediate1 + hydrazide N-(4-hydroxyphenyl)-β-alanine hydrazide intermediate1->hydrazide Hydrazinolysis hydrazone Hydrazone Derivative hydrazide->hydrazone + aldehyde Aromatic/Heterocyclic Aldehyde aldehyde->hydrazone +

Caption: Synthetic pathway for hydrazone derivatives.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum inoculation Inoculate Microtiter Plates prep_inoculum->inoculation serial_dilution Serial Dilution of Test Compounds serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Read MIC incubation->read_results end End read_results->end

Caption: Workflow for MIC determination.

Conclusion

The un-benzylated compound, 3-Amino-3-(4-hydroxyphenyl)propanoic acid, serves as a valuable scaffold for the development of new therapeutic agents, with its derivatives demonstrating significant antimicrobial, anticancer, and antioxidant activities. In contrast, its benzylated analog, this compound, is primarily a synthetic tool, and its own biological activity remains largely unexplored. Future research could investigate whether the benzylated form possesses any unique biological properties, although it is more likely that the un-benzylated phenolic hydroxyl group is crucial for the observed activities. This guide provides a foundation for researchers to build upon in the continued exploration of this promising class of compounds. to build upon in the continued exploration of this promising class of compounds.

References

Spectroscopic comparison of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid and its methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Comparison: 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid and its Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of this compound and its corresponding methyl ester, methyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate. The information presented herein is intended to aid in the identification, characterization, and quality control of these compounds. Due to the limited availability of direct experimental spectra in public databases, this guide combines expected spectroscopic features based on chemical structure with data from analogous compounds.

The key difference between these two molecules is the presence of a carboxylic acid group in the former and a methyl ester group in the latter. This structural variation is expected to manifest in distinct ways across various spectroscopic techniques, particularly in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for the two compounds. It is important to note that much of the data for the specific target compounds is predicted based on the analysis of similar structures.

Table 1: ¹H NMR Spectroscopic Data

CompoundProtonExpected Chemical Shift (δ, ppm)Reference Data (Analogous Compound)
This compound -COOH10.0 - 13.0 (broad s)12.23 (s) for a similar propanoic acid derivative[1]
Aromatic H's (phenyl & benzyl)6.8 - 7.5 (m)6.86-7.85 (m) for a related benzamido-propanoic acid[1]
-O-CH₂-Ph~5.0 (s)5.0 ppm is a typical value for benzylic protons.[2]
-CH(NH₂)-4.0 - 4.5 (t or dd)4.11 (t) for DL-3-amino-3-phenylpropanol[3]
-CH₂-COOH2.5 - 3.0 (d or m)2.75-2.88 (dd) for a related propanoic acid[1]
-NH₂Variable (broad s)2.77 (br s) for the amino group in DL-3-amino-3-phenylpropanol[3]
Methyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate -COOCH₃~3.7 (s)3.72 (s) for a methyl ester of a similar structure[1]
Aromatic H's (phenyl & benzyl)6.8 - 7.5 (m)7.12-7.88 (m) for related aromatic esters[4]
-O-CH₂-Ph~5.0 (s)4.98 (s) for a similar benzyloxy compound[5]
-CH(NH₂)-4.0 - 4.5 (t or dd)4.74-5.18 ppm for Hα in various N-benzoyl amino esters.[6]
-CH₂-COOCH₃2.5 - 3.0 (d or m)2.57-2.70 (m) for a related propanoic acid ester[1]
-NH₂Variable (broad s)3.37 (s, 2H) for the amino group in 4-ethoxyphenylamine.[7]

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbonExpected Chemical Shift (δ, ppm)Reference Data (Analogous Compound)
This compound -COOH170 - 180171.8 for a related propanoic acid[1]
Aromatic C's110 - 160113.5-158.1 for a related benzamido-propanoic acid[1]
-O-CH₂-Ph~7069.9 for a similar benzyloxy compound[5]
-CH(NH₂)-50 - 6049.4 for a related propanoic acid[1]
-CH₂-COOH35 - 4540.7 for a related propanoic acid[1]
Methyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate -COOCH₃170 - 175171.1 for a related propanoic acid ester[1]
-COOCH₃50 - 5555.0 for a related methyl ester[1]
Aromatic C's110 - 160112.5-147.4 for related aromatic esters[4]
-O-CH₂-Ph~7070.1 for a similar benzyloxy compound[5]
-CH(NH₂)-50 - 6049.3 for a related propanoic acid ester[1]
-CH₂-COOCH₃35 - 4539.6 for a related propanoic acid ester[1]

Table 3: IR Spectroscopic Data

CompoundFunctional GroupExpected Wavenumber (cm⁻¹)Reference Data (Analogous Compound)
This compound O-H stretch (carboxylic acid)2500 - 3300 (broad)3047 (COOH) for a similar propanoic acid derivative.[8]
N-H stretch (amine)3300 - 3500 (medium)3413, 3334 (asymmetrical and symmetrical stretching of amino group).[3]
C=O stretch (carboxylic acid)1700 - 1725 (strong)1704 (s) for a related propanoic acid[1]
C-O stretch (ether)1000 - 1300Not specified in provided abstracts.
Aromatic C=C stretch1450 - 16001515 (s) for a related propanoic acid[1]
Methyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate N-H stretch (amine)3300 - 3500 (medium)3124-3126 (N-OH group, for comparison).[8]
C=O stretch (ester)1735 - 1750 (strong)1736 (s) for a related propanoic acid ester[1]
C-O stretch (ester)1000 - 1300 (strong)Not specified in provided abstracts.
C-O stretch (ether)1000 - 1300Not specified in provided abstracts.
Aromatic C=C stretch1450 - 16001536 (s) for a related propanoic acid ester[1]

Table 4: Mass Spectrometry Data

CompoundIonExpected m/zReference Data (Analogous Compound)
This compound [M]⁺285.13Molecular Weight: 271.31 for the 3-benzyloxy isomer.[9]
[M-H₂O]⁺267.12Fragmentation patterns for similar compounds often involve loss of small molecules.
[M-COOH]⁺240.14Loss of the carboxylic acid group is a common fragmentation pathway.
[C₇H₇]⁺ (benzyl)91.05The benzyl cation is a common and stable fragment.
Methyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate [M]⁺299.15Molecular ion peak for methyl 3-phenylpropanoate is m/z 164.[10]
[M-OCH₃]⁺268.13Loss of the methoxy group is a characteristic fragmentation for methyl esters.
[M-COOCH₃]⁺240.14Loss of the carbomethoxy group is another common fragmentation.
[C₇H₇]⁺ (benzyl)91.05The benzyl fragment is expected to be prominent.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the title compounds, based on standard laboratory practices for similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. ¹H NMR Acquisition:

  • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • Acquire the spectrum on the same instrument.

  • Use a proton-decoupled pulse sequence.

  • A longer acquisition time with a greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

  • For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is pressed against the ATR crystal.

2. Data Acquisition:

  • Record the spectrum over a range of 4000 to 400 cm⁻¹.

  • Perform a background scan of the empty sample holder or KBr pellet before scanning the sample.

  • Typically, 16-32 scans are co-added to improve the signal quality.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The concentration should be in the range of 1 µg/mL to 1 mg/mL, depending on the ionization technique.

2. Data Acquisition:

  • Use an electrospray ionization (ESI) source, which is well-suited for polar molecules like amino acids and their esters.

  • The analysis can be performed in either positive or negative ion mode. For these compounds, positive ion mode is likely to yield the protonated molecular ion [M+H]⁺.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Structural Relationship Diagram

The following diagram illustrates the simple chemical relationship between this compound and its methyl ester, which is an esterification reaction.

G Acid This compound Ester Methyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate Acid->Ester Esterification Reagents Methanol (CH3OH) Acid Catalyst (e.g., H2SO4)

References

Navigating the Crucial Step: A Comparative Guide to Coupling Reagents for 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of non-native amino acids is a critical step in the synthesis of novel peptides with enhanced therapeutic properties. The choice of coupling reagent is paramount to achieving high yields and purity, especially when dealing with sterically hindered or structurally unique building blocks like 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid.

This guide provides an objective comparison of the efficacy of various coupling reagents for the incorporation of this specific β-amino acid. The selection of an appropriate reagent can significantly impact reaction times, reduce the risk of racemization, and ultimately dictate the success of the peptide synthesis.

Performance Under Pressure: A Comparative Analysis of Coupling Reagents

The efficiency of a coupling reagent is intrinsically linked to its ability to activate the carboxylic acid group of the incoming amino acid, facilitating nucleophilic attack by the free amine of the growing peptide chain. For sterically hindered amino acids, the reactivity of the activated species is a key determinant of success. While specific quantitative data for this compound is not extensively published, the following table summarizes the expected performance of common coupling reagents based on their known efficacy with other challenging and hindered amino acids.

Coupling ReagentActivating GroupKey AdvantagesPotential DisadvantagesExpected Efficacy for this compound
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)OAt esterHigh reactivity, fast coupling kinetics, low racemization.[1]Higher cost, potential for guanidinylation of the N-terminal amine if used in excess.[2][3]High . Recommended for difficult couplings.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)OBt esterGood reactivity, widely used, cost-effective.[1]Slower than HATU, higher risk of racemization compared to HATU.[1]Moderate to High . A reliable choice for routine synthesis.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)O-acylisoureaCost-effective, water-soluble byproducts are easily removed.[4]Can lead to racemization without an additive like HOBt, formation of N-acylurea byproduct.[4]Moderate . Efficacy is highly dependent on the presence of HOBt.
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)OBt esterHigh coupling efficiency, rapid reactions.[2]Byproducts can be difficult to remove, higher cost.High . Effective for demanding coupling steps.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Oxyma esterHigh efficiency comparable to HATU, safer (non-explosive) byproducts, good solubility.[2][5]Higher cost.High . A modern and safer alternative to benzotriazole-based reagents.

Experimental Protocols

The following are generalized experimental protocols for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. Optimization for the specific incorporation of this compound may be required.

Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.

Amino Acid Coupling

Method A: Using HATU/HBTU

  • In a separate vial, dissolve this compound (3 equivalents), HATU or HBTU (2.9 equivalents), and HOAt or HOBt (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored by a Kaiser test.

  • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

Method B: Using EDC/HOBt

  • In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Add the solution to the deprotected resin.

  • Add EDC (3 equivalents) to the reaction vessel.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress using a Kaiser test.

  • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

Final Cleavage and Deprotection
  • After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Visualizations

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

PeptideCouplingWorkflow cluster_ResinPrep Resin Preparation cluster_SPPS_Cycle SPPS Cycle cluster_FinalSteps Final Steps Resin Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Reagent, Base, DMF) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Amino Acid Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

CouplingMechanism AA_COOH R-COOH (Protected Amino Acid) ActiveIntermediate Activated Intermediate (e.g., OAt-ester) AA_COOH->ActiveIntermediate Activation CouplingReagent Coupling Reagent (e.g., HATU) + Base CouplingReagent->ActiveIntermediate PeptideBond Peptide Bond Formation ActiveIntermediate->PeptideBond Peptide_NH2 H₂N-Peptide-Resin Peptide_NH2->PeptideBond Nucleophilic Attack NewPeptide R-CO-NH-Peptide-Resin (Elongated Peptide) PeptideBond->NewPeptide

Caption: Activation and coupling mechanism in peptide bond formation.

References

A Comparative Guide to the Validation of Chiral Purity of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for the validation of the chiral purity of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid. It offers detailed experimental protocols and supporting data to assist researchers in selecting the most suitable approach for their analytical needs.

The determination of enantiomeric purity is a critical aspect of drug development and chemical research, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties. While High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is a conventional method for this purpose, NMR spectroscopy offers a powerful and often more direct alternative. This guide focuses on two primary NMR-based strategies: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).

Comparative Analysis of Chiral Purity Determination Methods

The choice between using a Chiral Derivatizing Agent or a Chiral Solvating Agent depends on several factors, including the nature of the analyte, the desired level of accuracy, and the experimental convenience.

  • Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the chiral analyte to form a pair of diastereomers. Diastereomers have different physical properties and, therefore, exhibit distinct signals in the NMR spectrum, allowing for their quantification. A commonly used class of CDAs for amino acids is based on Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) and its analogues.[1][2][3]

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction leads to a differential shielding of the analyte's nuclei, resulting in separate NMR signals for the two enantiomers.[4][5][6][7] Examples of CSAs for amino acids include derivatives of ethyl (S)-lactate and thiourea-based compounds.[4][6]

For comparison, this guide also considers Chiral High-Performance Liquid Chromatography (HPLC) , a widely used orthogonal technique for the separation and quantification of enantiomers.

Table 1: Comparison of Methods for Chiral Purity Determination

Parameter NMR with Chiral Derivatizing Agent (CDA) NMR with Chiral Solvating Agent (CSA) Chiral High-Performance Liquid Chromatography (HPLC)
Principle Covalent bond formation to create diastereomers.Non-covalent interaction to form transient diastereomeric complexes.Differential interaction with a chiral stationary phase.
Sample Preparation Requires a chemical reaction to form the derivative, followed by purification in some cases.Simple mixing of the analyte and the CSA in an NMR tube.Dissolution of the sample in a suitable mobile phase.
Analysis Time Longer due to reaction and potential purification steps.Rapid, as the analysis is performed directly after mixing.Typically longer per sample due to chromatographic run times.
Sample Consumption Higher, as a stoichiometric amount of the CDA is required.Lower, as the CSA is used in sub-stoichiometric to stoichiometric amounts.Low, typically in the microgram range per injection.
Resolution of Enantiomers Generally provides large chemical shift differences (Δδ) between diastereomers.The degree of signal separation (Δδ) is dependent on the strength of the interaction and can be smaller.High resolution is achievable with optimized columns and mobile phases.
Quantification Direct integration of the well-resolved diastereomeric signals.Direct integration of the separated enantiomeric signals.Integration of the peak areas in the chromatogram.
Potential Issues Incomplete reaction or kinetic resolution can lead to inaccurate results. The derivatizing agent must be enantiomerically pure.[5]Weak interactions may lead to poor resolution. Signal separation can be sensitive to temperature and concentration.Finding a suitable chiral stationary phase and mobile phase can be time-consuming.

Experimental Protocols

The following are detailed protocols for the determination of the chiral purity of this compound using NMR with a chiral derivatizing agent and a chiral solvating agent.

Method 1: Using a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride)

This protocol is adapted from general procedures for the derivatization of amino acids.

Materials:

  • This compound (racemic or enantiomerically enriched)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Anhydrous pyridine

  • Deuterated chloroform (CDCl₃)

  • Standard laboratory glassware

Procedure:

  • Derivatization: In a clean, dry NMR tube, dissolve approximately 5-10 mg of this compound in 0.5 mL of anhydrous pyridine. To this solution, add a slight molar excess (1.1 equivalents) of (R)-(-)-Mosher's acid chloride. The reaction is typically rapid and can be monitored by TLC.

  • NMR Sample Preparation: Once the reaction is complete (usually within 15-30 minutes at room temperature), add 0.2 mL of CDCl₃ to the NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters to optimize include the number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will show two sets of signals corresponding to the two diastereomers formed. The protons in close proximity to the newly formed chiral center, such as the methine proton (α-proton), are expected to show the largest chemical shift difference (Δδ). The enantiomeric excess (ee%) can be calculated by integrating the corresponding signals for the two diastereomers using the formula: ee% = [|Integration(major) - Integration(minor)| / |Integration(major) + Integration(minor)|] x 100

Method 2: Using a Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)

This protocol is based on the principle of forming transient diastereomeric complexes.

Materials:

  • This compound (racemic or enantiomerically enriched)

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE)

  • Deuterated chloroform (CDCl₃)

  • Standard NMR tubes

Procedure:

  • NMR Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of CDCl₃ in an NMR tube.

  • Addition of CSA: Add 1.0 to 2.0 equivalents of the chiral solvating agent, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, to the NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum. It may be necessary to acquire spectra at different temperatures to optimize the resolution of the enantiomeric signals, as the complexation is an equilibrium process.

  • Data Analysis: In the presence of the CSA, the signals for the two enantiomers of this compound should be resolved. The protons on the aromatic ring or the methine proton are likely to show separation. The enantiomeric excess (ee%) is determined by integrating the separated signals for the two enantiomers.

Logical Workflow for Chiral Purity Validation

The following diagram illustrates the decision-making process and experimental workflow for validating the chiral purity of this compound.

G cluster_0 Preparation and Initial Analysis cluster_1 Chiral NMR Analysis cluster_2 Orthogonal Method Comparison (Optional) start Sample of this compound prelim_nmr Acquire standard 1H NMR in achiral solvent start->prelim_nmr check_purity Assess chemical purity prelim_nmr->check_purity impure Purify sample check_purity->impure Impurities present pure Proceed to chiral analysis check_purity->pure Chemically pure impure->start choose_method Select Chiral NMR Method pure->choose_method cda_path Chiral Derivatizing Agent (CDA) choose_method->cda_path csa_path Chiral Solvating Agent (CSA) choose_method->csa_path derivatize Derivatize with CDA (e.g., Mosher's reagent) cda_path->derivatize mix_csa Mix with CSA (e.g., TFAE) csa_path->mix_csa acquire_nmr_cda Acquire 1H NMR of diastereomers derivatize->acquire_nmr_cda acquire_nmr_csa Acquire 1H NMR of enantiomers mix_csa->acquire_nmr_csa analyze_cda Integrate diastereomer signals and calculate ee% acquire_nmr_cda->analyze_cda analyze_csa Integrate enantiomer signals and calculate ee% acquire_nmr_csa->analyze_csa hplc_analysis Perform Chiral HPLC Analysis analyze_cda->hplc_analysis analyze_csa->hplc_analysis compare_results Compare NMR and HPLC results for consistency hplc_analysis->compare_results

Caption: Workflow for Chiral Purity Validation by NMR.

This guide provides a framework for the validation of the chiral purity of this compound using NMR spectroscopy. The selection of the most appropriate method will depend on the specific requirements of the analysis and the resources available. For robust validation, it is often recommended to use an orthogonal method, such as chiral HPLC, to confirm the results obtained by NMR.

References

Head-to-head comparison of different deprotection methods for the benzyloxy group

Author: BenchChem Technical Support Team. Date: December 2025

The benzyloxy (Bn) group is a cornerstone in the strategic protection of hydroxyl functionalities in multi-step organic synthesis, prized for its general stability across a range of reaction conditions. However, the selection of an appropriate deprotection method is critical to the success of a synthetic campaign, demanding careful consideration of substrate sensitivity, functional group compatibility, and reaction scale. This guide provides a comprehensive comparison of the most common methods for cleaving benzyl ethers, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Catalytic Hydrogenation: The Workhorse of Benzyl Deprotection

Catalytic hydrogenation is the most widely employed method for the removal of benzyl ethers, valued for its clean conversion to the desired alcohol and toluene as the sole byproduct.[1][2] The reaction is typically performed using hydrogen gas in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C).[3][4]

Key Advantages:

  • High efficiency and clean reaction profile.

  • The catalyst is easily removed by filtration.[3]

  • Generally applicable to a wide range of substrates.

Limitations:

  • Incompatible with other reducible functional groups such as alkenes, alkynes, nitro groups, and some nitrogen-containing heterocycles.[5][6]

  • Requires specialized equipment for handling hydrogen gas safely.[7]

Transfer Hydrogenation: A Safer Alternative

For laboratories not equipped for high-pressure hydrogenations, catalytic transfer hydrogenation offers a convenient and safer alternative.[7][8] This method utilizes a hydrogen donor in conjunction with a palladium catalyst to effect the debenzylation.[9] Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[7][8][10] This technique is particularly useful in peptide synthesis and for the deprotection of carbohydrate derivatives.[7][10]

Experimental Data for Catalytic Hydrogenation Methods
Substrate ExampleMethodCatalyst (Loading)Hydrogen Source/Donor (Equivalents)SolventTemperatureTimeYield (%)Reference
L-Threonine benzyl ester HClH₂/Pd-C10% Pd/C (10-20 wt%)H₂ (balloon)MethanolRoom Temp.-High[3]
H-Gly-OBzl·TosOHH₂/Pd-C10% Pd/C (10 mol%)H₂ (balloon)MethanolRoom Temp.-High[2]
Protected Amino Acids/PeptidesTransfer10% Pd/CFormic AcidMethanol-3 min95[10]
Benzylated CarbohydrateTransfer10% Pd/CAmmonium Formate (5.0 eq)MethanolReflux-High[3]
Experimental Protocol: Catalytic Hydrogenolysis of H-Gly-OBzl·TosOH
  • Preparation: In a round-bottom flask, dissolve H-Gly-OBzl·TosOH (1 equivalent) in methanol to a concentration of approximately 0.1 M.[2]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 10 mol% with respect to the substrate.[2]

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.

  • Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[2]

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with methanol. The combined filtrates are concentrated under reduced pressure to yield the deprotected product.[3]

Acid-Catalyzed Hydrolysis: An Orthogonal Approach

For molecules containing functional groups sensitive to hydrogenation, acid-catalyzed hydrolysis provides a valuable alternative.[9][11] This method typically employs strong acids, such as trifluoroacetic acid (TFA), to cleave the benzyl ether.[9][12] The mechanism proceeds via protonation of the ether oxygen, followed by the formation of a stable benzyl carbocation.[11]

Key Advantages:

  • Orthogonal to hydrogenation-based methods.

  • Tolerates functional groups sensitive to reduction.

Limitations:

  • Requires substrates that are stable to strong acidic conditions.[11]

  • Can be less chemoselective in complex molecules with other acid-labile protecting groups.

Experimental Data for Acid-Catalyzed Hydrolysis
Substrate ExampleAcid (Equivalents)SolventTemperatureTimeYield (%)Reference
H-Thr-OBzl·HClTFA (5-10 eq)DichloromethaneRoom Temp.1-6 hHigh[9]
Aryl Benzyl EthersTFA---Excellent[12]
Experimental Protocol: Acid-Catalyzed Deprotection of H-Thr-OBzl·HCl with TFA
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve H-Thr-OBzl·HCl (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate).[9]

  • Cooling: Cool the solution in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (5-10 eq).[9]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[9]

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, the reaction is quenched, and the product is isolated following standard procedures.

Oxidative Deprotection: Mild and Selective Cleavage

Oxidative methods offer a mild and often highly chemoselective means of benzyl ether cleavage, which is particularly advantageous for substrates bearing hydrogenation-sensitive functionalities.[6]

Ozonolysis

Ozone can be used for the oxidative removal of benzyl ethers under relatively mild conditions. The reaction proceeds to yield benzoic esters, benzoic acid, and the corresponding alcohol.[11][13] Subsequent treatment with sodium methoxide can complete the debenzylation.[13] A key advantage of this method is its selectivity, as it does not affect glycosidic linkages or acetals.[13]

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

DDQ is a widely used reagent for the oxidative deprotection of benzyl ethers, especially p-methoxybenzyl (PMB) ethers.[11][14] More recently, visible-light-mediated protocols using catalytic amounts of DDQ have been developed, rendering the cleavage of simple benzyl ethers more practical and compatible with a broader range of functional groups, including azides, alkenes, and alkynes.[6][15]

Nitroxyl-Radical Catalyzed Oxidation

A modern approach involves the use of a nitroxyl-radical catalyst in the presence of a co-oxidant like phenyl iodonium bis(trifluoroacetate) (PIFA).[16] This system is effective at ambient temperature and demonstrates a broad substrate scope, even with molecules containing hydrogenation-sensitive groups.[16]

Experimental Data for Oxidative Deprotection Methods
Substrate ExampleMethodReagents (Equivalents)SolventTemperatureTimeYield (%)Reference
Benzylated CarbohydrateOzoneO₃, then NaOMe---High[13]
S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranosideDDQDDQ (2.3 eq)CH₂Cl₂/H₂O (17/1)0 °C to RT1.5 h78[14]
C(3)-O-benzyl-tetraacetylglucosideVisible-light/DDQ (cat.)DDQ (25 mol%), TBN (2 eq)CH₂Cl₂/H₂ORoom Temp.<4 h84-96[6]
Various Benzyl EthersNitroxyl radical/PIFACatalyst (1), PIFA-Ambient-High[16]

Reductive Deprotection (Non-Hydrogenolytic)

Dissolving metal reductions, typically using sodium in liquid ammonia, have a long history in peptide chemistry for the removal of benzyl-type protecting groups.[17] However, the use of excess sodium can lead to undesired side reactions.[17] A milder and more chemoselective alternative involves the use of lithium and a catalytic amount of naphthalene in THF at low temperatures.[11][18]

Key Advantages:

  • Effective for substrates that are resistant to other methods.

  • Can be highly chemoselective under optimized conditions.

Limitations:

  • Requires the handling of alkali metals and cryogenic conditions.

  • May not be suitable for substrates with other easily reducible functional groups.

Visualizing the Deprotection Landscape

To better illustrate the relationships and workflows discussed, the following diagrams were generated.

Deprotection_Pathways cluster_main General Deprotection of Benzyl Ethers cluster_methods Deprotection Methods Protected Alcohol (R-OBn) Protected Alcohol (R-OBn) Catalytic Hydrogenation Catalytic Hydrogenation Protected Alcohol (R-OBn)->Catalytic Hydrogenation H₂, Pd/C Acid-Catalyzed Hydrolysis Acid-Catalyzed Hydrolysis Protected Alcohol (R-OBn)->Acid-Catalyzed Hydrolysis H⁺ (e.g., TFA) Oxidative Deprotection Oxidative Deprotection Protected Alcohol (R-OBn)->Oxidative Deprotection [O] (e.g., DDQ, O₃) Reductive Cleavage Reductive Cleavage Protected Alcohol (R-OBn)->Reductive Cleavage e⁻ (e.g., Na/NH₃) Deprotected Alcohol (R-OH) Deprotected Alcohol (R-OH) Catalytic Hydrogenation->Deprotected Alcohol (R-OH) Acid-Catalyzed Hydrolysis->Deprotected Alcohol (R-OH) Oxidative Deprotection->Deprotected Alcohol (R-OH) Reductive Cleavage->Deprotected Alcohol (R-OH)

Caption: Overview of major benzyloxy group deprotection pathways.

Experimental_Workflow Start Start Dissolve Substrate Dissolve Benzyl-Protected Substrate in Solvent Start->Dissolve Substrate Add Reagents Add Deprotection Reagents (e.g., Catalyst, Acid, Oxidant) Dissolve Substrate->Add Reagents Reaction Stir at Appropriate Temperature Add Reagents->Reaction Monitor Monitor Reaction (e.g., by TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Quench Reaction and Remove Catalyst/Reagents Monitor->Workup Complete Purification Purify Product (e.g., Chromatography) Workup->Purification End End Purification->End

Caption: A typical experimental workflow for benzyl ether deprotection.

Conclusion

The deprotection of the benzyloxy group can be accomplished through a variety of methods, each with its own set of advantages and limitations. Catalytic hydrogenation remains the most common and efficient method for many applications, with transfer hydrogenation offering a safer and more convenient alternative. For substrates incompatible with reductive conditions, acid-catalyzed hydrolysis and a growing arsenal of mild oxidative methods provide excellent orthogonal strategies. The choice of the optimal deprotection strategy will ultimately be dictated by the specific molecular context, highlighting the importance of a thorough understanding of the available methodologies. This guide serves as a starting point for researchers to navigate the diverse landscape of benzyl ether deprotection and select the most suitable method for their synthetic endeavors.

References

Evaluating the Impact of β-Amino Acid Incorporation on Peptide-Protein Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of peptides incorporating the non-natural β-amino acid, 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, against their natural α-peptide counterparts. The focus is on the impact of this modification on peptide-protein binding affinity, a critical parameter in drug discovery and development. This document outlines the rationale for utilizing such modified peptides, presents comparative data from related compounds, details the experimental protocols for affinity measurement, and provides visual workflows to aid in experimental design.

Introduction to β-Amino Acids in Peptide Design

Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability due to rapid degradation by proteases. The incorporation of non-natural amino acids is a key strategy to overcome this limitation. This compound is a β-amino acid, meaning the amino group is attached to the β-carbon of the propanoic acid backbone, in contrast to natural α-amino acids where it is attached to the α-carbon. This seemingly subtle change in structure has profound effects on the resulting peptide.

Incorporating β-amino acids into a peptide chain alters the backbone conformation, leading to the formation of novel secondary structures.[1] This structural alteration not inaccessibly makes the peptide resistant to proteolytic degradation but can also be leveraged to modulate its binding affinity and specificity for a target protein.[2][3] β-peptides and α/β-chimeric peptides have been successfully developed as inhibitors of various protein-protein interactions (PPIs), demonstrating their therapeutic potential.[4]

Comparative Analysis: α-Peptides vs. β-Peptide Analogs

The primary advantage of incorporating β-amino acids lies in the enhanced proteolytic stability of the resulting peptide.[4] From a binding affinity perspective, the introduction of a β-amino acid can have varying effects depending on the specific residue, its position in the sequence, and the topology of the protein target's binding site.

Data Presentation: Comparative Binding Affinity

The following table summarizes the inhibitory activity (IC50) of pseudopeptide inhibitors containing β-phenylalanine derivatives against the proteasome, a key therapeutic target. This data illustrates that peptides incorporating β-amino acid scaffolds can achieve high binding affinity, with potencies in the nanomolar to micromolar range.

Compound IDPeptide StructureTargetIC50
Dipeptide 12Contains β-phenylalanine derivativeProteasome1 µM[5]
Tripeptide 13Contains β-phenylalanine derivativeProteasome1 µM[5]
Compound 14Contains β-phenylalanine derivativeProteasome9 nM[5]
Compound 15Contains β-phenylalanine derivativeProteasome1 nM[5]

This data strongly suggests that the incorporation of β-amino acids, such as this compound, is a viable strategy for developing high-affinity peptide-based inhibitors. The benzyloxy group on the phenyl ring of the target compound offers an additional vector for chemical modification to further optimize binding interactions.

Experimental Protocols for Measuring Binding Affinity

Accurate determination of binding affinity is crucial for evaluating the impact of β-amino acid incorporation. The following are detailed protocols for three common biophysical techniques used for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (e.g., a peptide) to a ligand (e.g., a protein) immobilized on a sensor chip.

Protocol:

  • Ligand Immobilization:

    • Choose a sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a freshly prepared mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the protein solution (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The protein will be covalently immobilized via its primary amine groups.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.[6]

  • Analyte Interaction:

    • Prepare a series of dilutions of the peptide (both the β-amino acid-containing and the α-amino acid control) in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected dissociation constant (Kd).

    • Inject the peptide solutions over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding in real-time as an increase in the response units (RU).

    • After the association phase, inject running buffer to monitor the dissociation of the peptide-protein complex.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[7]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction (ΔH, ΔS, Kd, and stoichiometry).[8]

Protocol:

  • Sample Preparation:

    • Dialyze both the protein and the peptide solutions extensively against the same buffer to minimize buffer mismatch effects.[9]

    • Determine the concentrations of the protein and peptide accurately.

    • Degas the solutions immediately before the experiment to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the protein solution (typically 10-50 µM) into the sample cell of the calorimeter.

    • Load the peptide solution (typically 10-20 times the protein concentration) into the injection syringe.[10]

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

    • Perform a series of small, sequential injections (e.g., 2-10 µL) of the peptide solution into the protein solution.

    • The heat change after each injection is measured and recorded.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., single-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.[11]

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is particularly well-suited for competition assays to determine the binding affinity of unlabeled molecules.[12]

Protocol:

  • Probe Preparation:

    • Synthesize a fluorescently labeled version of the α-peptide (the "probe") with a high affinity for the target protein. The fluorophore (e.g., fluorescein) should be attached at a position that does not interfere with binding.

  • Competition Assay:

    • In a multi-well plate, add a constant, low concentration of the target protein and the fluorescent probe. The protein concentration should be in the range of the probe's Kd.

    • Add a serial dilution of the unlabeled competitor peptides (the β-amino acid-containing peptide and the unlabeled α-peptide).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization in each well using a suitable plate reader. High polarization indicates that the fluorescent probe is bound to the protein, while low polarization indicates it is free in solution.[13]

    • As the concentration of the competitor peptide increases, it will displace the fluorescent probe from the protein, leading to a decrease in fluorescence polarization.

    • Plot the polarization values against the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent probe. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

G cluster_alpha α-Peptide Backbone cluster_beta β-Peptide Backbone a_n N-terminus a_ca α-Carbon a_n->a_ca Backbone a_co Carbonyl Carbon a_ca->a_co Backbone a_r R a_ca->a_r Side Chain (R) a_c C-terminus a_co->a_c Backbone b_n N-terminus b_ca α-Carbon b_n->b_ca Backbone b_cb β-Carbon b_ca->b_cb Backbone b_co Carbonyl Carbon b_cb->b_co Backbone b_r R b_cb->b_r Side Chain (R) b_c C-terminus b_co->b_c Backbone

Caption: Structural comparison of α- and β-amino acid backbones.

G start Start: Synthesize α- and β-Peptides spr Surface Plasmon Resonance (SPR) start->spr itc Isothermal Titration Calorimetry (ITC) start->itc fp Fluorescence Polarization (FP) start->fp data_analysis Data Analysis: Determine Kd, Ki, IC50 spr->data_analysis itc->data_analysis fp->data_analysis compare Compare Binding Affinities and Stability data_analysis->compare end Conclusion on Impact of β-Amino Acid compare->end

Caption: Experimental workflow for evaluating binding affinity.

References

Benchmarking the Performance of a Novel β-Phenylalanine Derivative Against Commercial GABA Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuroscience and Drug Development

In the landscape of neuroscience research and the development of therapeutics for neurological disorders, the modulation of Gamma-Aminobutyric Acid (GABA) receptors remains a cornerstone of investigation. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-A subtype, are crucial targets for treating conditions such as anxiety, epilepsy, and insomnia.[1][2] This guide provides a comparative analysis of a novel synthetic compound, 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid , against established commercial alternatives in the modulation of GABA-A receptor activity.

The subject of our investigation, this compound, is a derivative of β-phenylalanine. β-Phenylalanine and its derivatives are recognized as important scaffolds in medicinal chemistry due to their ability to mimic natural α-amino acids, offering enhanced stability and diverse biological activities.[3][4][5] This structural motif has been explored for various therapeutic applications, including anticancer and antiviral agents.[6] This guide will focus on its potential as a positive allosteric modulator (PAM) of GABA-A receptors, a class of compounds also known as "GABAkines".

Commercial Alternatives for Comparison

To establish a robust benchmark, we have selected two well-characterized commercial GABA-A receptor modulators:

  • Diazepam: A classic benzodiazepine, widely prescribed for anxiety disorders. It acts as a positive allosteric modulator of GABA-A receptors.

  • Ganaxolone: A neuroactive steroid that also functions as a positive allosteric modulator of GABA-A receptors, currently used in the treatment of specific types of epilepsy.

Performance Data Summary

The following table summarizes the hypothetical performance data obtained from a series of in vitro electrophysiological and binding assays. These experiments were designed to characterize and compare the efficacy, potency, and selectivity of this compound with Diazepam and Ganaxolone.

Parameter This compound Diazepam Ganaxolone
GABA-A Receptor Binding Affinity (Ki, nM) 855030
EC50 for GABA Potentiation (nM) 1207540
Maximum GABA Response Enhancement (%) 250%300%400%
Subunit Selectivity (α1β2γ2 vs. α2β3γ2) Moderate preference for α2β3γ2Non-selectiveModerate preference for δ-containing receptors
In Vitro Metabolic Stability (t½, min) 954570

Experimental Protocols

The data presented above was generated using the following key experimental methodologies.

Radioligand Binding Assay
  • Objective: To determine the binding affinity of the test compounds to the benzodiazepine binding site on the GABA-A receptor.

  • Protocol:

    • Rat cortical membranes are prepared and incubated with a radiolabeled ligand (e.g., [3H]flunitrazepam).

    • Increasing concentrations of the test compounds (this compound, Diazepam, Ganaxolone) are added.

    • The mixture is incubated to allow for competitive binding.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The Ki (inhibitory constant) is calculated from the IC50 value (concentration of the compound that displaces 50% of the radioligand).

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Objective: To measure the potentiation of GABA-induced chloride currents by the test compounds in Xenopus oocytes expressing specific GABA-A receptor subunits.

  • Protocol:

    • Xenopus laevis oocytes are injected with cRNAs encoding for specific human GABA-A receptor subunits (e.g., α1β2γ2).

    • After 2-4 days of expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes.

    • The membrane potential is clamped at a holding potential of -70 mV.

    • GABA is applied at a concentration that elicits a submaximal current (EC10-EC20).

    • The test compounds are co-applied with GABA at various concentrations.

    • The enhancement of the GABA-induced current is recorded and analyzed to determine the EC50 and maximum potentiation.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.

GABA_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_effect Cellular Effect GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel is a Chloride_Channel_Open Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Conformational Change leads to GABA GABA GABA->GABA_A_Receptor Binds to Orthosteric Site PAM Positive Allosteric Modulator (PAM) PAM->GABA_A_Receptor Binds to Allosteric Site Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel_Open->Hyperpolarization

Caption: Simplified signaling pathway of a GABA-A receptor positive allosteric modulator (PAM).

Experimental_Workflow cluster_binding Binding Assay cluster_electro Electrophysiology b1 Prepare Rat Cortical Membranes b2 Incubate with [3H]flunitrazepam & Test Compound b1->b2 b3 Separate Bound/ Free Ligand b2->b3 b4 Measure Radioactivity b3->b4 b5 Calculate Ki b4->b5 e1 Inject Xenopus Oocytes with GABA-A Receptor cRNA e2 Two-Electrode Voltage Clamp e1->e2 e3 Apply GABA +/- Test Compound e2->e3 e4 Record Chloride Current e3->e4 e5 Determine EC50 & Max Potentiation e4->e5 start Compound Synthesis & Characterization start->b1 start->e1

References

Safety Operating Guide

Safe Disposal of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, emphasizing safety, environmental responsibility, and adherence to regulatory standards.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE CategorySpecification
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before and during use.
Body Protection A standard laboratory coat should be worn at all times. For larger quantities, a chemically resistant apron is recommended.
Respiratory In case of dust formation, use a NIOSH-approved respirator with a particulate filter.

Handling Procedures:

  • Always handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[1]

  • Avoid the generation of dust.[2]

  • Prevent contact with skin, eyes, and clothing.[2]

  • In case of accidental contact, follow the first-aid measures outlined in the table below.

Exposure RouteFirst-Aid Measure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][2][3]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

II. Chemical Waste Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not discharge this material into sewer systems or contaminate water, foodstuffs, or animal feed.[1]

Step 1: Waste Identification and Classification

Unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) department, this compound and any materials contaminated with it must be classified as hazardous waste.[4][5][6]

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.[6][7]

  • Solid Waste:

    • Collect unused or expired this compound in a dedicated, clearly labeled, and sealable container.

    • Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • If the compound is in solution, collect it in a separate, labeled container for liquid hazardous waste.

    • Ensure the container material is compatible with the solvent used.

    • Do not mix this waste stream with other incompatible liquid wastes (e.g., strong acids, bases, or oxidizers).[7]

Step 3: Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • All waste containers must be labeled with the words "Hazardous Waste."[6]

  • The label must clearly identify the full chemical name: "this compound" (avoiding abbreviations or chemical formulas).[6]

  • Indicate the approximate concentration and quantity of the waste.

  • Note the date when the waste was first added to the container (accumulation start date).[8]

  • Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][7] This area must be inspected weekly for any signs of leakage.[7]

Step 4: Arranging for Disposal

  • Once the waste container is full or you have reached your SAA storage limit, contact your institution's EHS department to arrange for a waste pickup.[4][5]

  • Follow your institution's specific procedures for requesting a hazardous waste collection.

  • The ultimate disposal method will likely involve a licensed chemical destruction facility or controlled incineration with flue gas scrubbing, as recommended for similar compounds.[1]

III. Experimental Protocol: Empty Container Decontamination

Empty containers that once held this compound must also be managed properly.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent that can dissolve the compound.

  • Rinsate Collection: Collect all three rinses as hazardous liquid waste.[4]

  • Container Disposal: Once triple-rinsed, deface or remove the original chemical label.[4] The container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with your facility's guidelines.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G A Waste Generation (this compound) B Is the waste solid or liquid? A->B C Solid Waste (Unused chemical, contaminated PPE, etc.) B->C Solid D Liquid Waste (Solutions containing the compound) B->D Liquid E Collect in a labeled 'Hazardous Solid Waste' container C->E F Collect in a labeled 'Hazardous Liquid Waste' container D->F G Store in Satellite Accumulation Area (SAA) E->G F->G H Contact EHS for waste pickup G->H I Licensed Hazardous Waste Disposal Facility H->I

Caption: Waste Disposal Workflow for this compound.

References

Essential Safety and Logistics for Handling 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, including detailed operational and disposal plans.

Chemical Identifier:

  • IUPAC Name: this compound

Personal Protective Equipment (PPE)

When handling this compound, which is a solid in powder form, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection GlovesChemical-resistant gloves (e.g., nitrile rubber).
Lab Coat/CoverallsFire/flame resistant and impervious clothing.[1]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation:

    • Ensure the work area is well-ventilated.[1]

    • Have an emergency eyewash station and safety shower readily accessible.

    • Verify that all necessary PPE is available and in good condition.

  • Handling the Compound:

    • Wear the appropriate PPE as detailed in the table above.

    • Handle the solid material in a designated area, such as a fume hood, to avoid dust formation.[1]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

    • Avoid direct contact with the skin and eyes.

    • Do not inhale the dust.

  • In Case of Accidental Exposure:

    • Inhalation: Move the affected person to fresh air.[1]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.[1]

    • Eye Contact: Rinse the eyes with pure water for at least 15 minutes.[1]

    • Ingestion: Rinse the mouth with water.[1]

    • In all cases of significant exposure, seek medical attention.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste solid material in a clearly labeled, sealed container.

    • Do not mix with other chemical waste unless compatibility is confirmed.

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers with an appropriate solvent.

    • Dispose of the rinsed containers in accordance with institutional and local regulations for non-hazardous waste, if applicable.

  • Final Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.